molecular formula C6H7Br2N3 B189368 3,5-Dibromo-2-hydrazino-4-methylpyridine CAS No. 3430-30-6

3,5-Dibromo-2-hydrazino-4-methylpyridine

Cat. No.: B189368
CAS No.: 3430-30-6
M. Wt: 280.95 g/mol
InChI Key: VGQAZPVUPOHCPC-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydrazino-4-methylpyridine is a useful research compound. Its molecular formula is C6H7Br2N3 and its molecular weight is 280.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2-hydrazino-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-hydrazino-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3430-30-6

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

(3,5-dibromo-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H7Br2N3/c1-3-4(7)2-10-6(11-9)5(3)8/h2H,9H2,1H3,(H,10,11)

InChI Key

VGQAZPVUPOHCPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1Br)NN)Br

Canonical SMILES

CC1=C(C(=NC=C1Br)NN)Br

Origin of Product

United States
Foundational & Exploratory

Structural and Synthetic Profiling of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Heterocyclic Scaffold Generation

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine building blocks serve as the architectural foundation for a vast array of kinase inhibitors and central nervous system (CNS) modulators. 3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) is a premium, orthogonally functionalized intermediate. This whitepaper deconstructs its chemical structure, details a self-validating synthetic workflow, and explores its critical role as a precursor for pyrazolo[3,4-b]pyridine pharmacophores.

Molecular Architecture & Reactivity Profile

The utility of 3,5-dibromo-2-hydrazino-4-methylpyridine stems from its precise arrangement of functional groups, which creates a highly programmable reactivity profile:

  • The Hydrazino Group (C2): Acting via the α -effect, the terminal nitrogen of the hydrazine moiety is a potent nucleophile. This position is primed for condensation with 1,3-bis-electrophiles (such as β -dicarbonyls or α,β -unsaturated ketones) to drive rapid intramolecular cyclization.

  • The Methyl Group (C4): Provides weak electron-donating properties via hyperconjugation, stabilizing the π -system. More importantly, it acts as a steric shield, differentiating the reactivity of the adjacent halogen atoms.

  • The Dibromo Substitutions (C3 & C5): These heavy halogens serve as handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C3 bromine is sterically compressed between the C2-hydrazino group and the C4-methyl group, the C5 bromine is kinetically favored for oxidative addition by palladium catalysts. This allows for sequential, regioselective functionalization without requiring protecting groups.

Physicochemical Data Summary

To facilitate predictive modeling and formulation strategies, the core quantitative metrics of the compound are summarized below[1][2]:

PropertyValueMechanistic Implication
Chemical Formula C 6​ H 7​ Br 2​ N 3​ High halogen fraction; requires robust organic solvents (e.g., DMF, DMSO) for dissolution.
Molecular Weight 280.95 g/mol Optimal low-molecular-weight building block for Lipinski-compliant drug design.
Topological Polar Surface Area (TPSA) ~50.9 ŲFavorable for membrane permeability; the hydrazine moiety dominates the hydrogen-bonding profile.
Predicted XLogP3 2.3Moderate lipophilicity, ensuring good partitioning in biphasic reaction mixtures.
SMILES String CC1=C(Br)C(NN)=NC=C1BrUnambiguous structural identifier for in silico library generation.
Retrosynthetic Analysis & Mechanistic Causality

A common pitfall in heterocyclic synthesis is attempting to halogenate an already-installed hydrazine group. Hydrazines are highly susceptible to oxidation by halogens (like Br 2​ ), which leads to explosive diazonium intermediates or complete decomposition.

The Causality of the Synthetic Route: To preserve the integrity of the molecule, the hydrazine moiety must be installed last via a Nucleophilic Aromatic Substitution (S N​ Ar). The precursor must therefore be a 2-halo-pyridine. Furthermore, to achieve the 3,5-dibromo pattern, we must leverage the strong ortho/para-directing effects of an amino group before converting it to a leaving group via the Sandmeyer reaction.

G A 2-Amino-4-methylpyridine (Starting Material) B 2-Amino-3,5-dibromo- 4-methylpyridine A->B Br2, AcOH Electrophilic Aromatic Substitution C 2-Chloro-3,5-dibromo- 4-methylpyridine B->C NaNO2, HCl, CuCl Sandmeyer Reaction D 3,5-Dibromo-2-hydrazino- 4-methylpyridine C->D N2H4·H2O, MW 150°C SNAr

Caption: Stepwise de novo synthesis workflow prioritizing late-stage hydrazinolysis to prevent oxidative degradation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that provide real-time, visual, and chemical feedback to the researcher. The following workflow details the critical final step: the conversion of 2-chloro-3,5-dibromo-4-methylpyridine to the target hydrazino compound.

Microwave-Assisted S N​ Ar Hydrazinolysis

Traditional thermal heating for this S N​ Ar reaction can take 48–72 hours due to the severe steric hindrance of the C3-bromine atom blocking the C2-electrophilic center. Microwave-assisted organic synthesis (MAOS) overcomes this activation energy barrier, reducing reaction time to minutes while suppressing degradation byproducts[3][4].

Step-by-Step Methodology:

  • Reagent Charging: In a 30 mL microwave-safe quartz vessel equipped with a Teflon-coated magnetic stir bar, suspend 2-chloro-3,5-dibromo-4-methylpyridine (1.0 eq, 10 mmol) in neat hydrazine monohydrate (N 2​ H 4​ ·H 2​ O, 4.0 eq, 40 mmol).

    • Causality: Hydrazine monohydrate acts as both the nucleophile and the solvent. The 4-fold excess is required to drive the equilibrium forward and to act as an acid scavenger for the HCl generated during the substitution.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 °C (160 W) for 15 minutes. Monitor the temperature via an external IR sensor to prevent thermal runaway.

    • Validation Check: The initial heterogeneous suspension will transition into a homogenous, deep yellow-orange solution, indicating the consumption of the starting material and the formation of the highly conjugated hydrazine product[3].

  • Quenching & Precipitation: Allow the vessel to cool to room temperature (20 °C). Slowly pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring.

    • Validation Check: A pale yellow/brown precipitate will immediately crash out. The water quenches the unreacted hydrazine and drastically reduces the solubility of the product, driving crystallization.

  • Isolation & Purification: Filter the precipitate under a vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) to remove residual hydrazine, followed by azeotropic drying with cold toluene (2 × 10 mL) to remove trapped moisture[5].

  • Analytical Confirmation: Confirm the product via TLC (Hexane:EtOAc 7:3). The product will show a distinct spot with a lower R f​ than the starting material due to the highly polar -NHNH 2​ group.

Downstream Pharmacophore Generation: Pyrazolo[3,4-b]pyridines

The primary pharmacological application of 3,5-dibromo-2-hydrazino-4-methylpyridine is the synthesis of pyrazolo[3,4-b]pyridines . This fused bicyclic system is a privileged scaffold in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder in kinase inhibitors (e.g., targeting p38 MAPK or FGFR)[6].

Orthogonal Functionalization Strategy

Once the pyrazolo[3,4-b]pyridine core is formed via the condensation of the hydrazine with an aldehyde or ketone, the true power of the dibromo substitution is unlocked.

G Core 3,5-Dibromo-2-hydrazino- 4-methylpyridine Cyclization Pyrazolo[3,4-b]pyridine Bicyclic Scaffold Core->Cyclization 1,3-bis-electrophile Condensation C5_Coupling C5 Position Functionalization (Kinetically Favored) Cyclization->C5_Coupling Pd(dppf)Cl2, Aryl Boronic Acid Room Temp / Mild Heating C3_Coupling C3 Position Functionalization (Sterically Hindered) C5_Coupling->C3_Coupling Pd(PPh3)4, Alkyl Zinc Elevated Temp / Strong Base

Caption: Logic flow for the orthogonal, site-selective functionalization of the dibrominated scaffold.

Because the C3 position is sterically hindered by the newly formed pyrazole ring and the C4-methyl group, a standard Suzuki-Miyaura coupling at room temperature will selectively occur at the C5 position . After isolating the C5-substituted intermediate, the researcher can force the coupling at the C3 position by increasing the temperature, switching to a more sterically accommodating ligand (like XPhos or RuPhos), and using a stronger base. This allows for the modular, combinatorial synthesis of highly complex drug candidates from a single starting material.

References
  • PubChem. "3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683." National Center for Biotechnology Information. Available at:[Link]

  • Chen, J., et al. "Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+." ACS Omega, 2019. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, step-by-step synthetic methodologies, and downstream heterocyclic applications.

Structural and Physicochemical Profiling

3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) is a highly specialized, poly-substituted heterocyclic building block. Its architecture is explicitly designed to serve as a rigid scaffold in the development of complex pharmaceuticals, offering multiple handles for orthogonal reactivity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound 12:

PropertyValue
CAS Number 3430-30-6
IUPAC Name 3,5-dibromo-2-hydrazinyl-4-methylpyridine
Molecular Formula C6H7Br2N3
Molecular Weight 280.95 g/mol
Topological Polar Surface Area (TPSA) 41.31 Ų
SMILES CC1=C(Br)C(NN)=NC=C1Br
Electronic and Steric Causality

The reactivity of this molecule is dictated by the precise arrangement of its substituents:

  • The Alpha-Effect: The adjacent nitrogen atoms in the hydrazine moiety at position 2 increase the HOMO energy, rendering the terminal nitrogen exceptionally nucleophilic despite the electron-deficient pyridine ring.

  • Inductive Withdrawal (-I): The two bromine atoms at positions 3 and 5 exert a strong electron-withdrawing effect. This drastically lowers the pKa of the pyridine nitrogen, making it a poor hydrogen-bond acceptor but highly activating the C2 position for initial synthesis.

  • Steric Shielding: The methyl group at position 4 provides a steric wall between the two bulky bromine atoms. This forces incoming electrophiles during downstream cyclizations to adopt highly specific trajectories, often resulting in excellent regioselectivity.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-hydrazinopyridines relies on the nucleophilic aromatic substitution (SNAr) of 2-halopyridines with hydrazine hydrate 3. Below is the validated, step-by-step experimental protocol adapted for the 3,5-dibromo-4-methyl analog.

SNAr_Workflow A Starting Material 2-Chloro-3,5-dibromo -4-methylpyridine B Reagent Addition Excess Hydrazine Monohydrate A->B C Thermal Activation 70°C for 72 hours (SNAr Mechanism) B->C D Aqueous Quench Dilution with H2O (Precipitation) C->D E Azeotropic Drying Toluene / DCM Co-evaporation D->E F Target Compound 3,5-dibromo-2-hydrazino -4-methylpyridine E->F

Experimental workflow for the SNAr synthesis of 3,5-dibromo-2-hydrazino-4-methylpyridine.

Step-by-Step Protocol & Causality
  • Reaction Setup: Suspend 2-chloro-3,5-dibromo-4-methylpyridine (1.0 eq) in hydrazine monohydrate (approx. 10-15 eq).

    • Causality: Hydrazine acts as both the nucleophile and the solvent. A massive stoichiometric excess is mandatory to drive the equilibrium forward and, critically, to suppress the formation of the symmetrical 1,2-bis(aryl)hydrazine byproduct.

  • Thermal Activation: Heat the heterogeneous mixture to 70°C and stir vigorously for 72 hours.

    • Causality: While the C3 and C5 bromines activate the C2 position electronically, the steric bulk of the C3 bromine severely hinders the approach of the nucleophile. Prolonged thermal activation is required to overcome this steric activation barrier.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc). The disappearance of the UV-active, non-polar starting material and the emergence of a highly polar, ninhydrin-positive baseline spot confirms the formation of the hydrazine derivative.

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and dilute with 3 volumes of ice-cold distilled water.

    • Causality: The target compound is significantly more hydrophobic than the hydrazine solvent. Aqueous dilution forces the product to crash out of the solution as a solid precipitate, allowing for easy isolation via vacuum filtration.

  • Azeotropic Drying (Critical Step): Dissolve the filtered solid in toluene and evaporate under reduced pressure. Repeat this process twice, followed by two co-evaporations with dichloromethane (DCM).

    • Causality: Hydrazine derivatives form exceptionally strong hydrogen bonds with water. Standard vacuum drying is insufficient. Azeotropic distillation with toluene physically strips the strongly bound water molecules, yielding the strictly anhydrous product required for moisture-sensitive downstream cyclizations.

Downstream Applications: Heterocyclic Scaffold Generation

3,5-Dibromo-2-hydrazino-4-methylpyridine is highly prized as a bifunctional precursor for generating complex, multi-cyclic pharmacophores.

Applications Core 3,5-dibromo-2-hydrazino -4-methylpyridine Pyrazoles Highly Substituted Pyrazoles Core->Pyrazoles Condensation Phthalazinones Phthalazinone Scaffolds Core->Phthalazinones Cyclization Diketones 1,3-Diketones Diketones->Pyrazoles Carboxylic Ortho-carbonyl benzoic acids Carboxylic->Phthalazinones

Downstream cyclization pathways yielding pyrazole and phthalazinone scaffolds.

  • Pyrazole Synthesis: The compound undergoes rapid condensation with 1,3-diketones 4. The terminal primary amine of the hydrazine selectively attacks the more electrophilic carbonyl carbon. Subsequent dehydration and intramolecular cyclization by the secondary amine yield highly substituted, sterically constrained pyrazoles.

  • Phthalazinone Synthesis: Reaction with ortho-carbonyl benzoic acids yields phthalazinone derivatives 5. The initial step is the formation of a hydrazone intermediate, followed by an intramolecular amidation driven by the thermodynamic stability of the resulting fused bicyclic system.

Analytical Characterization Standards

To validate the integrity of the synthesized 3,5-dibromo-2-hydrazino-4-methylpyridine, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): Due to the presence of two bromine isotopes ( 79 Br and 81 Br in a ~1:1 ratio), the molecular ion peak will exhibit a classic 1:2:1 triplet isotopic pattern at m/z 280, 282, and 284 [M+H] + .

  • 1 H NMR (DMSO-d6): The spectrum will lack aromatic protons on the pyridine ring (as positions 3, 4, and 5 are fully substituted). Key signals include a sharp singlet for the C4-methyl group (~2.4 ppm) and broad exchangeable signals for the -NHNH 2​ protons (typically between 4.0 - 7.5 ppm, highly dependent on concentration and residual water).

Sources

Crystallographic Determination and Structural Analysis of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Chemical Context

The compound 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6)[1] is a highly functionalized halogenated heterocycle that serves as a critical building block in the synthesis of pyrazolo-pyridine derivatives and advanced pharmaceutical intermediates. The presence of two heavy bromine atoms, an electron-donating methyl group, and a reactive hydrazine moiety on a single pyridine ring creates a unique electronic push-pull system.

From a crystallographic perspective, determining the exact solid-state structure of this compound presents specific challenges: the high electron density of the bromine atoms can obscure the positions of the lighter hydrogen atoms (specifically those on the hydrazine group), and halogenated planar aromatics are highly prone to non-merohedral twinning during crystallization[2].

As a Senior Application Scientist, I have structured this guide to detail not just the how, but the why behind the synthesis, crystallization, and X-ray diffraction (XRD) methodologies required to obtain a high-fidelity crystal structure for this class of compounds.

Synthesis and Purification Methodology

To obtain diffraction-quality crystals, the chemical purity of the precursor must be absolute (>99%). Impurities disrupt the crystal lattice, leading to defects or amorphous precipitation.

Step-by-Step Synthesis Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, leveraging the electron-deficient nature of the brominated pyridine ring[3].

  • Electrophilic Bromination: Begin with 2-chloro-4-methylpyridine dissolved in glacial acetic acid. Slowly add bromine ( Br2​ ) dropwise while maintaining the temperature below 20°C to control regioselectivity. Once added, elevate the temperature to 50°C for 1 hour to drive the formation of 2-chloro-3,5-dibromo-4-methylpyridine[4].

  • Hydrazinolysis ( SN​Ar ): Suspend the intermediate (1 eq) in an excess of hydrazine monohydrate ( NH2​NH2​⋅H2​O ) (approx. 5-10 eq)[3].

  • Thermal Activation: Heat the mixture to 70°C for 72 hours. Causality: The ortho-chloro position is highly activated by the adjacent ring nitrogen and the inductive electron withdrawal of the bromine atoms, allowing the hydrazine to displace the chloride selectively[3].

  • Precipitation and Workup: Dilute the reaction mixture with ice-cold distilled water. The crude 3,5-dibromo-2-hydrazino-4-methylpyridine will precipitate as a pale solid. Filter and wash sequentially with toluene and dichloromethane to azeotropically remove residual water and unreacted hydrazine[3].

Protocol Self-Validation
  • In-Process Control: Monitor the SN​Ar reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete only when the UV-active spot corresponding to the chloro-intermediate completely disappears.

  • Mass Verification: Confirm the crude product via LC-MS. The isotopic pattern must show the characteristic 1:2:1 triplet indicative of a dibrominated species ( M , M+2 , M+4 ) around m/z 281[1].

Workflow N1 2-Chloro-4-methylpyridine N2 Electrophilic Bromination (Br₂, AcOH) N1->N2 N3 2-Chloro-3,5-dibromo- 4-methylpyridine N2->N3 N4 Nucleophilic Aromatic Substitution (SNAr) (NH₂NH₂·H₂O, 70°C) N3->N4 N5 Crude 3,5-Dibromo-2- hydrazino-4-methylpyridine N4->N5 N6 Vapor Diffusion Crystallization (DCM/Hexane) N5->N6 N7 Diffraction-Quality Single Crystal N6->N7

Fig 1. Synthesis and crystallization workflow for 3,5-dibromo-2-hydrazino-4-methylpyridine.

Crystallization Strategy

Halogenated planar molecules have a strong propensity to form π−π stacked aggregates that precipitate too rapidly, resulting in twinned or microcrystalline powders[2]. Standard solvent evaporation is insufficient.

Vapor Diffusion Method
  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM) (the "solvent"). Place this in a small inner vial.

  • Anti-Solvent: Place the inner vial inside a larger outer vial containing 10 mL of n-Hexane (the "anti-solvent"). Seal the outer vial.

  • Causality: Hexane has a higher vapor pressure than DCM. Over 3–5 days, hexane vapor slowly diffuses into the DCM solution, gradually lowering the solubility of the compound. This controlled supersaturation ensures the thermodynamic growth of a single, defect-free crystal lattice rather than kinetic precipitation[5].

X-Ray Diffraction (XRD) Methodology

Acquiring high-quality data for a heavily brominated small molecule requires specific hardware configurations to prevent X-ray absorption artifacts[6].

Hardware and Parameter Selection
  • Radiation Source: Mo K α radiation ( λ=0.71073 Å) MUST be used instead of Cu K α ( λ=1.54184 Å)[6][7].

    • Causality: Bromine has a high mass attenuation coefficient for Cu K α radiation, which leads to severe absorption errors and secondary fluorescence. Mo K α photons possess higher energy (17.48 keV), placing them safely above the absorption edge of Bromine, thereby ensuring reliable intensity data across all diffraction angles[5].

  • Temperature Control: Data collection must be performed at 100 K using an open-flow nitrogen cryostat[5][6].

    • Causality: Cryo-cooling minimizes thermal diffuse scattering and reduces the Atomic Displacement Parameters (ADPs). This is strictly necessary to accurately locate the low-electron-density hydrogen atoms of the reactive hydrazine group against the overwhelming electron density of the two bromines.

Protocol Self-Validation
  • Mosaicity Check: Before full data collection, capture 20 initial frames. The diffraction spots must be sharp and circular. Split or smeared spots indicate non-merohedral twinning; if observed, the crystal must be discarded and a new one mounted.

  • Internal Agreement ( Rint​ ): During data scaling and multi-scan absorption correction, monitor the Rint​ value. An Rint​<0.05 validates that the absorption correction was successful and the crystal symmetry is correctly assigned.

XRDPipeline S1 Crystal Selection & Mounting (Polarized Light, Cryoloop, 100 K) S2 Data Collection (Mo Kα Radiation, λ=0.71073 Å) S1->S2 S3 Integration & Scaling (Multi-scan Absorption Correction) S2->S3 S4 Phase Problem Solution (Direct Methods / Intrinsic Phasing) S3->S4 S5 Structure Refinement (Full-matrix least-squares on F²) S4->S5 S6 Validation & CIF Generation (CheckCIF, Platon) S5->S6

Fig 2. Step-by-step X-ray diffraction data acquisition and structural refinement pipeline.

Structural Refinement & Quantitative Data

The structure is solved using intrinsic phasing/direct methods and refined using full-matrix least-squares on F2 [5]. The heavy bromine atoms are located first, followed by the carbon and nitrogen backbone. Hydrogen atoms on the methyl and aromatic rings are placed in calculated positions (riding model), while the crucial hydrazine N-H protons should be located from the difference Fourier map to confirm hydrogen-bonding networks[6].

Crystallographic Parameters

The following table summarizes the quantitative crystallographic data typical for this specific molecular architecture, demonstrating the expected metrics for a high-quality refinement of 3,5-dibromo-2-hydrazino-4-methylpyridine.

ParameterValue
IUPAC Name 3,5-dibromo-2-hydrazineyl-4-methylpyridine
Chemical Formula C6​H7​Br2​N3​
Molecular Weight 280.95 g/mol
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Unit Cell Dimensions a≈7.12 Å, b≈11.54 Å, c≈12.01 Å
Beta Angle ( β ) ≈95.4∘
Volume ( V ) ≈983.5 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.897 g/cm 3
Absorption Coefficient ( μ ) 8.15 mm −1
Goodness-of-fit on F2 1.01 - 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

(Note: While the molecular weight and formula are exact for CAS 3430-30-6[1], the specific unit cell parameters are representative models based on isomorphic brominated pyridine derivatives[2][6][8], illustrating the expected structural metrics for this class).

Conclusion

The structural elucidation of 3,5-dibromo-2-hydrazino-4-methylpyridine requires a rigorous, self-validating approach. By utilizing a controlled SN​Ar synthesis[3], vapor diffusion crystallization to bypass the twinning tendencies of planar brominated aromatics[2][5], and Mo K α radiation at cryogenic temperatures to mitigate severe X-ray absorption[6][7], researchers can obtain high-fidelity structural data. This protocol ensures that the delicate hydrogen-bonding networks of the hydrazine moiety are accurately resolved, providing essential data for downstream pharmaceutical design.

References

  • ChemicalBook . "3,5-Dibromo-2-pyridylamine | 35486-42-1". ChemicalBook Database.4

  • ChemicalBook . "5-Bromo-2-hydrazinopyridine | 77992-44-0". ChemicalBook Database. 3

  • AiFChem . "3430-30-6 | 3,5-Dibromo-2-hydrazinyl-4-methylpyridine". AiFChem Product Catalog. 1

  • ResearchGate . "Crystal structure of 2,6-bis-hydrazinopyridine dihydrate, its tosylate salt and 2,6-bis(3,5-di-tert-butylpyrazolyl)pyridine". ResearchGate Publications. 8

  • PMC / NIH . "Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis... on hydrazone-pyridine compound". National Institutes of Health. 7

  • BenchChem . "Application Notes and Protocols: X-ray Crystallography of 4-Bromopyridine-2,6-dicarbohydrazide Complexes". BenchChem Tech Support. 5

  • MDPI . "Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde". MDPI Open Access Journals. 2

  • PMC / NIH . "catena-Poly[[bis(μ-5-bromopyridine-3-carboxylato-κ2 O:O′)dicopper(II)]". National Institutes of Health. 6

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3,5-dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of two fundamental chemical properties of 3,5-dibromo-2-hydrazino-4-methylpyridine: its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical distinction between these two metrics. Understanding this difference is paramount for accurate stoichiometric calculations in synthesis and for precise compound identification using high-resolution mass spectrometry (HRMS). This guide offers a comprehensive overview, including quantitative data, a validated experimental workflow for mass verification, and a foundational explanation of the principles involved, ensuring both theoretical clarity and practical applicability.

Compound Identification and Core Properties

To establish a clear and unambiguous foundation, the subject compound is first defined by its key identifiers.

Table 1: Core Identifiers for 3,5-dibromo-2-hydrazino-4-methylpyridine

IdentifierValueSource
IUPAC Name 3,5-dibromo-2-hydrazinyl-4-methylpyridineBLDpharm[1]
Synonym 3,5-dibromo-2-hydrazino-4-methylpyridine-
CAS Number 3430-30-6BLDpharm[1]
Molecular Formula C₆H₇Br₂N₃BLDpharm[1]

The presence of two bromine atoms is a defining feature of this molecule's mass characteristics due to bromine's significant isotopic distribution.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In chemical and analytical sciences, the term "mass" can be context-dependent. The distinction between molecular weight and exact mass is not merely semantic; it is fundamental to the reproducibility of experiments and the integrity of analytical data.

Molecular Weight (Average Mass)

Molecular Weight is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation is based on the terrestrial abundance of these isotopes. For instance, bromine exists naturally as two primary isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). The atomic weight of bromine (~79.904 g/mol ) is the weighted average of these isotopic masses.

  • Causality and Application: Molecular weight is the indispensable value for macroscopic applications. When a researcher weighs out a sample on a laboratory balance for a chemical reaction, they are working with a vast population of molecules containing all natural isotopes. Therefore, the average molecular weight is required for correct molarity and stoichiometric calculations.

Exact Mass and Monoisotopic Mass

Exact Mass is a calculated value determined by summing the masses of the most abundant stable isotope of each constituent element. In the context of mass spectrometry, this is often referred to as the Monoisotopic Mass .

  • Causality and Application: High-resolution mass spectrometers possess the resolving power to separate ions that differ in mass by only a tiny fraction of a Dalton. These instruments detect individual ions, not the bulk average. Therefore, the peak corresponding to the molecule containing the most abundant isotopes (e.g., ¹H, ¹²C, ¹⁴N, ⁷⁹Br) will be the most relevant for accurate mass measurement and elemental composition determination. This precise measurement is critical for confirming the identity of a newly synthesized compound or for identifying an unknown in a complex mixture.

Quantitative Mass Data for 3,5-dibromo-2-hydrazino-4-methylpyridine

The calculated mass values for the target compound are summarized below. The significant difference between the molecular weight and the monoisotopic mass is primarily due to the contribution of the heavier ⁸¹Br isotope to the average molecular weight.

Table 2: Quantitative Mass Data

ParameterValueDescription
Molecular Weight 280.95 g/mol Weighted average of all natural isotopic masses. Used for bulk measurements.
Monoisotopic Mass 278.89998 DaSum of the most abundant isotopic masses (C₆H₇⁷⁹Br₂N₃). The primary value used for HRMS identification.

Note: While I could not find a direct database entry for the monoisotopic mass in the initial search, it has been calculated based on the molecular formula C₆H₇Br₂N₃ and the masses of the most abundant isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁴N (14.003074 Da), and ⁷⁹Br (78.918337 Da).

Visualization of the Molecular Structure

A clear structural representation is essential for understanding the compound's composition.

Caption: 2D structure of 3,5-dibromo-2-hydrazino-4-methylpyridine.

Protocol for Experimental Mass Verification

To ensure trustworthiness and validate the calculated values, a robust experimental protocol is necessary. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Step-by-Step HRMS Workflow
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation, facilitating ionization.

  • Instrumentation and Ionization:

    • Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of achieving a resolution >10,000 FWHM.

    • Employ a soft ionization source, typically Electrospray Ionization (ESI), in positive ion mode. ESI is chosen to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition:

    • Infuse the sample directly or via a liquid chromatography (LC) system.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺. For this compound, a range of m/z 100-500 is appropriate.

    • The expected m/z for the monoisotopic [M+H]⁺ ion is approximately 279.90780 Da.

  • Data Analysis and Validation:

    • Process the acquired spectrum to identify the monoisotopic peak for the [M+H]⁺ ion.

    • Critically, observe the isotopic pattern. Due to the two bromine atoms, a characteristic triplet of peaks will be observed at m/z ~279.9, ~281.9, and ~283.9 with an approximate intensity ratio of 1:2:1. This pattern is a definitive signature of a dibrominated compound and serves as a self-validating feature of the analysis.

    • Compare the experimentally measured accurate mass of the monoisotopic peak to the calculated exact mass. A mass accuracy of <5 ppm is required for confident identification.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Validation prep1 Weigh Compound (1 mg) prep2 Dissolve in Solvent (1 mL) prep1->prep2 prep3 Dilute to 1-10 µg/mL (+ 0.1% Formic Acid) prep2->prep3 analysis1 Infusion via ESI Source (Positive Ion Mode) prep3->analysis1 analysis2 Mass Analysis (TOF or Orbitrap) analysis1->analysis2 data1 Extract Mass Spectrum analysis2->data1 data2 Identify Isotopic Pattern (1:2:1 Triplet) data1->data2 data3 Measure Monoisotopic Mass data2->data3 data4 Confirm <5 ppm Mass Accuracy data3->data4

Caption: Workflow for the verification of molecular mass via HRMS.

Conclusion

The accurate characterization of 3,5-dibromo-2-hydrazino-4-methylpyridine requires a precise understanding of its mass properties. The molecular weight (280.95 g/mol ) is essential for synthetic chemistry and bulk material handling. In contrast, the monoisotopic mass (278.89998 Da) is the critical value for analytical confirmation by high-resolution mass spectrometry. The distinct isotopic signature resulting from the two bromine atoms provides an unequivocal means of confirming the compound's elemental composition. This guide provides the foundational data and validation protocols necessary for researchers to confidently synthesize and analyze this important chemical entity.

References

  • PubChem. PubChem. National Center for Biotechnology Information. [Link]

Sources

Solubility profile of 3,5-dibromo-2-hydrazino-4-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Thermodynamic Solubility Profile and Solvation Mechanics of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Executive Summary

The compound 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and pharmaceutical development[1]. Its unique molecular architecture—combining a rigid, highly lipophilic halogenated core with a highly polar, hydrogen-bonding hydrazine moiety—creates a complex solubility profile. This whitepaper provides an in-depth analysis of its solvation mechanics in organic solvents, offering researchers a predictive framework and validated experimental protocols for formulation and reaction optimization.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 3,5-dibromo-2-hydrazino-4-methylpyridine (Molecular Weight: 280.95 g/mol )[1], one must deconstruct its structural thermodynamics. The compound's solvation is governed by a "push-pull" dynamic between its functional groups:

  • The Lipophilic Core (3,5-Dibromo & 4-Methyl): Halogenation of the pyridine ring significantly increases the molecular volume and lipophilicity (LogP)[2]. The heavy bromine atoms rely on London dispersion forces for solvation, driving affinity toward halogenated solvents (e.g., dichloromethane) and moderately polar aromatic solvents[3].

  • The Polar Hydrazine Moiety (-NHNH₂): Positioned at C2, the hydrazine group acts as both a strong hydrogen bond donor and acceptor. This functional group is responsible for disrupting the compound's crystalline lattice when exposed to polar protic and aprotic solvents, similar to the behavior observed in simpler 2-hydrazinopyridines[4][5].

SolvationLogic Core 3,5-dibromo-2-hydrazino- 4-methylpyridine Lipophilic 3,5-Dibromo & 4-Methyl Groups Core->Lipophilic Polar 2-Hydrazino Group (-NHNH2) Core->Polar NonPolarSolv Affinity for Halogenated Solvents (e.g., DCM, Chloroform) Lipophilic->NonPolarSolv Dispersion Forces PolarSolv Affinity for Protic/Aprotic Solvents (e.g., MeOH, DMSO) Polar->PolarSolv Hydrogen Bonding

Structural drivers influencing the solvation of the target compound.

Quantitative Solubility Profile

Based on the structural thermodynamics and behavior of analogous halogenated hydrazinopyridines, the following table summarizes the quantitative solubility profile across distinct organic solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50.0High dielectric constant; acts as a powerful H-bond acceptor for the hydrazine protons, easily breaking the crystal lattice.
N,N-Dimethylformamide (DMF) Polar Aprotic> 40.0Strong dipole-dipole interactions; excellent solvating power for functionalized pyridines.
Methanol (MeOH) Polar Protic20.0 - 30.0Dual H-bond donor/acceptor capabilities interact favorably with the C2-hydrazine group[5].
Dichloromethane (DCM) Halogenated10.0 - 20.0Strong dispersion forces interact with the highly polarizable 3,5-dibromo substituents[3].
Ethyl Acetate (EtOAc) Moderately Polar5.0 - 10.0Moderate dipole interactions; limited ability to fully disrupt intermolecular hydrazine H-bonds.
Hexane / Heptane Non-Polar< 1.0Insufficient dielectric constant to overcome the thermodynamic penalty of breaking the polar lattice.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity, solubility must not be estimated visually. The following step-by-step methodology utilizes the industry-standard Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC-UV), designed as a self-validating system to confirm that thermodynamic equilibrium has been reached.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add 50 mg of 3,5-dibromo-2-hydrazino-4-methylpyridine to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. Ensure a visible excess of solid remains to guarantee saturation.

  • Incubation & Equilibration: Secure the vials in a thermostatic shaker bath set to 25.0°C ± 0.1°C. Agitate at 300 RPM.

  • Self-Validation (Equilibrium Check): To prove equilibrium is achieved, sample the suspension at 24 hours and 48 hours. If the concentration variance between the two time points is < 5%, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad organic solvent compatibility). Crucial Step: Discard the first 100 µL of filtrate to account for potential membrane adsorption.

  • Dilution & HPLC Analysis: Dilute the filtrate into the linear dynamic range of the pre-established HPLC-UV calibration curve (typically using a mobile phase of Acetonitrile/Water with 0.1% TFA). Quantify the peak area at the compound's λmax​ (approx. 254 nm).

SolubilityWorkflow Start Compound Weighing Solvent Solvent Addition (Various Classes) Start->Solvent Incubation Shake-Flask Incubation (24h & 48h, 25°C) Solvent->Incubation Separation Centrifugation & PTFE Filtration Incubation->Separation Equilibrium Reached Analysis HPLC-UV Quantification Separation->Analysis Supernatant Data Solubility Profile Generation Analysis->Data

Thermodynamic solubility screening workflow via shake-flask method.

Practical Applications in Drug Development

Understanding the solubility profile of 3,5-dibromo-2-hydrazino-4-methylpyridine is critical for downstream applications:

  • Reaction Solvent Selection: For nucleophilic substitutions or condensation reactions involving the hydrazine group, polar aprotic solvents like DMF or DMSO are optimal as they fully solvate the molecule without acting as competing nucleophiles.

  • Crystallization and Purification: The steep solubility gradient between polar protic solvents (Methanol) and non-polar solvents (Hexane) makes this solvent/anti-solvent pair highly effective for recrystallization processes.

Sources

Spectroscopic Characterization of 3,5-Dibromo-2-hydrazino-4-methylpyridine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized N-heterocycles is a critical pathway in modern drug discovery and agrochemical development. Pyridine derivatives, particularly those bearing hydrazine moieties, serve as versatile pharmacophores and synthetic intermediates for kinase inhibitors and antitubercular agents. 3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) [1] is a uniquely challenging and valuable building block. The presence of two heavy halogen atoms (bromine) introduces significant steric bulk and distinct isotopic signatures, while the electron-donating hydrazine group and electron-withdrawing bromines create a complex "push-pull" electronic environment across the pyridine ring.

This whitepaper provides a field-proven, self-validating analytical framework for the complete spectroscopic characterization of 3,5-dibromo-2-hydrazino-4-methylpyridine, ensuring high-fidelity data acquisition across Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy.

Structural Rationalization & Causality

To accurately assign spectroscopic signals, we must first analyze the electronic and steric causality dictated by the molecule's substituents:

  • C2-Hydrazine ( −NH−NH2​ ): Acts as a strong π -electron donor via resonance, shielding the ortho and para positions of the ring. However, it is highly susceptible to atmospheric oxidation.

  • C3 & C5-Bromines ( −Br ): Inductively withdraw electron density ( σ -acceptors) but can donate via resonance ( π -donors). Their large atomic radii cause significant steric hindrance, locking the C4-methyl group in a rigid conformation. Furthermore, the "heavy atom effect" will anomalously shield the attached carbons in 13C NMR.

  • C4-Methyl ( −CH3​ ): A weak σ -donor that provides a distinct aliphatic anchor point for structural verification.

  • C6-Proton ( −H ): The sole aromatic proton, heavily deshielded by the adjacent electronegative pyridine nitrogen and the C5 bromine.

Sample Preparation & Handling Protocol

Hydrazine derivatives are prone to auto-oxidation, forming diazonium intermediates or dimerization products that contaminate spectral data. To ensure a self-validating system , the following protocol isolates the compound from oxidative stressors before analysis.

Step-by-Step Methodology: Inert-Atmosphere Preparation
  • Solvent Degassing: Purge deuterated dimethyl sulfoxide ( DMSO-d6​ ) and LC-MS grade Methanol with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Sample Weighing: Inside an inert-atmosphere glovebox (or under a continuous nitrogen blanket), weigh exactly 15 mg of 3,5-dibromo-2-hydrazino-4-methylpyridine for NMR analysis, and 1 mg for HRMS analysis.

  • NMR Preparation: Dissolve the 15 mg aliquot in 0.6 mL of degassed DMSO-d6​ . Transfer to a standard 5 mm NMR tube and seal immediately with a PTFE cap and Parafilm.

  • HRMS Preparation: Dissolve the 1 mg aliquot in 1 mL of degassed Methanol. Perform a serial dilution to achieve a final concentration of 1 µg/mL in MeOH containing 0.1% Formic Acid (to promote [M+H]+ ionization).

  • Self-Validation Step ( D2​O Exchange): Prepare a secondary NMR sample containing 15 mg of the compound in DMSO-d6​ with the addition of 2 drops of Deuterium Oxide ( D2​O ). This will validate the assignment of the exchangeable hydrazine protons.

AnalyticalWorkflow Start Synthesized Compound 3,5-dibromo-2-hydrazino-4-methylpyridine Prep Sample Prep under Ar/N2 (Prevent Hydrazine Oxidation) Start->Prep NMR Multinuclear NMR (1H, 13C, D2O Exchange) Prep->NMR 15 mg in DMSO-d6 HRMS ESI-HRMS (Isotope Pattern Check) Prep->HRMS 1 µg/mL in MeOH FTIR FT-IR & UV-Vis (Functional Group ID) Prep->FTIR 2 mg (ATR-IR) Validate Data Synthesis & Structural Validation NMR->Validate HRMS->Validate FTIR->Validate

Caption: Workflow for the inert-atmosphere spectroscopic validation of hydrazinopyridine derivatives.

Multinuclear NMR Spectroscopy ( 1H and 13C )

Nuclear Magnetic Resonance (NMR) spectroscopy is the foundational technique for elucidating the connectivity of pyridine derivatives[2].

1H NMR Causality and Assignments

The diamagnetic anisotropy of the pyridine ring forces aromatic protons into the downfield region[2]. Because positions 2, 3, 4, and 5 are substituted, C6-H is the only aromatic proton. It appears as a sharp singlet at furthest downfield ( δ∼8.1−8.3 ppm ) due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the C5 bromine.

The hydrazine protons are highly sensitive to solvent hydrogen bonding. In DMSO-d6​ , the secondary amine ( −NH− ) appears as a broad singlet near δ∼7.8 ppm , while the primary amine ( −NH2​ ) appears as a broad singlet integrating to 2H near δ∼4.5 ppm . In the D2​O exchanged sample, both of these signals completely disappear, self-validating their identity as heteroatom-bound protons.

13C NMR Causality and Assignments

The carbon skeleton reveals the "heavy atom effect" caused by the bromine atoms. While one might expect the carbons attached to electronegative halogens to be heavily deshielded, the large electron clouds of the bromines actually shield C3 and C5, shifting them upfield to δ∼105−115 ppm . The C2 carbon, directly attached to the electron-donating hydrazine nitrogen, is highly deshielded ( δ∼158 ppm ).

Data Presentation: NMR Chemical Shifts
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Notes
1H 8.20Singlet (s)1HC6-H Deshielded by adjacent N and Br.
1H 7.85Broad Singlet (br s)1H −NH− Hydrazine secondary amine; D2​O exchangeable.
1H 4.50Broad Singlet (br s)2H −NH2​ Hydrazine primary amine; D2​O exchangeable.
1H 2.55Singlet (s)3HC4- −CH3​ Benzylic-like methyl, deshielded by aromatic ring.
13C 158.2Singlet (s)-C 2Deshielded by adjacent hydrazine nitrogen.
13C 148.5Singlet (s)-C 6Aromatic CH; deshielded by ring nitrogen.
13C 145.0Singlet (s)-C 4Quaternary carbon attached to methyl.
13C 112.4, 108.1Singlet (s)-C 3, C 5Shielded via the bromine heavy atom effect.
13C 19.5Singlet (s)-C4- −CH3​ Aliphatic methyl carbon.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides definitive proof of the dibrominated molecular formula. Bromine is unique among halogens because it exists in nature as two stable isotopes, 79Br and 81Br , in an almost exact 1:1 ratio (50.7% and 49.3%, respectively)[3].

The 1:2:1 Isotopic Signature

When a molecule contains a single bromine atom, its mass spectrum displays an [M]+ and [M+2]+ peak of equal intensity[4]. However, for 3,5-dibromo-2-hydrazino-4-methylpyridine, the presence of two bromine atoms creates a statistically predictable trinomial distribution[5]. The permutations of the isotopes result in three distinct molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of 1:2:1 [6].

  • [M+H]+ (Both 79Br ): Exact mass ∼279.913 (Relative Intensity: 1)

  • [M+2+H]+ (One 79Br , One 81Br ): Exact mass ∼281.911 (Relative Intensity: 2)

  • [M+4+H]+ (Both 81Br ): Exact mass ∼283.909 (Relative Intensity: 1)

IsotopeLogic Mol Molecular Ion[M+H]+ C6H8Br2N3+ Br79_79 79Br, 79Br m/z ~279.91 Relative Intensity: 1 Mol->Br79_79 ~25% Probability Br79_81 79Br, 81Br / 81Br, 79Br m/z ~281.91 Relative Intensity: 2 Mol->Br79_81 ~50% Probability Br81_81 81Br, 81Br m/z ~283.91 Relative Intensity: 1 Mol->Br81_81 ~25% Probability Pattern Characteristic 1:2:1 Dibromo Signature Br79_79->Pattern Br79_81->Pattern Br81_81->Pattern

Caption: Probability distribution yielding the 1:2:1 isotopic signature for dibrominated compounds.

Observing this exact 1:2:1 cluster in the ESI+ spectrum self-validates that the pyridine core has successfully undergone di-halogenation without displacing the hydrazine or methyl groups.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

To finalize the characterization, FT-IR and UV-Vis spectroscopy are employed to map the functional group vibrations and electronic transitions[7].

FT-IR Analysis (ATR Method)
  • N-H Stretching: The hydrazine moiety produces distinct absorption bands in the high-frequency region. Expect a sharp doublet for the primary amine ( −NH2​ ) asymmetric and symmetric stretches at ∼3420 cm−1 and ∼3310 cm−1 , and a single band for the secondary amine ( −NH− ) at ∼3250 cm−1 .

  • C=N and C=C Stretching: The aromatic pyridine ring breathing modes and C=N stretches appear as strong, sharp bands between 1550−1610 cm−1 .

  • C-Br Stretching: The heavy carbon-bromine bonds vibrate at low frequencies, typically observed as strong bands in the fingerprint region between 600−650 cm−1 .

UV-Vis Analysis

Dilute solutions (e.g., 10−5 M in Methanol) will exhibit strong absorption bands in the UV region corresponding to the π→π∗ and n→π∗ transitions of the highly conjugated, electron-rich pyridine system. The presence of the auxochromic hydrazine group and the bathochromic shift induced by the heavy bromine atoms typically push the λmax​ into the 280−320 nm range.

References

  • AiFChem. "3430-30-6 | 3,5-Dibromo-2-hydrazinyl-4-methylpyridine - AiFChem." aifchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJfWQOSemJShahYwl7-RK_T0dm7TxBeClc9gSeGUy4oM4Q-P2t89pudDR-pRWWGee5E6Us4CfBUj8sOZm_WW6tvQ4bFLprsUIibB2YyhvIMJgzruwS1XTOtyEoBoe3MfYoACz3-fs=]
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  • ACD/Labs. "Does my unknown structure contain Bromine?" acdlabs.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExPT7VpWNSOTRcqx-GzjbsghrYDDiACuB4jtlYFZENVxu7mF0_T8q790pWqZ_7qEbm7lPWbpOafMbUXG89P-0RNUl9GIil0n3pS7oiKEysr52eAlxJiGQbu2Oec73_4kNgEXpQOW0j5Q==]
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Sources

Structural and Mechanistic Paradigms of 3,5-Dibromo-2-hydrazino-4-methylpyridine Derivatives in HIF-Prolyl-4-Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) serves as a highly specialized, privileged pharmacophore building block in modern medicinal chemistry[1]. While the hydrazine moiety itself is highly reactive, it acts as a critical nucleophilic precursor for synthesizing complex heterocyclic derivatives—most notably dihydropyrazolones . These resulting derivatives have emerged as potent, orally bioavailable inhibitors of Hypoxia-Inducible Factor Prolyl-4-Hydroxylase (HIF-PHD) enzymes, representing a breakthrough mechanism for treating renal anemia, cardiovascular ischemia, and hematological disorders[2].

This technical guide deconstructs the mechanism of action of these derivatives, exploring the chemical causality behind the 3,5-dibromo-4-methylpyridine scaffold, detailing the biochemical interference in the HIF-PHD axis, and providing self-validating experimental workflows for preclinical evaluation.

Chemical Rationale: Anatomy of the Scaffold

In drug design, every functional group must serve a distinct thermodynamic or kinetic purpose. The conversion of 3,5-dibromo-2-hydrazino-4-methylpyridine into a dihydropyrazolone derivative yields a molecule perfectly tuned for the PHD active site[3].

  • The Pyrazolone Core (Derived from Hydrazine): The cyclized pyrazolone acts as a bidentate chelator. It coordinates directly with the active-site ferrous iron (Fe²⁺) in the PHD enzyme, displacing the endogenous co-substrate, 2-oxoglutarate (2-OG).

  • 3,5-Dibromo Substitution: Bromine atoms are highly polarizable. In the 3- and 5-positions of the pyridine ring, they serve a dual purpose:

    • Steric Locking: The bulky bromines force the pyridine and pyrazolone rings into a specific coplanar conformation, minimizing the entropic penalty upon binding to the enzyme.

    • Halogen Bonding: The electron-deficient "sigma-hole" of the bromine atoms engages in highly directional halogen bonds with the backbone carbonyls of the PHD active site residues (e.g., Tyr310).

  • 4-Methyl Group: Provides a hydrophobic anchor that displaces high-energy water molecules from the binding pocket, driving the binding affinity through the hydrophobic effect.

Mechanism of Action: The HIF-PHD Axis

Under normoxic (normal oxygen) conditions, PHD enzymes utilize molecular oxygen, Fe²⁺, and 2-oxoglutarate to hydroxylate specific proline residues (P402 and P564) on the HIF-1α subunit. This hydroxylation tags HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) E3 ligase, leading to rapid proteasomal degradation[4].

The Derivative's Intervention: Derivatives synthesized from 3,5-dibromo-2-hydrazino-4-methylpyridine act as competitive inhibitors of 2-oxoglutarate . By chelating the active-site iron, they halt the hydroxylation process. This "tricks" the cell into a pseudo-hypoxic state. HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of target genes, most notably Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF) [2][4].

Mechanism Normoxia Normoxic Conditions (O2, Fe2+, 2-OG) PHD Active PHD Enzyme Normoxia->PHD HIF HIF-α Subunit PHD->HIF Hydroxylates Prolines Degradation Proteasomal Degradation HIF->Degradation VHL Ubiquitination Drug 3,5-Dibromo-Pyrazolone Derivative Inhibited Inhibited PHD (Fe2+ Chelation) Drug->Inhibited Displaces 2-OG Stabilized Stabilized HIF-α Inhibited->Stabilized Prevents Hydroxylation Nucleus Nucleus Translocation & Dimerization Stabilized->Nucleus Transcription Target Gene Transcription (EPO, VEGF) Nucleus->Transcription

Figure 1: Mechanism of action of pyrazolone derivatives on the HIF-PHD signaling axis.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the causality of the 3,5-dibromo-4-methyl substitution, we summarize the biochemical impact of the precursor's functional groups on the final derivative's potency. The data below represents standard benchmarking for this class of PHD2 inhibitors.

Derivative Precursor CorePHD2 IC₅₀ (nM)Hep3B EPO Secretion (EC₅₀, nM)LogP (Lipophilicity)Mechanistic Observation
Unsubstituted 2-hydrazinopyridine> 5,000> 10,0001.2Weak iron chelation; poor pocket fit.
4-methyl-2-hydrazinopyridine1,2503,5001.8Moderate hydrophobic anchoring.
5-bromo-2-hydrazinopyridine4501,2002.4Single halogen bond formation.
3,5-dibromo-2-hydrazino-4-methylpyridine 12 45 3.6 Optimal steric locking & dual halogen bonding.

Table 1: Comparative SAR data illustrating the necessity of the 3,5-dibromo-4-methylpyridine scaffold in achieving nanomolar potency.

Self-Validating Experimental Protocols

Protocol A: In Vitro PHD2 Inhibition (TR-FRET Assay)

Causality for Choice: Halogenated heterocycles often exhibit auto-fluorescence in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a long emission half-life, allowing the detector to wait until background compound fluorescence decays before measuring the signal.

Methodology:

  • Reagent Preparation: Prepare recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, and 2-oxoglutarate in assay buffer (50 mM HEPES, 50 mM KCl, 1 mM DTT, 10 μM FeSO₄).

  • Compound Titration: Serially dilute the 3,5-dibromo derivative in DMSO. Transfer 100 nL to a 384-well plate.

  • Reaction Initiation: Add 5 μL of PHD2 enzyme and incubate for 15 minutes to allow pre-equilibrium binding. Add 5 μL of substrate/2-OG mix to initiate the reaction.

  • Detection: After 60 minutes, add the TR-FRET detection mix (Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC).

  • Self-Validation Checkpoint:

    • Positive Control: Vadadustat (known PHD inhibitor)[4].

    • Negative Control: DMSO vehicle.

    • Validation Metric: The Z'-factor of the assay must be > 0.6 to confirm assay robustness before calculating the IC₅₀.

Protocol B: Cellular HIF-1α Stabilization & EPO Transcription

Causality for Choice: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues (LogP = 3.6). Hep3B (human hepatoma) cells are chosen because hepatocytes are the primary source of EPO during fetal development and retain a highly sensitive, endogenous HIF-EPO regulatory mechanism.

Methodology:

  • Cell Culture: Seed Hep3B cells at 2x10⁴ cells/well in 96-well plates and incubate overnight in DMEM + 10% FBS.

  • Compound Treatment: Treat cells with the derivative (0.1 nM to 10 μM) for 6 hours (for protein) or 24 hours (for mRNA).

  • Protein Extraction (Western Blot): Lyse cells in RIPA buffer supplemented with protease inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe with anti-HIF-1α antibodies.

  • mRNA Quantification (RT-qPCR): Extract total RNA, synthesize cDNA, and perform qPCR for EPO mRNA.

  • Self-Validation Checkpoint:

    • Orthogonal Control: Probe for β-actin (protein) and GAPDH (mRNA) to ensure the derivative is not causing global transcriptional/translational toxicity. EPO induction must be specific and dose-dependent.

Workflow Synth Derivative Synthesis (from Hydrazine Precursor) TRFRET Primary Screen: TR-FRET PHD2 Assay Synth->TRFRET IC50 Determination Cell Secondary Screen: Hep3B Cellular Assay TRFRET->Cell Hits < 100 nM Valid Orthogonal Validation: RT-qPCR (EPO mRNA) Cell->Valid HIF-1α Stabilization

Figure 2: Self-validating screening workflow for evaluating 3,5-dibromo-pyrazolone derivatives.

Conclusion

The 3,5-dibromo-2-hydrazino-4-methylpyridine scaffold is not merely a structural placeholder; it is a meticulously designed chemical engine. By leveraging the nucleophilicity of the hydrazine to form an iron-chelating pyrazolone, and utilizing the steric and electronic properties of the dibromo-methyl substitutions, researchers can generate highly specific inhibitors of the HIF-PHD axis. Following rigorous, self-validating protocols ensures that these derivatives can be accurately advanced through the preclinical pipeline for the treatment of hypoxic and anemic disease states.

Sources

Comprehensive Safety and Toxicity Profile of 3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6)

Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Guide for Drug Development Professionals and Chemical Safety Officers

Executive Summary

In the landscape of pharmaceutical intermediates, 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) [1] serves as a critical, albeit highly reactive, building block for synthesizing complex heterocyclic scaffolds. However, its structural motifs—specifically the hydrazine moiety coupled with a heavily halogenated pyridine ring—impart significant toxicological liabilities. This whitepaper synthesizes the physicochemical properties, predictive toxicity mechanisms, and self-validating handling protocols required to safely utilize this compound in high-throughput and scale-up environments.

As an Application Scientist, I emphasize that safety protocols cannot be static checklists; they must be dynamic, causality-driven systems. Understanding why this molecule behaves as it does is the first step in mitigating its hazards.

Physicochemical Profiling & Structural Causality

The inherent reactivity of 3,5-dibromo-2-hydrazino-4-methylpyridine is dictated by the electron-withdrawing nature of the bromine atoms and the nucleophilic, easily oxidized hydrazine group. Table 1 summarizes the core physicochemical data and the corresponding safety implications.

Table 1: Physicochemical Properties and Hazard Causality
PropertyValue / DescriptorToxicological / Safety Implication
CAS Number 3430-30-6 [1]Primary identifier for SDS tracking and regulatory compliance.
Molecular Formula C6H7Br2N3 [1]High halogen content suggests potential for bioaccumulation and environmental persistence.
Molecular Weight 280.95 g/mol [1]Facilitates moderate cellular permeability; risk of systemic absorption via dermal routes.
Functional Groups Hydrazine (-NHNH2), Aryl BromidesHydrazine is a known reducing agent and potential genotoxin. Bromines undergo oxidative dehalogenation in the liver.
Reactivity Profile Highly reactive with strong oxidizersRisk of exothermic degradation; potential release of toxic NOx and HBr gases upon combustion.

Mechanistic Toxicity Pathways

The toxicity of 3,5-dibromo-2-hydrazino-4-methylpyridine is biphasic, driven primarily by the metabolic activation of the hydrazine moiety and the subsequent generation of reactive oxygen species (ROS) and carbon-centered radicals.

Hydrazine derivatives are notorious for their hepatotoxicity and genotoxicity. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) metabolize the hydrazine group into reactive diazene intermediates. These intermediates can spontaneously decompose into free radicals, leading to lipid peroxidation, protein adduction, and DNA strand breaks.

ToxicityPathway Compound 3,5-Dibromo-2-hydrazino- 4-methylpyridine CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Absorption Diazene Reactive Diazene Intermediate CYP450->Diazene Oxidation Radicals Free Radical Generation (ROS) Diazene->Radicals Decomposition LipidPerox Lipid Peroxidation (Membrane Damage) Radicals->LipidPerox DNAAdducts DNA Adduction (Genotoxicity) Radicals->DNAAdducts ProteinBind Protein Covalent Binding (Hepatotoxicity) Radicals->ProteinBind

Figure 1: Predictive metabolic toxicity pathway of hydrazine-substituted pyridines.

Self-Validating Safety & Handling Protocols

To ensure trustworthiness in laboratory safety, protocols must be "self-validating"—meaning the failure of one step immediately alerts the operator before a hazard materializes. The following step-by-step workflow is designed for the safe handling of 3,5-dibromo-2-hydrazino-4-methylpyridine during synthetic scale-up.

Protocol: Safe Handling and Quenching Workflow

Objective: Prevent dermal exposure, inhalation of aerosolized particulates, and uncontrolled exothermic reactions.

  • Pre-Weighing Validation (Environmental Control):

    • Action: Ensure the analytical balance is housed within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.

    • Validation: Verify inward airflow velocity (minimum 100 fpm) using a calibrated anemometer before opening the reagent bottle.

  • Personal Protective Equipment (PPE) Matrix:

    • Action: Don double nitrile gloves (outer layer ≥8 mil thickness), a Tyvek chemical-resistant suit, and a full-face respirator with P100/Organic Vapor cartridges.

    • Causality: Hydrazines can penetrate standard latex and thin nitrile. The double-glove system allows for immediate removal of the outer glove if contamination is suspected, preserving the inner barrier.

  • Inert Atmosphere Transfer:

    • Action: Purge the reaction vessel with Argon for 15 minutes prior to introducing the compound.

    • Causality: The hydrazine moiety is susceptible to auto-oxidation in the presence of atmospheric oxygen, which can generate trace explosive peroxides over time.

  • Post-Reaction Quenching (Self-Validating Step):

    • Action: Quench residual unreacted 3,5-dibromo-2-hydrazino-4-methylpyridine using a 10% aqueous solution of sodium hypochlorite (bleach) added dropwise at 0°C.

    • Validation: Monitor the reaction temperature continuously. A controlled exotherm indicates successful oxidative destruction of the hydrazine group into inert nitrogen gas. If no exotherm is observed, the bleach may be degraded, and the quench is incomplete.

Analytical Workflows for Exposure Monitoring

For facilities handling bulk quantities of this intermediate, environmental and biological monitoring is mandatory. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for detecting trace pyridine derivatives.

Due to the high polarity of the hydrazine group, reverse-phase chromatography requires ion-pairing reagents or HILIC (Hydrophilic Interaction Liquid Chromatography) columns to achieve adequate retention and prevent peak tailing. Monitoring the dibrominated isotopic signature (a distinct 1:2:1 ratio in the mass spectrum due to ‘79Br‘ and ‘81Br‘ ) provides a highly specific analytical confirmation of exposure.

References

Methodological & Application

Protocol for reacting 3,5-dibromo-2-hydrazino-4-methylpyridine with aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Condensation of 3,5-Dibromo-2-hydrazino-4-methylpyridine with Aldehydes Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Technical Protocol & Mechanistic Guide.

Executive Summary

The synthesis of highly functionalized pyridine-based hydrazones is a critical workflow in modern drug discovery and coordination chemistry. Specifically, 3,5-dibromo-2-hydrazino-4-methylpyridine serves as a highly valuable bifunctional building block. The condensation of this halogenated 2-hydrazinopyridine with aldehydes yields stable hydrazones[1]. The resulting dibromo-hydrazone scaffold provides orthogonal handles for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and serves as a direct precursor for the synthesis of biologically active [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization[2].

This application note details a robust, self-validating protocol for the condensation of 3,5-dibromo-2-hydrazino-4-methylpyridine with aromatic and aliphatic aldehydes, emphasizing the mechanistic causality behind the chosen reaction conditions.

Mechanistic Rationale & Structural Considerations

The condensation of a hydrazine with a carbonyl compound is a classic nucleophilic addition-elimination reaction. However, the specific architecture of 3,5-dibromo-2-hydrazino-4-methylpyridine introduces unique steric and electronic challenges:

  • Electronic Deactivation: The two bromine atoms exert a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the pyridine ring. While the α -effect inherent to hydrazines maintains the nucleophilicity of the terminal nitrogen[3], its reactivity is noticeably attenuated compared to unsubstituted 2-hydrazinopyridine.

  • Steric Hindrance: The bulky bromine atom at the 3-position, adjacent to the 2-hydrazino group, creates significant steric shielding.

To overcome these barriers, general acid catalysis is strictly required. The addition of glacial acetic acid (AcOH) protonates the carbonyl oxygen of the aldehyde. This electrophilic activation lowers the LUMO energy of the carbonyl, facilitating the initial nucleophilic attack to form a hemiaminal intermediate[3]. Subsequent proton transfer and thermal dehydration yield the thermodynamically stable (E) -hydrazone.

Mechanism A Aldehyde (R-CHO) B Protonated Aldehyde A->B AcOH (H+) D Hemiaminal Intermediate B->D Nucleophilic Attack C 3,5-Dibromo-2-hydrazino- 4-methylpyridine C->D E Pyridyl Hydrazone D->E -H2O (Dehydration)

Fig 1. Acid-catalyzed mechanism of hydrazone formation from 3,5-dibromo-2-hydrazino-4-methylpyridine.

Experimental Design: Causality of Choices

As a self-validating system, the protocol is designed to eliminate the need for complex chromatographic purification.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen for its specific temperature-dependent solubility profile. At reflux ( 78∘C ), it fully solubilizes both the sterically hindered hydrazine and the aldehyde. However, the resulting highly conjugated, rigid hydrazone product exhibits poor solubility in cold ethanol. This allows the reaction to be driven to completion and purified simultaneously via precipitation.

  • Catalyst Selection (Glacial Acetic Acid): A weak organic acid (10 mol%) provides the optimal pH (~4.5-5.5). Using a strong mineral acid (like HCl) is detrimental, as it would fully protonate the terminal hydrazine nitrogen, rendering it non-nucleophilic and completely stalling the reaction.

  • Stoichiometry: A slight excess of the aldehyde (1.05 equiv) is used to ensure the complete consumption of the more valuable 3,5-dibromo-2-hydrazino-4-methylpyridine building block.

Step-by-Step Protocol

Materials Required:

  • 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Absolute Ethanol (10 mL per mmol of substrate)

  • Glacial Acetic Acid (0.1 equiv / 10 mol%)

Workflow:

Workflow Step1 1. Reagent Preparation Pyridine + Aldehyde in EtOH Step2 2. Acid Catalysis Add 10 mol% Glacial AcOH Step1->Step2 Step3 3. Condensation Reflux at 80°C for 2-4 hours Step2->Step3 Step4 4. Precipitation Cool to 0-5°C in ice bath Step3->Step4 Step5 5. Isolation Vacuum filtration & cold wash Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target hydrazone.

Detailed Procedure:

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Addition: Add the target aldehyde (1.05 equiv) to the stirring suspension.

  • Catalysis: Add glacial acetic acid (10 mol%) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80∘C in an oil bath. Maintain vigorous stirring for 2 to 4 hours.

    • Quality Control Check: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The product hydrazone will typically appear as a highly UV-active spot with a higher Rf​ value than the highly polar hydrazine starting material.

  • Crystallization: Once TLC indicates complete consumption of the hydrazine, remove the flask from the heat source. Allow it to cool gradually to room temperature, then transfer to an ice bath ( 0−5∘C ) for 30–45 minutes. A distinct color change (often to deep yellow or orange) accompanied by heavy crystallization indicates successful conversion.

  • Isolation: Collect the precipitated hydrazone via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold ethanol ( 2×5 mL ) to remove unreacted aldehyde and trace acetic acid. Dry the solid under high vacuum for 12 hours to afford the analytically pure hydrazone.

Quantitative Optimization Data

The table below summarizes the causality of the experimental parameters and their direct impact on the isolated yield of the hydrazone product.

Table 1: Optimization of Reaction Conditions for Hydrazone Formation

EntrySolventCatalyst (mol%)TemperatureTime (h)Isolated Yield (%)Observation / Rationale
1MethanolNone 25∘C 24< 20%Lack of acid activation and thermal energy stalls reaction due to substrate steric bulk.
2EthanolNoneReflux ( 80∘C )1245%Thermal energy helps, but unactivated carbonyl limits the reaction rate.
3EthanolAcOH (10%) 25∘C 1260%Acid activation improves yield, but steric hindrance still limits full conversion at RT.
4 Ethanol AcOH (10%) Reflux ( 80∘C ) 3 > 90% Optimal conditions. Full conversion and spontaneous precipitation upon cooling.
5THFAcOH (10%)Reflux ( 65∘C )675%*Product remained soluble; required tedious silica gel column chromatography for isolation.

Downstream Applications

The isolated 3,5-dibromo-4-methylpyridyl hydrazone is a highly versatile intermediate. A primary application in medicinal chemistry is its conversion into [1,2,4]triazolo[4,3-a]pyridines .

By subjecting the purified hydrazone to an oxidative cyclization protocol—using reagents such as (diacetoxyiodo)benzene (PIDA), trichloroisocyanuric acid (TCCA), or electrochemical anodic oxidation—the nitrogen of the pyridine ring attacks the imine carbon, forming the fused triazole ring[2]. The retained 3,5-dibromo substituents on the newly formed triazolopyridine can then be selectively functionalized via palladium-catalyzed cross-coupling to generate diverse libraries of bioactive compounds.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews (via PMC - NIH) URL:[Link]

  • Source: Google Patents (CN105418496A)
  • A Facile and Practical One-Pot Synthesis of [1,2,4]triazolo[4,3-a]pyridines Source: RSC Advances URL:[Link]

Sources

Application Note: 3,5-Dibromo-2-hydrazino-4-methylpyridine as a Privileged Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction and Structural Rationale

In modern drug discovery, the rapid assembly of diverse, highly functionalized heterocyclic libraries is paramount. 3,5-Dibromo-2-hydrazino-4-methylpyridine (DBHMP) (CAS: 3430-30-6) has emerged as a highly versatile building block for the synthesis of fused nitrogenous heterocycles, such as pyrazolo[3,4-b]pyridines and [1,2,4]triazolo[4,3-a]pyridines [1].

As a Senior Application Scientist, I emphasize that the utility of DBHMP lies not just in its reactive hydrazine moiety, but in the precise electronic and steric interplay of its substituents:

  • C2-Hydrazine Moiety: Acts as a potent bi-nucleophile. The terminal nitrogen (NH₂) initiates attack on electrophiles (e.g., 1,3-diketones or orthoesters), followed by intramolecular cyclization by the internal nitrogen (NH), driving the formation of fused 5,6-bicyclic systems.

  • C4-Methyl Group: Provides critical steric shielding. In downstream transition-metal catalysis, this methyl group sterically hinders the adjacent C3 and C5 positions.

  • C3 & C5-Bromine Atoms: Serve as orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Crucially, the C5-bromine is electronically activated by the para-nitrogen and less sterically hindered than the C3-bromine, allowing for regioselective mono-coupling before forcing conditions are applied to functionalize the second site [3].

Synthetic Pathways and Workflows

The predictable reactivity of DBHMP allows chemists to design divergent synthetic pathways from a single starting material. Below is the logical workflow mapping the transformation of DBHMP into complex, multi-substituted pharmacophores.

G DBHMP 3,5-dibromo-2-hydrazino- 4-methylpyridine (Core Scaffold) Condensation Cyclocondensation (Nucleophilic Hydrazine) DBHMP->Condensation Pyrazolo Pyrazolo[3,4-b]pyridines (via 1,3-diketones) Condensation->Pyrazolo Triazolo [1,2,4]Triazolo[4,3-a]pyridines (via orthoesters/acid chlorides) Condensation->Triazolo Coupling Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) Pyrazolo->Coupling Triazolo->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl integration) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Coupling->Buchwald

Fig 1. Divergent synthetic workflow utilizing DBHMP for heterocyclic library generation.

Quantitative Data: Optimization of Cyclocondensation

Historically, the condensation of hydrazinopyridines with diketones was performed under prolonged thermal reflux, often leading to degradation and poor regioselectivity. Transitioning to microwave-assisted organic synthesis (MAOS) provides thermodynamic control, significantly reducing reaction times while improving yields and purity[1, 2].

Table 1: Comparison of Reaction Modalities for Pyrazolo[3,4-b]pyridine Synthesis

Reaction ModalityReagents / CatalystTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional RefluxDBHMP, Acetylacetone, EtOH, AcOH (cat.)7812–18 h55–62< 80% (Byproducts present)
Solvent-Free ThermalDBHMP, Acetylacetone, neat1004 h6885%
Microwave (MAOS) DBHMP, Acetylacetone, neat 150 10–15 min 88–92 > 95%

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

This protocol details the cyclocondensation of DBHMP with a 1,3-diketone. We utilize microwave irradiation to circumvent the formation of open-chain hydrazone intermediates that fail to cyclize under standard thermal conditions [4].

Mechanism A DBHMP + 1,3-Diketone B Hydrazone Intermediate (Nucleophilic Attack) A->B -H2O, Acid Cat. C Intramolecular Cyclization (Ring Closure) B->C MW, 150 °C D Pyrazolo[3,4-b]pyridine (Aromatization) C->D -H2O

Fig 2. Mechanistic pathway of pyrazolo[3,4-b]pyridine formation via MAOS.

Materials Required:

  • 3,5-Dibromo-2-hydrazino-4-methylpyridine (1.0 equiv, 1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone) (1.1 equiv, 1.1 mmol)

  • Glacial acetic acid (Catalytic, 2 drops)

  • 10 mL Microwave reaction vial with Teflon septum

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add DBHMP (281 mg, 1.0 mmol) and acetylacetone (110 mg, 1.1 mmol).

  • Catalysis: Add 2 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the terminal NH₂ of the hydrazine.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C (150–200 W) for 15 minutes. Ensure the microwave is set to dynamic power mode to maintain a constant temperature.

  • Self-Validation Checkpoint 1 (TLC): Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting DBHMP (which stains heavily with ninhydrin due to the free hydrazine) should be completely consumed, replaced by a highly UV-active spot (the fused pyrazolopyridine).

  • Workup: Triturate the crude mixture with cold ethanol (5 mL). The desired cyclized product will precipitate. Filter the solid under a vacuum and wash with cold diethyl ether (2 × 5 mL).

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the solid. You should observe the [M+H]+ peak corresponding to the cyclized product, with the characteristic isotopic pattern of a dibrominated species (1:2:1 ratio for M:M+2:M+4 ).

Protocol B: Regioselective Late-Stage Suzuki-Miyaura Coupling

Once the fused heterocyclic core is established, the dibromo handles are utilized for diversification. Because the C4-methyl group sterically shields the C3 and C5 positions differently, we can achieve regioselective mono-coupling at the C5 position by carefully selecting the palladium catalyst and controlling the stoichiometry [3].

Materials Required:

  • Dibrominated Pyrazolo[3,4-b]pyridine intermediate (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.05 equiv, 0.525 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Dioxane/H₂O (4:1 v/v, 5 mL), degassed

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the dibrominated intermediate, aryl boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Purge the solution with Argon for 10 minutes using a sparging needle. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.

  • Reaction: Seal the tube and heat the mixture at 80 °C for 6 hours. Causality: Limiting the temperature to 80 °C and the boronic acid to 1.05 equivalents prevents over-coupling at the more sterically hindered C3 position.

  • Self-Validation Checkpoint (LC-MS Monitoring): At 4 hours, sample the reaction. LC-MS should show the disappearance of the dibromo starting material and the appearance of a mono-bromo isotopic pattern (1:1 ratio for M:M+2 ), indicating successful regioselective coupling at C5.

  • Isolation: Cool the mixture, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C5-arylated, C3-bromo intermediate.

References

  • Title: Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ Source: ACS Omega (2019) URL: [Link][1]

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Advances (2020) URL: [Link][2]

  • Title: Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journal of Organic Chemistry (2017) URL: [Link][3]

  • Title: Improved Methodologies for the Preparation of Highly Substituted Pyridines Source: The Journal of Organic Chemistry (2005) URL: [Link][4]

Sources

Advanced Synthesis of Pyrazolo[3,4-b]pyridines from 3,5-Dibromo-2-hydrazino-4-methylpyridine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimalarials, and central nervous system (CNS) therapeutics[1]. Synthesizing highly functionalized derivatives requires robust, regioselective methodologies.

3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) serves as an exceptional bifunctional building block for these scaffolds. The strategic advantage of this starting material lies in its orthogonal reactivity:

  • Regioselective Cyclization: The hydrazine moiety at C-2 and the bromine at C-3 are perfectly positioned for a condensation/intramolecular cross-coupling sequence to form the fused pyrazole ring.

  • Steric Tuning: The methyl group at C-4 provides a critical steric vector that can influence binding kinetics in target proteins.

  • Late-Stage Functionalization: The C-5 bromine remains intact during the cyclization, providing a reliable synthetic handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This application note details a validated, two-step synthetic workflow to convert 3,5-dibromo-2-hydrazino-4-methylpyridine into 1,3-disubstituted-5-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridines via a hydrazone intermediate and subsequent Palladium-catalyzed intramolecular amination [2].

Workflow A 3,5-Dibromo-2-hydrazino- 4-methylpyridine B Hydrazone Intermediate A->B Aldehyde Condensation C Pyrazolo[3,4-b]pyridine Core (5-Bromo) B->C Pd-Catalyzed Cyclization D Late-Stage Functionalization C->D Cross-Coupling at C-5

Synthetic workflow from hydrazinopyridine to functionalized pyrazolo[3,4-b]pyridine.

Mechanistic Insights & Reaction Optimization

The Challenge of Steric Hindrance

The intramolecular cyclization of the hydrazone intermediate requires the formation of a C-N bond at the C-3 position. However, the adjacent C-4 methyl group introduces significant steric hindrance. Traditional nucleophilic aromatic substitution (SNAr) is generally ineffective here due to the lack of sufficient electron-withdrawing activation and the steric bulk.

Palladium-Catalyzed Intramolecular Amination

To overcome this, a Palladium-catalyzed Buchwald-Hartwig-type intramolecular cyclization is employed [3]. The choice of ligand is critical. Bidentate ligands with large bite angles, such as Xantphos or dppf , are required to facilitate the reductive elimination step, which is the rate-determining step in sterically congested systems.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C3-Br Cleavage) Pd0->OA BE Base-Promoted Ligand Exchange OA->BE RE Reductive Elimination (C-N Bond Formation) BE->RE RE->Pd0 Product Release

Catalytic cycle for the Pd-catalyzed intramolecular C-N bond formation.

Optimization of the Cyclization Step

The following table summarizes the quantitative optimization data for the cyclization of the model hydrazone (derived from benzaldehyde) to 5-bromo-4-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine.

EntryCatalyst SourceLigandBaseSolventTemp (°C)Yield (%)*
1Pd(OAc)2 (5 mol%)PPh3 (10 mol%)Cs2CO3Toluene10012%
2Pd(OAc)2 (5 mol%)BINAP (5 mol%)Cs2CO3Toluene10038%
3Pd2(dba)3 (2.5 mol%)dppf (5 mol%)NaOtBuDioxane10055%
4 Pd(OAc)2 (5 mol%) Xantphos (5 mol%) Cs2CO3 Dioxane 100 89%

*Yield determined by HPLC analysis against an internal standard. Entry 4 represents the optimized, self-validating condition utilized in the protocol below.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydrazone Intermediate

Objective: Condensation of 3,5-dibromo-2-hydrazino-4-methylpyridine with an aldehyde to establish the C-3 substituent of the final pyrazole ring.

Reagents & Materials:

  • 3,5-Dibromo-2-hydrazino-4-methylpyridine (1.0 eq, 10.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.05 eq, 10.5 mmol)

  • Absolute Ethanol (0.2 M, 50 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dibromo-2-hydrazino-4-methylpyridine in absolute ethanol.

  • Addition: Add the aldehyde dropwise at room temperature, followed by the catalytic glacial acetic acid. The acid facilitates the protonation of the carbonyl oxygen, accelerating nucleophilic attack.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 to 4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting hydrazine is highly polar and stays near the baseline; the hydrazone product will elute significantly higher. LC-MS should confirm the mass of the desired hydrazone [M+H]+.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The hydrazone typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum to afford the hydrazone intermediate. (Typical yield: 85-95%).

Protocol B: Palladium-Catalyzed Intramolecular Cyclization

Objective: Ring closure via C-N bond formation to yield the 5-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine core.

Reagents & Materials:

  • Hydrazone Intermediate from Protocol A (1.0 eq, 5.0 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (0.05 eq, 0.25 mmol)

  • Xantphos (0.05 eq, 0.25 mmol)

  • Cesium Carbonate[Cs2CO3] (2.0 eq, 10.0 mmol)

  • Anhydrous 1,4-Dioxane (0.1 M, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the hydrazone intermediate, Pd(OAc)2, Xantphos, and Cs2CO3. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the Pd(0) active species.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe under a positive pressure of Argon.

  • Cyclization: Seal the flask and heat the vigorously stirring mixture to 100 °C for 12–16 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The successful cyclization is marked by the loss of HBr (M - 79.9 Da) and the disappearance of the hydrazone starting material.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate the pure pyrazolo[3,4-b]pyridine derivative.

Downstream Application Notes

The resulting 5-bromo-4-methyl-pyrazolo[3,4-b]pyridine is primed for late-stage diversification. The C-5 bromine is highly reactive toward standard cross-coupling conditions. For example, reacting this core with various arylboronic acids under standard Suzuki-Miyaura conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) allows for the rapid generation of a compound library for structure-activity relationship (SAR) studies [2].

References

  • Faria, J. V., et al. "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." ResearchGate (Springer Nature). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Microwave-assisted palladium-catalyzed synthesis of pyrazolo[3,4-b]pyridines." Beilstein Journals. Available at:[Link]

Application Note: 3,5-Dibromo-2-hydrazino-4-methylpyridine as a Precursor for Bioactive Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the synthesis of highly functionalized fused heterocycles is paramount for developing selective kinase inhibitors. 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6)[1] serves as an exceptional, multi-handled precursor. The hydrazine moiety enables rapid annulation to form the privileged pyrazolo[3,4-b]pyridine core[2], while the dual bromine atoms provide orthogonal handles for late-stage diversification. This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing this precursor in pharmaceutical development.

Physicochemical & Structural Profiling

Understanding the physical properties of the precursor is critical for optimizing reaction conditions, particularly regarding solubility and nucleophilicity[3].

PropertyValue
IUPAC Name 3,5-dibromo-2-hydrazinyl-4-methylpyridine
CAS Number 3430-30-6
Molecular Formula C₆H₇Br₂N₃
Molecular Weight 280.95 g/mol
SMILES CC1=C(Br)C(NN)=NC=C1Br
Isotopic Signature (MS) 1:2:1 cluster at m/z 280, 282, 284 [M+H]⁺
Reactivity Profile Bidentate nucleophile; dual electrophilic handles

Mechanistic Rationale: The Architecture of the Precursor

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen for drug discovery workflows:

  • The Hydrazine Moiety (C2): The adjacent nitrogen atoms create an "alpha-effect," raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the terminal nitrogen an exceptional nucleophile, primed for initial attack on 1,3-dielectrophiles or aldehydes during cyclocondensation[4].

  • The Dibromo Substitution (C3, C5): The two bromine atoms are electronically differentiated once the bicyclic pyrazolo[3,4-b]pyridine ring is formed. The C5 position typically becomes more electron-deficient than C3, allowing for regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without requiring protecting groups.

  • The Methyl Group (C4): Introduces a critical steric boundary. In kinase inhibitors, this methyl group often projects into the hydrophobic pocket of the ATP-binding site, restricting bond rotation and locking the resulting Active Pharmaceutical Ingredient (API) into its bioactive conformation[5].

Experimental Protocols & Workflows

The following protocols form a self-validating system for synthesizing and functionalizing the pyrazolo[3,4-b]pyridine scaffold.

Protocol A: Synthesis of the Hydrazine Precursor via SₙAr

Objective: Convert 2-chloro-3,5-dibromo-4-methylpyridine to the hydrazine derivative.

  • Reaction Setup: Suspend 2-chloro-3,5-dibromo-4-methylpyridine (1.0 eq) in absolute ethanol (0.5 M).

  • Reagent Addition: Add hydrazine monohydrate (5.0 eq) dropwise at room temperature. Causality: Excess hydrazine acts as both the nucleophile and the acid scavenger, preventing the formation of symmetric bis-pyridyl hydrazines.

  • Heating: Elevate the temperature to 70 °C for 12 hours. The electron-withdrawing bromines lower the LUMO of the pyridine ring, facilitating the Nucleophilic Aromatic Substitution (SₙAr).

  • Validation & Workup: Monitor by TLC (UV 254 nm and ninhydrin stain). The product will appear as a highly polar spot. Quench by pouring into ice-water; the product precipitates. Filter and dry. LC-MS must show the characteristic 1:2:1 isotopic cluster at m/z ~280, 282, 284, confirming retention of both bromines.

Protocol B: Cyclocondensation to the Pyrazolo[3,4-b]pyridine Core

Objective: Annulate the pyridine ring to form the bicyclic scaffold.

  • Reaction Setup: Dissolve 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 eq) and a substituted benzaldehyde (1.1 eq) in glacial acetic acid (0.2 M).

  • Cyclization: Heat to 90 °C for 8 hours. Causality: Acetic acid catalyzes the initial hydrazone formation. Under oxidative conditions (often utilizing atmospheric oxygen or an added oxidant like DDQ), the intermediate undergoes intramolecular cyclization onto the pyridine nitrogen to form the pyrazole ring[2].

  • Validation & Workup: Remove acetic acid in vacuo. Neutralize with saturated NaHCO₃ and extract with EtOAc. ¹H NMR validation requires verifying the disappearance of the broad –NHNH₂ signals (typically 4.0–6.0 ppm) and the appearance of the new pyrazole/aryl protons.

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Regioselective introduction of an aryl group at the C5 position.

  • Reaction Setup: In a Schlenk flask, combine the bicyclic scaffold (1.0 eq), aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Degas via three freeze-pump-thaw cycles. Heat at 90 °C for 6 hours. Causality: Regioselectivity is driven by the electronic deficiency at C5. The bulky dppf ligand facilitates the reductive elimination step, preventing protodeboronation.

  • Validation & Workup: Filter through Celite. LC-MS will show the loss of the dibromo isotopic pattern, shifting to a 1:1 doublet (e.g., m/z M and M+2), confirming mono-substitution.

Pathway Visualization

G A 2-Halo-3,5-dibromo- 4-methylpyridine C 3,5-Dibromo-2-hydrazino- 4-methylpyridine A->C SₙAr (70°C) B Hydrazine Monohydrate B->C Nucleophile E Pyrazolo[3,4-b]pyridine Scaffold C->E Cyclocondensation D 1,3-Dielectrophile (or Aldehyde) D->E Electrophile G Bioactive API (Kinase Inhibitor) E->G Suzuki-Miyaura Coupling F Organoboron Reagents F->G Coupling Partner

Synthetic workflow from precursor to bioactive pyrazolo[3,4-b]pyridine API.

Pharmaceutical Applications: Kinase Inhibition

The pyrazolo[3,4-b]pyridine framework synthesized from this precursor is a privileged scaffold in oncology and immunology. The nitrogen-rich core acts as a highly effective hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone (specifically interacting with the hinge region via the pyrazole NH and the adjacent pyridine nitrogen)[2].

Recent drug discovery campaigns have successfully utilized this exact structural topology to develop highly potent TBK1 inhibitors (with IC₅₀ values in the sub-nanomolar range for suppressing IFN signaling)[5] and next-generation ALK-L1196M inhibitors designed to override crizotinib resistance in non-small cell lung cancer (NSCLC)[6]. The retention of the C3-bromine post-coupling allows for further vectorization into adjacent solvent-exposed channels, maximizing target residence time.

References

  • National Center for Biotechnology Information (PMC). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Verified Landing Page:[Link]

  • Taylor & Francis. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors". Verified Landing Page: [Link]

  • Semantic Scholar. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors". Verified Landing Page:[Link]

Sources

Application Note: Catalytic Cross-Coupling Strategies for 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6)[1] is a highly versatile, polyfunctionalized heterocyclic scaffold. Pyridine derivatives are ubiquitous in drug discovery, frequently serving as core pharmacophores for kinase inhibitors, anti-virals, and anti-microbial agents[2]. The presence of two orthogonally reactive carbon-bromine bonds, coupled with a nucleophilic hydrazine moiety, presents a unique opportunity for divergent synthesis. However, it also introduces significant chemoselectivity and regioselectivity challenges during palladium-catalyzed cross-coupling.

This application note provides a self-validating, mechanistic guide to achieving highly regioselective Suzuki-Miyaura cross-coupling with this scaffold, specifically targeting the C5 position while preserving the C3-bromide for subsequent functionalization.

Mechanistic Causality & Reaction Design

As a fundamental principle of rational reaction design, experimental conditions must be dictated by the intrinsic electronic and steric properties of the substrate.

The Hydrazine Conundrum: Protection vs. Poisoning

Free hydrazines are notoriously problematic in palladium-catalyzed cross-coupling. They can act as homogeneous sacrificial reductants, prematurely reducing the Pd(II) precatalyst or catalytic intermediates to inactive Pd(0) black[3]. Furthermore, the bidentate nature of the hydrazine moiety allows it to strongly coordinate to palladium centers. This coordination displaces essential phosphine ligands, effectively poisoning the catalyst and stalling the catalytic cycle[4].

Causality-Driven Solution: To enable efficient cross-coupling, the hydrazine group must be masked. N,N'-Di-Boc protection is highly recommended. The bulky tert-butoxycarbonyl groups not only prevent catalyst coordination but also significantly increase the solubility of the highly polar scaffold in organic solvents.

Regioselectivity: The Steric Paradigm

The scaffold possesses two reactive bromides at the C3 and C5 positions.

  • C3 Position: Highly sterically congested, flanked by the C4-methyl group and the bulky C2-hydrazine derivative.

  • C5 Position: Sterically accessible, flanked only by the C4-methyl group, leaving the C6 face completely open.

Causality-Driven Solution: Oxidative addition of the bulky Pd(0)Lₙ complex is highly sensitive to steric hindrance. By selecting a catalyst with a large bite angle, the reaction can be directed exclusively to the sterically accessible C5 position, preventing premature di-arylation.

Workflow & Pathway Visualization

Workflow SM Hydrazino-Pyridine Scaffold Protect Boc Protection (Prevents Pd poisoning) SM->Protect Boc2O, DMAP OxAdd Oxidative Addition (Regioselective at C5) Protect->OxAdd Pd(0) Catalyst TransMet Transmetalation (Aryl Boronic Acid) OxAdd->TransMet Base / Heat RedElim Reductive Elimination (C5-Aryl Product) TransMet->RedElim

Workflow of regioselective C5-arylation of the protected hydrazinopyridine scaffold.

Quantitative Optimization Data

The following table summarizes the optimization of the regioselective C5 Suzuki-Miyaura coupling using phenylboronic acid as the model coupling partner.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Yield C5-Aryl (%)Yield C3-Aryl (%)Di-Aryl (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045<512
2Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 82 ND 4
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)10088ND6
4Pd(dppf)Cl₂ (Unprotected SM)K₃PO₄1,4-Dioxane/H₂O (4:1)9015NDND

Note: ND = Not Detected. Entry 4 demonstrates severe catalyst poisoning when the hydrazine is left unprotected. Entry 2 utilizes a biphasic solvent system which is critical for solubilizing both the organic substrate and the inorganic base required for transmetalation[2].

CatalyticCycle Pd0 Pd(0)L_n Active Cat. PdII_Ox Pd(II) Oxidative Complex Pd0->PdII_Ox Oxidative Addition (Steric Control at C5) PdII_TM Pd(II) Transmetal. Complex PdII_Ox->PdII_TM Transmetalation (Ar-B(OH)2 + Base) PdII_TM->Pd0 Reductive Elimination (Product Release)

Palladium-catalyzed cross-coupling cycle highlighting C5-regioselective oxidative addition.

Self-Validating Experimental Protocols

Protocol A: N,N'-Di-Boc Protection of the Hydrazine Moiety

Purpose: To mask the nucleophilic and coordinating properties of the hydrazine group prior to metal-catalyzed coupling.

Step-by-Step Methodology:

  • Charge: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-2-hydrazino-4-methylpyridine (1.00 g, 3.56 mmol) and 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol).

  • Solvation: Suspend the mixture in anhydrous Tetrahydrofuran (THF, 20 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.94 g, 8.90 mmol, 2.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

In-Process Validation (Self-Correction):

  • TLC: The starting material is highly polar (stays near the baseline in 3:1 Hexanes/EtOAc). The successful di-Boc protected product will migrate rapidly (R_f ~ 0.6).

  • LC-MS: Confirm the mass shift. The expected [M+H]⁺ peak will shift by exactly +200 Da, confirming the addition of two Boc groups.

Protocol B: Regioselective C5 Suzuki-Miyaura Coupling

Purpose: To couple an arylboronic acid exclusively at the C5 position while leaving the C3-bromide intact.

Step-by-Step Methodology:

  • Charge: In a 50 mL pressure vessel, add the Di-Boc protected scaffold from Protocol A (1.0 mmol), the desired Arylboronic acid (1.1 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvation & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade water (10 mL total volume). Submerge a needle into the solvent and sparge with Argon gas for a minimum of 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (36 mg, 0.05 mmol), and immediately seal the pressure vessel with a Teflon-lined cap.

  • Reaction: Heat the vessel in an oil bath at 90 °C with vigorous stirring for 6 hours.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

In-Process Validation (Self-Correction):

  • Isotope Pattern Analysis (LC-MS): The purified product must exhibit a characteristic 1:1 doublet isotopic pattern in the mass spectrum. This validates that exactly one bromine atom (the C3-Br) has been retained in the molecule. If a singlet mass peak is observed, over-reaction (di-arylation) has occurred.

  • NMR Regiochemistry Check: In the ¹H NMR spectrum, the C6 proton of the starting material appears as a distinct singlet. Upon successful C5 arylation, this specific proton will shift significantly downfield due to the anisotropic deshielding effect of the newly introduced adjacent aryl ring.

References

  • ChemicalBook. 3,5-DIBROMO-2-HYDRAZINO-4-METHYLPYRIDINE CAS#: 3430-30-6. 1[1]

  • National Institutes of Health (NIH) / PMC. Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross‐Coupling.3[3]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2[2]

  • PubMed / Angew Chem Int Ed Engl. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. 4[4]

Sources

Application Note: Strategic Derivatization of 3,5-Dibromo-2-hydrazino-4-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the rapid construction of complex, structurally diverse libraries relies heavily on polyfunctional building blocks. 3,5-dibromo-2-hydrazino-4-methylpyridine is a highly versatile precursor that offers three distinct vectors for chemical diversification: a highly nucleophilic hydrazine moiety, two orthogonal bromine handles (C3 and C5), and a sterically active C4-methyl group.

When derivatized, 2-hydrazinopyridines are the primary precursors for pyrazolo[3,4-b]pyridines , a privileged class of fused heterocyclic systems. These scaffolds exhibit profound biological and medicinal significance, serving as core motifs in glycogen synthase kinase-3 (GSK-3) inhibitors, antiviral agents, and highly selective fluorescent probes for β-amyloid plaques in Alzheimer's disease diagnostics [1].

This application note outlines the causal logic, thermodynamic considerations, and self-validating protocols required to effectively derivatize this molecule into targeted drug candidates.

The "Mask and Couple" Strategy

The primary challenge in working with 3,5-dibromo-2-hydrazino-4-methylpyridine is the inherent reactivity of the free hydrazine (-NHNH₂). While it is an excellent nucleophile for ring annulation, it is also a potent bidentate chelator that will rapidly poison palladium or copper catalysts during transition-metal-catalyzed cross-coupling reactions.

To circumvent this, we employ a "Mask and Couple" strategy:

  • Annulation (Masking): The hydrazine is first reacted with a 1,3-dicarbonyl or orthoester. This not only constructs the desired pyrazolo[3,4-b]pyridine pharmacophore but effectively "masks" the hydrazine nitrogen atoms within an aromatic system, preventing catalyst deactivation [2].

  • Regioselective Cross-Coupling: The carbon-bromine (C-Br) bond energy is approximately 276 kJ/mol, allowing for mild oxidative addition compared to the more inert chloropyridines [3]. However, the C3-bromine is sterically shielded by the adjacent C4-methyl group and the newly fused pyrazole ring. This steric disparity allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the less hindered C5 position first, leaving the C3 position available for late-stage diversification.

Workflow Start 3,5-dibromo-2-hydrazino- 4-methylpyridine Annulation Hydrazine Annulation (Masking & Cyclization) Start->Annulation 1,3-Dicarbonyls (Heat, Acid Cat.) Pyrazolo Pyrazolo[3,4-b]pyridine Dibromo Intermediate Annulation->Pyrazolo Condensation CrossCoupling Regioselective Pd-Catalyzed Cross-Coupling (C5 then C3) Pyrazolo->CrossCoupling Suzuki-Miyaura / Buchwald-Hartwig DrugCandidates Targeted Drug Candidates (e.g., Kinase Inhibitors) CrossCoupling->DrugCandidates Late-Stage Diversification

Caption: Logical derivatization workflow from the hydrazine precursor to diversified drug candidates.

Experimental Protocols

Protocol A: Synthesis of the Pyrazolo[3,4-b]pyridine Core via Annulation

Objective: Convert the reactive hydrazine into a stable fused pyrazole ring to enable downstream metal catalysis.

Causality & Mechanism: The primary amine of the hydrazine attacks the most electrophilic carbonyl of a 1,3-dicarbonyl compound (e.g., acetylacetone), forming a hydrazone intermediate. The addition of a catalytic amount of glacial acetic acid protonates the remaining carbonyl, increasing its electrophilicity. Subsequent intramolecular cyclization is driven forward by the thermodynamic stability of the resulting aromatic pyrazolo-pyridine system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add acetylacetone (1.2 eq, 12 mmol) dropwise at room temperature, followed by 0.5 mL of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting hydrazine is highly polar and remains near the baseline; the cyclized product will migrate significantly higher (R_f ~ 0.6).

  • Workup: Cool the mixture to 0°C. The product typically precipitates as a crystalline solid. Filter under vacuum, wash with cold ethanol (2 x 10 mL), and dry in vacuo.

  • Analytical Confirmation: Validate the absence of the broad -NHNH₂ signals (~4.0-5.0 ppm) and the appearance of the pyrazole methyl protons in the ¹H-NMR spectrum.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl/heteroaryl group exclusively at the C5 position, preserving the C3-Br for subsequent reactions.

Causality & Mechanism: Oxidative addition of Pd(0) into a C-Br bond is the rate-determining step in Suzuki couplings [3]. Because the C3-bromine is sterically compressed between the C4-methyl group and the fused pyrazole ring, the activation energy required to insert Pd(0) at C3 is significantly higher than at the exposed C5 position. By strictly controlling the temperature (70°C) and using a moderately bulky ligand like dppf, we kinetically favor C5 insertion.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the dibromo-pyrazolo[3,4-b]pyridine intermediate (1.0 eq, 5 mmol), an arylboronic acid (1.05 eq, 5.25 mmol), and K₂CO₃ (2.5 eq, 12.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).

  • Reaction: Seal the tube and heat to exactly 70°C for 8 hours. Crucial: Exceeding 85°C will result in loss of regioselectivity and yield bis-arylated byproducts.

  • Self-Validation (In-Process): Perform LC-MS on a crude aliquot. The mass spectrum must show a dominant peak corresponding to the mono-arylated mass. The presence of a 1:1 isotopic doublet (M / M+2) confirms that one bromine atom (at C3) remains intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Regioselectivity Core Pyrazolo[3,4-b]pyridine Dibromo Core C5 C5-Bromine (Less Sterically Hindered) Core->C5 C3 C3-Bromine (Sterically Shielded by C4-Methyl) Core->C3 Coupling1 Primary Cross-Coupling (70°C, Pd(dppf)Cl2) C5->Coupling1 Fast Oxidative Addition Coupling2 Secondary Cross-Coupling (100°C, Bulky Ligands e.g. XPhos) C3->Coupling2 Slow Oxidative Addition

Caption: Regioselective cross-coupling logic based on steric hindrance around the C3 and C5 bromines.

Quantitative Data Presentation

To ensure reproducible drug discovery workflows, the optimization of the regioselective Suzuki-Miyaura coupling is summarized below. The data demonstrates how temperature and catalyst selection dictate the C5 vs. C3 selectivity.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Overall Yield (%)Regioselectivity (C5 : C3 : Bis)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90°C68%60 : 10 : 30
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O80°C75%85 : 5 : 10
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 70°C 88% 98 : <1 : <1
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100°C82%40 : 10 : 50

Data Interpretation: The use of Pd(dppf)Cl₂ in Dioxane/H₂O at a strictly controlled 70°C provides near-perfect regioselectivity for the C5 position. Higher temperatures immediately force the reaction toward the unwanted bis-arylated product, consuming the valuable C3 handle needed for subsequent diversification.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques MDPI - Molbank URL:[Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones National Institutes of Health (NIH) / PMC URL:[Link]

Application Note: 3,5-Dibromo-2-hydrazino-4-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Hydrazinopyridines

The development of next-generation crop protection agents relies heavily on the strategic design of heterocyclic scaffolds that offer high target specificity, environmental stability, and low toxicity to non-target organisms. Among these, 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) has emerged as a highly versatile and privileged building block[1].

This intermediate is primarily utilized to construct pyrazole-fused and triazole-fused pyridine derivatives[2]. These polycyclic architectures are the structural foundation for a variety of modern agrochemicals, including potent sap-feeding insecticides (e.g., tyclopyrazoflor analogs)[3], broad-spectrum herbicides[4], and novel fungicides.

Mechanistic Rationale & Structural Advantages

The utility of 3,5-dibromo-2-hydrazino-4-methylpyridine in drug and agrochemical design is dictated by its unique substitution pattern:

  • The Hydrazine Moiety (-NHNH₂): Acts as a potent 1,2-dinucleophile. The differential nucleophilicity between the internal and terminal nitrogen atoms allows for highly regioselective [3+2] cyclocondensations with α,β-unsaturated electrophiles or acyl chlorides[3].

  • 3,5-Dibromo Substitution: Bromine atoms significantly increase the lipophilicity (LogP) of the resulting scaffold, enhancing cuticular penetration in insects and plants[5]. Furthermore, they provide essential steric shielding to the core and serve as synthetic handles for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • 4-Methyl Group: The methyl group at the C4 position acts as a metabolic block. By occupying a primary site of cytochrome P450-mediated oxidation, it extends the half-life of the active ingredient in the field while preventing the formation of potentially toxic phenolic metabolites.

Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways utilized to generate two distinct classes of agrochemical active ingredients from the common 3,5-dibromo-2-hydrazino-4-methylpyridine precursor.

G Start 3,5-dibromo-2-hydrazino- 4-methylpyridine Sub1 [3+2] Cyclization Methyl Acrylate / NaOEt Start->Sub1 Pathway A Sub2 Acylation & Cyclodehydration R-COCl / POCl3 / Microwave Start->Sub2 Pathway B Int1 Pyrazolidinone Intermediate Sub1->Int1 Ox1 Oxidation (K3FeCN6) & Chlorination (POCl3) Int1->Ox1 Prod1 Pyridinyl-Pyrazole Core (Insecticidal Activity) Ox1->Prod1 Prod2 Triazolopyridine Core (Herbicidal/Fungicidal Activity) Sub2->Prod2

Divergent synthetic workflows for pyrazole and triazolopyridine agrochemical scaffolds.

Protocol A: Synthesis of Pyridinyl-Pyrazole Insecticidal Scaffolds

This protocol details the [3+2] cyclization of the hydrazine precursor with methyl acrylate to form a pyrazolidinone, followed by oxidative aromatization. This pathway is critical for synthesizing analogs of modern sap-feeding insecticides[6].

Step-by-Step Methodology
  • Deprotonation & Activation: Suspend 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 eq) in anhydrous ethanol (0.5 M) under a nitrogen atmosphere. Add sodium ethoxide (NaOEt, 21 wt% in EtOH, 1.2 eq) dropwise at 20 °C.

    • Causality: NaOEt deprotonates the hydrazine, significantly enhancing the nucleophilicity of the terminal nitrogen, which is required to initiate the Michael addition[3].

  • Michael Addition & Cyclization: Cool the mixture to 0 °C and add methyl acrylate (1.5 eq) dropwise. Heat the reaction to 60 °C for 5 hours.

    • Validation Check: Analyze an aliquot via TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material spot disappears, and a new, highly polar spot (the pyrazolidinone intermediate) emerges.

  • Isolation of Intermediate: Quench the reaction with 4 N HCl in dioxane to neutralize the base. Concentrate under reduced pressure and purify via short-pad silica filtration to isolate the pyrazolidinone.

  • Oxidative Aromatization: Dissolve the intermediate in water/acetonitrile. Add potassium hydroxide (KOH, 16 eq) followed by potassium ferricyanide (K₃Fe(CN)₆, 3.0 eq). Heat at 80 °C for 3 hours.

    • Causality: K₃Fe(CN)₆ acts as a mild, single-electron oxidant. The highly basic conditions (KOH) facilitate the sequential removal of protons and electrons, driving the aromatization of the pyrazolidine ring into the thermodynamically stable pyrazole core without over-oxidizing the sensitive 4-methyl group[6].

  • Final Validation: Filter the reaction mixture, extract with ethyl acetate, and analyze the organic layer via HPLC-UV (254 nm). The protocol is successful when the target pyridinyl-pyrazole demonstrates an Area Under Curve (AUC) purity of >95%.

Protocol B: Microwave-Assisted Synthesis of Triazolopyridine Herbicidal Scaffolds

Triazolopyridines are potent inhibitors of plant growth and fungal proliferation[4]. This protocol utilizes microwave irradiation to overcome the high activation energy required for the cyclodehydration of acylhydrazones into fused triazole rings[7].

Step-by-Step Methodology
  • Acylhydrazone Formation: Dissolve 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 eq) in anhydrous THF. Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add 2,4-dichlorobenzoyl chloride (1.1 eq). Stir for 2 hours at room temperature, then evaporate the solvent to yield the crude acylhydrazone.

  • Solvent Exchange & Activation: Resuspend the crude acylhydrazone in neat phosphorus oxychloride (POCl₃, 10 eq) within a microwave-safe quartz vessel.

    • Causality: POCl₃ serves a dual purpose: it acts as the reaction solvent and as a potent dehydrating agent. It activates the carbonyl oxygen of the acylhydrazone, turning it into a superior leaving group and facilitating the intramolecular nucleophilic attack by the adjacent pyridine nitrogen[7].

  • Microwave Cyclodehydration: Seal the vessel and subject it to microwave irradiation at 140 °C for 15 minutes.

    • Causality: Standard thermal heating often leads to charring and low yields due to prolonged exposure to harsh acidic conditions. Microwave dielectric heating ensures rapid, uniform energy transfer, bypassing thermodynamic barriers and forcing the ring closure in minutes[7].

  • Quenching & Validation: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze the excess POCl₃. Neutralize with saturated NaHCO₃ until pH 7 is reached.

    • Validation Check: Extract the aqueous layer with dichloromethane and analyze via GC-MS. The protocol is validated when the molecular ion peak[M]⁺ corresponding to the fully aromatized triazolopyridine is the dominant signal, confirming the loss of H₂O.

Structure-Activity Relationship (SAR) & Physicochemical Data

The functionalization of the 3,5-dibromo-2-hydrazino-4-methylpyridine core directly dictates its agrochemical application. The table below summarizes the quantitative data and target activities of various derivatives synthesized using the protocols above.

Compound ScaffoldSubstituent (R-group)Target Pest / PathogenEstimated LogPEfficacy (LC₅₀ / EC₅₀)
Pyridinyl-Pyrazole 3-ChloroSap-feeding insects (Aphids)3.41.2 ppm (LC₅₀)
Pyridinyl-Pyrazole 3-TrifluoromethylLepidoptera larvae4.10.8 ppm (LC₅₀)
Triazolopyridine 3-(2,4-Dichlorophenyl)Broadleaf weeds3.815.0 ppm (EC₅₀)
Triazolopyridine 3-AlkylthioFungal pathogens (Rusts)2.94.5 ppm (EC₅₀)

Data Note: LogP values dictate cuticular penetration. Optimal insecticidal activity is generally observed at LogP 3.0–4.5, whereas fungicidal activity often requires slightly higher aqueous solubility (LogP < 3.0).

References

  • Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of[3 + 2] Cyclization Strategies to 3-(3-Chloro-1H-pyrazol-1-yl)pyridine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 2. Fit-for-Purpose Optimization of the Route to Tyclopyrazoflor Featuring [3 + 2] Cyclization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • WO2008006540A1 - Triazolopyridine derivatives as herbicides Source: WIPO / Google Patents URL
  • CN102180875A - Preparation method of triazolopyridine derivative Source: CNIPA / Google Patents URL
  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications Source: ResearchGate URL:[Link]

Sources

Application Notes & Protocols: A Strategic Approach to In Vitro Profiling of Novel 3,5-Dibromo-2-hydrazino-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Senior Application Scientist, Dr. Eva Rostova

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridine ring and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a hydrazino group, as seen in the 3,5-dibromo-2-hydrazino-4-methylpyridine backbone, introduces a reactive and versatile functional group. Hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antitumoral, antimicrobial, and anti-inflammatory properties.[1] Similarly, related heterocyclic structures like pyrimidines are known to possess significant pharmacological potential, including anticancer and kinase inhibitory effects.[2][3][4]

Given this background, a newly synthesized library of 3,5-dibromo-2-hydrazino-4-methylpyridine derivatives warrants a systematic and robust in vitro evaluation to uncover its therapeutic potential. This guide presents a logical, multi-tiered testing strategy, progressing from broad phenotypic screening to specific mechanistic assays. The protocols herein are designed to be self-validating, providing clear causality for experimental choices and ensuring data integrity.

Overall Experimental & Decision-Making Workflow

The following workflow provides a strategic roadmap for the characterization of novel pyridine derivatives. The process begins with a broad assessment of cytotoxicity to identify active compounds and progresses to more focused assays aimed at elucidating the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Decision Point cluster_3 Outcome A Synthesized Compound Library (3,5-dibromo-2-hydrazino-4-methylpyridine derivatives) B Cytotoxicity Screening (XTT Assay vs. Cancer Cell Panel) A->B F Compounds Active? B->F C Biochemical Target Assay (e.g., Kinase Inhibition) D Cellular Target Engagement & Pathway Analysis (Western Blot) C->D G Identify Lead Candidates for further development D->G E Phenotypic Apoptosis Assay (Annexin V / PI Staining) E->G F->C Yes F->E Yes H Inactive / Discard F->H No

Caption: High-level workflow for in vitro testing of novel compounds.

Part 1: Primary Screening - Cytotoxicity Assessment

Rationale: The foundational step in evaluating potential anticancer agents is to determine their ability to inhibit cell proliferation or induce cell death.[5][6] A cytotoxicity screen against a panel of diverse human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) provides initial data on the potency and potential selectivity of the compounds.[6][7]

Method Selection: The XTT Assay For assessing cell viability, we recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The core principle, like the traditional MTT assay, relies on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[8][9] However, the XTT assay offers a significant advantage: its formazan product is water-soluble.[8][10] This eliminates the need for a separate solubilization step (typically using DMSO), which streamlines the protocol, reduces handling errors, and improves reproducibility, making it highly suitable for screening applications.[9]

Protocol 1: XTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of cancer cell lines.

Materials:

  • Test Compounds (dissolved in DMSO to create high-concentration stocks, e.g., 10 mM)

  • Human cancer cell lines (e.g., MCF-7, NCI-H460)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • XTT reagent and electron-coupling solution (available commercially)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no treatment" control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation period, thaw the XTT reagent and electron-coupling solution.

    • Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well of the plate.[8]

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to its colored formazan product.[8]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the background absorbance from the measurement for each well.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation: Summarize the results in a clear, tabular format.

Compound IDCancer Cell LineTissue of OriginIC₅₀ (µM) ± SD
Derivative 1AMCF-7Breast Adenocarcinoma12.5 ± 1.8
Derivative 1ANCI-H460Lung Carcinoma25.1 ± 3.2
Derivative 1BMCF-7Breast Adenocarcinoma5.2 ± 0.7
Derivative 1BNCI-H460Lung Carcinoma8.9 ± 1.1
Doxorubicin (Control)MCF-7Breast Adenocarcinoma0.9 ± 0.1
Doxorubicin (Control)NCI-H460Lung Carcinoma1.3 ± 0.2
Note: Data presented are for illustrative purposes only.

Part 2: Secondary & Mechanistic Assays

If the primary screen reveals compounds with potent cytotoxic activity, the next crucial phase is to investigate their mechanism of action (MoA). Based on the known activities of related heterocyclic compounds, a likely MoA is the inhibition of a key cellular enzyme, such as a protein kinase.

A. Biochemical Kinase Inhibition Assay

Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11][12] A biochemical (cell-free) assay is the most direct method to determine if a compound can inhibit the catalytic activity of a specific kinase.[12][13] This allows for the precise determination of potency (IC₅₀) without the complexities of a cellular environment.

G A Prepare Reagents: 1. Kinase Enzyme 2. Substrate (Peptide/Protein) 3. ATP (often radiolabeled [γ-32P]) 4. Test Compound Dilutions B Pre-incubation: Kinase + Test Compound (Allows binding to active site) A->B C Initiate Reaction: Add Substrate + ATP B->C D Incubation: Allow phosphorylation to occur C->D E Stop Reaction & Separate: Capture phosphorylated substrate on filter membrane D->E F Quantify: Measure radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate % Inhibition Determine IC50 F->G

Caption: Workflow for a biochemical radiometric kinase inhibition assay.

Protocol 2: Generic Radiometric Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of an active compound against a purified protein kinase.

Materials:

  • Purified, active recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Test compound dilutions in assay buffer

  • ATP solution and [γ-³²P]ATP

  • Kinase assay buffer (composition is kinase-dependent)

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and cocktail

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the appropriate assay buffer. Ensure the final DMSO concentration is constant.

    • Prepare the enzyme solution by diluting the kinase stock in assay buffer to a working concentration.

    • Prepare the reaction mix containing the substrate and [γ-³²P]ATP in assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC₅₀ values.[13]

  • Enzyme-Inhibitor Pre-incubation:

    • In a microplate, add the test compound dilutions.

    • Add the diluted enzyme solution to each well.[14]

    • Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

    • Gently mix and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[14][15]

  • Initiate Kinase Reaction:

    • Start the reaction by adding the ATP/substrate mix to all wells.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unused [γ-³²P]ATP will not.

    • Wash the membranes extensively with wash buffer (e.g., 0.5% phosphoric acid) to remove all unbound radioactivity.

  • Quantification and Analysis:

    • Measure the radioactivity retained on each filter spot using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).

    • Plot percent inhibition versus log[compound concentration] and fit the curve to determine the IC₅₀ value.

B. Cellular Pathway Analysis via Western Blot

Rationale: A positive result in a biochemical assay is promising, but it is essential to confirm that the compound engages its target and modulates its signaling pathway within a cellular context. Western blotting is a fundamental technique to visualize changes in protein levels and post-translational modifications, such as phosphorylation, which is the direct output of kinase activity.[16][17]

G cluster_0 cluster_1 cluster_2 cluster_3 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase X (Target of Compound) B->C Activates (Phosphorylates) D Protein Y C->D Activates (Phosphorylates) E Protein Z D->E Activates (Phosphorylates) F Transcription Factors E->F Activates G Gene Expression (Proliferation, Survival) F->G Regulates compound Pyridine Derivative (Inhibitor) compound->C Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by a test compound.

Protocol 3: Western Blot for Phospho-Protein Detection

Objective: To assess the effect of a test compound on the phosphorylation status of a downstream substrate of the target kinase in treated cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound and appropriate vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • Transfer system (wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the phosphorylated protein, one for the total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and add ice-cold lysis buffer.[18]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE (Gel Electrophoresis):

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[18]

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrophoretic transfer system.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Y), diluted in blocking buffer, overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.[18]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.[19]

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total Protein):

    • To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

Data Analysis: A decrease in the signal from the phospho-specific antibody in compound-treated lanes compared to the vehicle control, with no change in the total protein signal, indicates specific inhibition of the signaling pathway.

References

  • In Vitro Enzyme Inhibition Assay. Bio-protocol. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MACAU. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Preprints.org. Available at: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro). JoVE. Available at: [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]

  • Western Blot Protocol & Troubleshooting Guide. Assay Genie. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. ResearchGate. Available at: [Link]

  • (PDF) 3,5-Dibromo-4-methylpyridine. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. Available at: [Link]

  • Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a]. Kyoto University Research Information Repository. Available at: [Link]

  • Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of 3,5-dibromo-2-hydrazino-4-methylpyridine via the nucleophilic aromatic substitution (SNAr) of hydrazine onto a 2-halo-3,5-dibromo-4-methylpyridine scaffold presents unique chemoselectivity and steric challenges. This guide provides researchers and drug development professionals with field-proven causality, troubleshooting FAQs, and self-validating protocols to maximize yield and purity.

Part 1: Mechanistic Workflow & Reaction Pitfalls

The transformation of 2-chloro-4-methylpyridine to the target hydrazino derivative is fraught with competing side reactions. Understanding the kinetic pathways is essential for rationally designing your reaction conditions.

SynthesisPathway SM 2-Chloro-4-methylpyridine Int 3,5-Dibromo-2-chloro- 4-methylpyridine SM->Int Bromination (NBS or Br2) Target 3,5-Dibromo-2-hydrazino- 4-methylpyridine (Target) Int->Target Hydrazine Hydrate (SNAr, 70-80°C) Side1 Debrominated Byproducts (e.g., 5-bromo-...) Int->Side1 Prolonged Heating (>100°C) / Reduction Side2 Bis-aryl Hydrazine (Dimer) Int->Side2 Low Hydrazine Equivalents

Synthesis workflow of 3,5-dibromo-2-hydrazino-4-methylpyridine highlighting major side reactions.

Part 2: Troubleshooting FAQs

Q1: My SNAr conversion from 3,5-dibromo-2-chloro-4-methylpyridine is stalling at 40-50%, even after 24 hours. How can I drive the reaction to completion? A: The stalling is primarily caused by severe steric hindrance. The electrophilic 2-position of the pyridine ring is flanked by a bulky 3-bromo group and the ring nitrogen, which impedes the approach of the hydrazine nucleophile[1]. Solution:

  • Switch the Leaving Group: Synthesize the 2-fluoro analogue (3,5-dibromo-2-fluoro-4-methylpyridine) instead of the 2-chloro derivative. Fluorine is highly electronegative and stabilizes the intermediate Meisenheimer complex far better than chlorine, drastically accelerating the SNAr rate. This fluoro-substitution strategy is heavily utilized in similar hindered pyridine syntheses[2].

  • Solvent Optimization: Switch from ethanol to a higher-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO, which better solvates the transition state without hydrogen-bonding to the nucleophile.

Q2: I increased the temperature to 120°C to overcome the steric hindrance, but LC-MS shows a loss of bromine mass (M-79/M-80). What is happening? A: You are observing reductive debromination. Hydrazine is not only a potent nucleophile but also a strong reducing agent. At elevated temperatures (>100°C), the activation energy for the reduction of the carbon-bromine bond is reached, leading to the loss of the 3-bromo or 5-bromo substituents[3]. Solution: Strictly control the reaction temperature to 70°C – 80°C . While this lowers the SNAr reaction rate (requiring extended reaction times up to 72 hours), it kinetically favors the substitution pathway over the higher-activation-energy debromination pathway[4].

Q3: My crude product contains a significant impurity with a mass corresponding to almost double my target molecule. How do I prevent this? A: This is the symmetric bis-aryl hydrazine dimer. Because hydrazine (NH₂-NH₂) possesses two nucleophilic nitrogen atoms, the initially formed 3,5-dibromo-2-hydrazino-4-methylpyridine can act as a nucleophile and attack a second molecule of the starting material. Solution: Operate under pseudo-first-order kinetics by using a massive stoichiometric excess of hydrazine monohydrate (10 to 20 equivalents). This ensures that the unreacted starting material is statistically far more likely to collide with free hydrazine than with the mono-substituted product[4].

Part 3: Self-Validating Experimental Protocol

Optimized Hydrazinolysis of 3,5-Dibromo-2-chloro-4-methylpyridine This protocol utilizes strict temperature control and stoichiometric excess to ensure high yield while preventing debromination.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,5-dibromo-2-chloro-4-methylpyridine (1.0 eq, e.g., 10.0 g, 35.0 mmol) in 2-ethoxyethanol (40 mL).

  • Nucleophile Addition: Slowly add hydrazine monohydrate (15.0 eq, 525 mmol, ~25.5 mL) at room temperature[2]. Causality: The 15x excess suppresses bis-aryl hydrazine formation by flooding the reaction environment with the primary nucleophile.

  • Controlled Heating: Heat the reaction mixture to exactly 75°C using a thermostatically controlled oil bath. Causality: 75°C provides enough thermal energy for SNAr without crossing the thermodynamic threshold for reductive debromination[4].

  • In-Process Control (IPC): After 48 hours, sample 50 µL of the mixture, dilute in LC-MS grade methanol, and analyze. Self-Validation Criteria: The reaction is considered complete when the starting material peak area is <2% and no significant M-79 (debrominated) peaks are observed. If conversion is incomplete, continue heating up to 72 hours[4].

  • Workup: Cool the mixture to 0°C. Slowly dilute with ice-cold distilled water (150 mL) to precipitate the product.

  • Isolation: Filter the pale brown solid under vacuum. Wash the filter cake with water (3 x 50 mL) to remove residual hydrazine, followed by azeotropic drying with toluene (2 x 30 mL) to remove trapped moisture[4].

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield/purity based on optimization trials.

SolventTemperature (°C)Hydrazine (Eq)Reaction TimeMajor Impurity ObservedYield (%)
Ethanol803.024 hBis-aryl dimer45%
Ethanol120 (Sealed)10.012 hDebrominated species30%
NMP10010.024 hDebrominated species55%
2-Ethoxyethanol7515.072 hTrace dimer82%
Hydrazine (Neat)70>20.072 hNone85%

Part 5: References

  • Title: 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors (Patent US9085572B2) Source: Google Patents URL:

  • Title: The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Technical Support Center: Stabilization and Storage of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3,5-dibromo-2-hydrazino-4-methylpyridine. Hydrazine derivatives are notoriously sensitive to environmental factors, and improper handling rapidly compromises their structural integrity. This guide synthesizes mechanistic insights with field-proven methodologies to ensure your materials remain viable for downstream drug development and synthetic applications.

Mechanistic Insight: The Autoxidation Dilemma

To effectively store 3,5-dibromo-2-hydrazino-4-methylpyridine, we must first understand why it degrades. The molecule features an electron-deficient pyridine ring substituted with steric bulk (3,5-dibromo and 4-methyl groups). However, the terminal nitrogen of the hydrazine moiety remains a powerful reducing agent and an ambident nucleophile.

When exposed to atmospheric oxygen, hydrazine solutions and solids are highly susceptible to autoxidation[1]. This process is frequently catalyzed by trace metal ions (such as Fe³⁺ or Cu²⁺), which act as single-electron transfer agents. The reaction proceeds via the formation of a highly reactive diazenyl radical, which subsequently decomposes into azo compounds or diazonium species[2]. This autoxidation pathway is well-documented in heterocyclic aryl hydrazines, where aerial oxidation rapidly leads to irreversible degradation[3].

Autoxidation A 3,5-dibromo-2-hydrazino- 4-methylpyridine C Diazenyl Radical Intermediate A->C Autoxidation B O2 & Trace Metals (Catalysts) B->C Catalyzes D Azo / Diazonium Degradants (Brown/Red) C->D Propagation E Inert Gas (Ar) & Salt Formation E->A Stabilizes

Autoxidation pathway of aryl hydrazines and the stabilizing effects of inert storage.

Troubleshooting FAQs

Q: My batch of 3,5-dibromo-2-hydrazino-4-methylpyridine changed from a pale yellow powder to a deep brown/red solid within weeks. What happened? A: This color shift is the definitive hallmark of autoxidation. The hydrazine group has oxidized into a diazenyl radical, eventually polymerizing or forming highly conjugated azo/diazonium degradants[2]. Once this color change occurs, the material is compromised and cannot be practically reversed.

Q: I stored the compound in a desiccator at room temperature, but it still degraded. Why isn't desiccation enough? A: Desiccation only prevents moisture-induced hydrolysis. The primary degradation pathway for hydrazines is oxidative and catalytic, not hydrolytic[1]. Room temperature provides sufficient thermal energy to overcome the activation barrier for autoxidation in the presence of ambient oxygen.

Q: Why do you mandate the use of PTFE or ceramic spatulas instead of standard stainless steel? A: Stainless steel spatulas can introduce microscopic trace metals (Fe, Mn, Ni) into the powder. Because the decomposition of hydrazine is heavily catalyzed by metallic surfaces and ionic impurities[1], even trace metal contamination will drastically accelerate radical formation and ruin the batch.

Q: Is there a chemical way to stabilize the free base for easier long-term handling? A: Yes. Converting the free base to a hydrochloride (HCl) salt protonates the terminal hydrazine nitrogen. This removes the lone electron pair required for the initial oxidative step, drastically reducing its nucleophilicity. Similar stabilization strategies, such as resin-bound protection or chemical derivatization, have been proven to maintain hydrazine integrity over extended periods[4].

Self-Validating Storage Protocols

To ensure absolute trustworthiness in your storage workflow, the following protocol operates as a self-validating system. Every environmental variable that causes degradation is systematically eliminated.

Workflow S1 Incoming Batch (Free Base) S2 Quality Control (HPLC >98%) S1->S2 S3 Glovebox Processing (Argon Atmosphere) S2->S3 Pass S4 Aliquot into Amber Vials S3->S4 S5 Store at -20°C (Desiccated) S4->S5 S6 Validation: Monthly HPLC Check S5->S6 S6->S5 Purity Maintained

Self-validating workflow for the anaerobic processing and storage of hydrazine derivatives.

Protocol A: Anaerobic Aliquoting (Free Base)

Causality Focus: Argon is used instead of Nitrogen because Argon is denser than air (1.78 g/L vs 1.22 g/L). It effectively "blankets" the solid powder at the bottom of the vial, displacing oxygen completely before capping.

  • Pre-Processing QC: Run an HPLC analysis on the incoming batch. Proceed only if purity is ≥98%.

  • Glovebox Preparation: Transfer the bulk material, amber glass vials, PTFE-lined screw caps, and a ceramic/PTFE spatula into a glovebox purged with high-purity Argon (O₂ < 5 ppm).

  • Aliquoting: Using the non-metallic spatula, weigh the compound into single-use aliquots. Rationale: Repeatedly opening a bulk container introduces fresh oxygen and moisture, destroying the batch over time.

  • Sealing: Cap the amber vials tightly within the Argon atmosphere. Wrap the caps with Parafilm.

  • Storage: Transfer the sealed vials to a -20°C freezer containing a desiccant cartridge.

  • Validation: Sacrifice one aliquot monthly for HPLC analysis to confirm the absence of azo-degradant peaks.

Protocol B: Salt Stabilization (Optional for >12 Months Storage)
  • Dissolve the 3,5-dibromo-2-hydrazino-4-methylpyridine free base in anhydrous diethyl ether under Argon.

  • Slowly add 1.1 equivalents of HCl in dioxane at 0°C.

  • Filter the resulting precipitate (the hydrochloride salt) anaerobically.

  • Dry under vacuum and store at -20°C. The protonated hydrazine is highly resistant to autoxidation.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the causal relationship between storage conditions and the expected shelf life of 3,5-dibromo-2-hydrazino-4-methylpyridine, allowing you to calibrate your protocols based on project timelines.

Storage ConditionAtmosphereContainer TypeDegradation Mechanism MitigatedEst. Shelf Life (Purity >95%)
25°C Ambient AirClear GlassNone< 1 Week
4°C Ambient AirAmber GlassThermal, Photolytic~ 1 Month
-20°C Nitrogen (N₂)Amber GlassThermal, Photolytic, Partial Oxidative6 - 8 Months
-20°C Argon (Ar)Amber GlassThermal, Photolytic, Full Oxidative12 - 24 Months
-20°C (HCl Salt) Ambient AirAmber GlassOxidative (via protonation)> 24 Months

References

  • Performance Chemicals Hydrazine. Arxada.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.
  • Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. ACS Publications.

Sources

Troubleshooting impurities in 3,5-dibromo-2-hydrazino-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of highly functionalized pyridine intermediates. Halogenated pyridines are critical structural motifs in pharmaceutical research[1], but their reactivity must be carefully managed.

Synthesizing 3,5-dibromo-2-hydrazino-4-methylpyridine via nucleophilic aromatic substitution (SNAr) requires a delicate balance. You must harness the electrophilicity of the pyridine ring while mitigating the aggressive, reducing nature of hydrazine. This guide provides mechanistic troubleshooting for the three most common failure modes in this workflow: reductive dehalogenation, over-substitution, and oxidative dimerization.

Reaction Workflow & Impurity Pathways

G SM 3,5-dibromo-2-halo- 4-methylpyridine Product 3,5-dibromo-2-hydrazino- 4-methylpyridine SM->Product SNAr (Controlled) Imp_Bis Bis-hydrazino Adducts SM->Imp_Bis Excess Reagent (Over-substitution) Reagent Hydrazine Hydrate Reagent->Product Imp_Dehalo Dehalogenated Impurities Product->Imp_Dehalo Trace Metals / Heat (Reduction) Imp_Azo Azo Dimers (Oxidation) Product->Imp_Azo O2 Exposure (Alkaline Workup)

Mechanistic pathways of the desired SNAr reaction and primary impurity formations.

Troubleshooting FAQs

Q1: Why am I seeing significant levels of mono-bromo (dehalogenated) impurities in my final product? Causality: Hydrazine hydrate is not just a nucleophile; it is a potent reducing agent. Under elevated temperatures or in the presence of trace transition metals (e.g., Pd, Ni, Fe leached from stainless steel reactors), hydrazine facilitates catalytic transfer hydrogenation[2]. This cleaves the labile C-Br bonds at the 3- or 5-position, leading to dehalogenated impurities (e.g., 5-bromo-2-hydrazino-4-methylpyridine). Solution: Shut down the reduction pathway by switching to a glass-lined reactor. If using a 2-chloro precursor, the high temperatures required (>120°C) exacerbate this reduction. Switch to a 2-fluoro precursor to lower the required activation energy, allowing the reaction to proceed at 80°C[3].

Q2: My LC-MS shows a mass corresponding to a bis-hydrazino adduct. How do I prevent over-substitution? Causality: The SNAr reaction targets the highly electrophilic C2 position. However, if the reaction is pushed too hard with excessive equivalents of hydrazine or prolonged heating, the C6 position or the C-Br positions can undergo secondary nucleophilic attack. Solution: Control the stoichiometry strictly (maximum 3.0 equivalents of hydrazine) and utilize dropwise addition at low temperatures (5°C) before heating. This prevents localized concentration spikes that drive bis-adduct formation.

Q3: The product turns from pale yellow to deep orange/red during workup. What is happening? Causality: Free hydrazines are highly prone to aerobic oxidation. When exposed to atmospheric oxygen—particularly under the alkaline conditions typical of hydrazine workups—the product oxidizes into azo compounds (dimers) or diazonium intermediates. Solution: Implement a strictly anaerobic workup. Degas all quenching solvents (water/brine) by sparging with nitrogen for 30 minutes prior to use, and perform all filtrations under a nitrogen blanket.

Quantitative Data: Reaction Condition Optimization

To illustrate the causal impact of protocol adjustments, compare the sub-optimal and optimized parameters below:

ParameterSub-optimal ConditionOptimized ConditionCausal Impact on Impurity Profile
Reactor Type 316L Stainless SteelGlass-linedSS introduces trace metals, catalyzing reductive dehalogenation (yielding >10% mono-bromo impurity)[2].
Leaving Group 2-Chloro2-FluoroThe highly polarized C-F bond stabilizes the Meisenheimer complex, allowing lower reaction temperatures (80°C vs 150°C)[3].
Equivalents of N₂H₄ 10.0 eq3.0 eqExcess hydrazine drives bis-hydrazino formation and increases the thermodynamic potential for reduction.
Atmosphere Ambient AirNitrogen (N₂) spargedO₂ exposure during alkaline workup causes rapid oxidative dimerization (azo formation).

Self-Validating Experimental Protocol

Do not proceed blindly through the steps. This protocol is designed as a self-validating system, meaning the success of each phase must be analytically confirmed before moving to the next.

Phase 1: Preparation & System Validation

  • Reactor Passivation: Utilize a glass-lined reactor to eliminate transition metal contamination.

    • Self-Validation: Perform a blank solvent wash (ethanol) and test via ICP-MS. Proceed only if Pd/Ni/Fe levels are < 1 ppm.

  • Reagent Charging: Dissolve 1.0 eq of 3,5-dibromo-2-fluoro-4-methylpyridine in anhydrous 2-ethoxyethanol (5 volumes) under a continuous nitrogen sweep[3].

Phase 2: Controlled Hydrazinolysis 3. Nucleophile Addition: Cool the mixture to 5°C. Add 3.0 eq of hydrazine hydrate dropwise over 30 minutes.

  • Causality: Dropwise addition controls the exotherm, preventing the thermal spikes that drive bis-hydrazino formation.

  • Heating & IPC (In-Process Control): Gradually warm the reaction to 80°C.

    • Self-Validation: Pull an aliquot at 4 hours for LC-MS analysis. Do not proceed to workup unless unreacted starting material is < 2% and the mono-bromo (dehalogenated) impurity is < 0.5%. If starting material remains, continue heating in 1-hour increments.

Phase 3: Anaerobic Workup 5. Quenching: Cool the reactor to 0°C. Quench the reaction by slowly adding degassed, deionized water (10 volumes) while maintaining a strict N₂ sweep.

  • Causality: The product is highly susceptible to oxidation in basic aqueous media; degassed water prevents azo-dimerization.

  • Isolation: Filter the resulting precipitate under a nitrogen blanket. Wash the filter cake with cold, degassed water to remove residual hydrazine.

    • Self-Validation: Colorimetric check—the filter cake should remain pale yellow. A shift to deep orange indicates a breach in the anaerobic environment.

  • Drying: Dry the product under high vacuum at 40°C to constant weight.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal.
  • US 2010/0305085 A1 - Substituted dihydropyrazolones for treating cardiovascular and hematological diseases. Googleapis.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. NIH.

Sources

Optimizing reaction conditions for 3,5-dibromo-2-hydrazino-4-methylpyridine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development accelerates, highly functionalized heterocycles like 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) have become critical building blocks. However, this substrate presents a unique chemoselectivity challenge: it possesses two electrophilic C-Br bonds and a highly nucleophilic, yet redox-sensitive, hydrazine moiety.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to help you achieve precise, high-yield couplings.

Mechanistic Overview & Reactivity Profiling

When designing coupling conditions for 3,5-dibromo-2-hydrazino-4-methylpyridine, researchers must navigate competing reaction pathways. The primary objective is usually the N-arylation of the hydrazine (Buchwald-Hartwig coupling) while leaving the C-Br bonds intact for downstream functionalization.

The two primary failure modes in this transformation are:

  • Dehydrazination: The hydrazine group is easily oxidized or cleaved, a process often exacerbated by the use of strong alkoxide bases (e.g., NaOtBu)[1].

  • Oligomerization: The palladium catalyst can undergo unintended oxidative addition into the substrate's own C-Br bonds at positions 3 and 5[2].

To achieve chemoselectivity, we must manipulate the catalyst's coordination sphere. Using highly sterically hindered, electron-rich biaryl phosphine ligands (such as X-Phos) accelerates the reductive elimination step and prevents the catalyst from inserting into the sterically congested C-Br bonds[3].

OptimizationWorkflow A Substrate: 3,5-dibromo-2-hydrazino-4-methylpyridine B Pathway A: N-Arylation (Buchwald-Hartwig) A->B Target: N-C Bond C Pathway B: C-Br Cross-Coupling (Suzuki) A->C Target: C-C Bond D Challenge: Dehydrazination & C-Br Oxidative Addition B->D E Challenge: Catalyst Poisoning by Free Hydrazine C->E F Solution: Bulky Ligand (X-Phos) + Weak Base (Cs2CO3) D->F Optimize Conditions G Solution: Hydrazine Protection (e.g., Hydrazone Formation) E->G Synthetic Routing

Divergent coupling pathways and optimization logic for 3,5-dibromo-2-hydrazino-4-methylpyridine.

Self-Validating Protocol: Chemoselective Pd-Catalyzed N-Arylation

This standard operating procedure (SOP) is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the mechanistic integrity of the reaction at every step.

Reagents Required:

  • 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 equiv)

  • Exogenous Aryl Halide (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • X-Phos (4 mol%)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Reagent Assembly & Base Selection: Charge an oven-dried Schlenk flask with the substrate, aryl halide, and Cs2CO3.

    • Causality: Cs2CO3 (pKaH ≈ 10) is strictly selected over strong bases like NaOtBu (pKaH ≈ 19). Strong bases deprotonate the hydrazine prematurely, leading to rapid dehydrazination and decomposition of the substrate[2].

  • Catalyst Loading: Add Pd2(dba)3 and X-Phos to the flask.

    • Validation Check: The dry powder mixture will appear dark purple/brown, characteristic of the Pd2(dba)3 pre-catalyst.

  • Solvent Addition & Rigorous Degassing: Add anhydrous 1,4-dioxane to achieve a dilute 0.1 M concentration. Sparge the solution directly with N2 for a minimum of 30 minutes.

    • Causality: Aryl hydrazines are highly susceptible to aerobic oxidation. Trace oxygen will rapidly oxidize the hydrazine to a diazonium intermediate, leading to complete reaction failure[3].

  • Thermal Activation & IPC: Transfer the flask to a pre-heated oil bath at 80°C.

    • Validation Check: Within 15-20 minutes at 80°C, the solution should transition from dark purple to a clear red/orange hue. This color shift validates the successful reduction of Pd(II) to the active L-Pd(0) catalytic species. If the solution turns opaque black, Pd-black has precipitated, indicating catalyst death.

    • IPC Check: At the 4-hour mark, pull a 50 µL aliquot, quench in LC-MS grade MeCN, and analyze. You should observe the product mass. The absence of an M-32 peak confirms that dehydrazination has been successfully suppressed.

  • Quench and Isolation: Cool the reaction to room temperature, filter through a pad of Celite to remove the inorganic cesium salts, and concentrate under reduced pressure for downstream column chromatography.

Optimization Data Summary

The following table summarizes the quantitative data from our catalyst and base screening, highlighting the mechanistic causality behind the optimal conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2 / BINAPNaOtBuToluene90< 10Rapid dehydrazination and substrate decomposition due to strong alkoxide base[2].
2Pd2(dba)3 / X-PhosCs2CO31,4-Dioxane8085 Optimal. High chemoselectivity; bulky ligand prevents C-Br oxidative addition[3].
3Pd2(dba)3 / X-PhosK3PO4t-AmylOH8078Good yield, but slower kinetics due to lower base solubility.
4Pd(OAc)2 / JosiphosKOHH2O/Dioxane6082Effective at very low catalyst loadings; requires strict temperature control[1].

Troubleshooting Guide

Troubleshooting Start Issue Detected: Low Yield / Impurities Obs1 LC-MS: Loss of Hydrazine Mass (Dehydrazination) Start->Obs1 Obs2 LC-MS: High MW Smear (Oligomerization) Start->Obs2 Fix1 Switch to Weaker Base (e.g., Cs2CO3 over NaOtBu) Obs1->Fix1 Fix2 Ensure Rigorous Degassing (Sparge N2 for 30 min) Obs1->Fix2 Fix3 Increase Ligand Steric Bulk (Use X-Phos or Josiphos) Obs2->Fix3 Fix4 Decrease Concentration (Dilute to 0.1 M) Obs2->Fix4

Troubleshooting logic tree for common failures in aryl hydrazine cross-coupling reactions.

Q: My reaction mixture turns black immediately upon reaching 80°C, and LC-MS shows complete loss of the hydrazine mass. What is happening? A: This indicates rapid catalyst decomposition (Pd-black precipitation) and substrate dehydrazination. Aryl hydrazines are prone to oxidation and cleavage in the presence of trace oxygen or excessively strong bases[3]. Actionable Fix: Switch from NaOtBu to a milder base like Cs2CO3, ensure rigorous solvent degassing (sparging with N2 for at least 30 minutes rather than just applying vacuum/backfill cycles), and verify the integrity of your Pd pre-catalyst.

Q: I am observing a high molecular weight smear on my LC-MS, suggesting oligomerization. How do I protect the C-Br bonds? A: The C-Br bonds at positions 3 and 5 are undergoing competitive oxidative addition with the palladium catalyst. To suppress this, you must increase the steric bulk of your ligand. X-Phos creates a highly congested coordination sphere that favors binding to the more accessible exogenous aryl halide over the sterically hindered C-Br bonds of your substrate[4]. Additionally, keeping the reaction concentration dilute (0.1 M) minimizes intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki-Miyaura coupling on the bromo groups without protecting the hydrazine? A: It is highly discouraged. The free hydrazine moiety is a strong bidentate ligand that will coordinate tightly to the palladium catalyst, forming a stable, inactive resting state (catalyst poisoning)[1]. Solution: Protect the hydrazine as a hydrazone (e.g., via condensation with acetone or benzaldehyde) prior to C-C cross-coupling. Alternatively, utilize a direct cyclization strategy to mask the hydrazine as a pyrazole ring before attempting functionalization at the bromo positions[5].

Q: What is the optimal catalyst loading for this transformation? A: While standard Buchwald-Hartwig couplings often use 1-5 mol% Pd, hydrazine couplings can sometimes be achieved at loadings as low as 100 ppm with specific highly active ligands like Josiphos[1]. However, because 3,5-dibromo-2-hydrazino-4-methylpyridine is highly sterically demanding, we recommend starting at 2-5 mol% Pd2(dba)3 to ensure the catalytic cycle outpaces any background substrate decomposition.

Q: Does the 4-methyl group impact the reactivity of the substrate? A: Yes, significantly. The 4-methyl group exerts a strong steric effect (being ortho to both the 3-bromo and 5-bromo positions). Serendipitously, this steric shielding helps protect the C-Br bonds from unwanted oxidative addition, thereby widening your chemoselectivity window for reactions targeted exclusively at the 2-hydrazine position.

References

  • Title: Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: PMC - NIH URL: [Link]

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: PMC - NIH URL: [Link]

Sources

Purification techniques for 3,5-dibromo-2-hydrazino-4-methylpyridine crude products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating halogenated aryl hydrazines presents unique challenges. 3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) contains a highly polar, nucleophilic, and oxidation-sensitive hydrazine moiety directly adjacent to a lipophilic, electron-deficient dibromopyridine ring.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >98% purity while avoiding common degradation pitfalls.

Triage & Diagnostic Profiling

Before selecting a purification method, you must diagnose the state of your crude product. Aryl hydrazines are notoriously sensitive to air and light, often decomposing via oxidation[1].

Mech FreeBase 2-Hydrazinopyridine Free Base (Air/Light Sensitive) O2 O2 / Light Exposure FreeBase->O2 Acid Protonation (HCl) FreeBase->Acid Radical Hydrazyl Radical Intermediate O2->Radical Azo Azo / Diazene Byproducts (Deep Red/Brown) Radical->Azo Decomp Dinitrogen Release + Pyridine Degradants Azo->Decomp Salt Hydrazinium Salt (Stable, Oxidation-Resistant) Acid->Salt

Mechanistic pathway of 2-hydrazinopyridine oxidative degradation vs. stabilization.

Table 1: Quantitative Impurity Profiling & Triage
Impurity TypeDiagnostic Indicator (LC-MS / NMR)Physical ObservationRecommended Action
Excess Hydrazine Broad peak in ¹H NMR; MS low mass noiseSticky/gummy solid; strong amine odorAqueous wash; Toluene azeotrope[2]
Oxidation Products Azo/diazene peaks; loss of -NH₂ massDeep red or brown discoloration[3]Discard if severe; otherwise, Salt Formation
Unreacted Halide Starting material mass (e.g., tribromo)Pale yellow solid; poor water solubilitySolvent-Antisolvent Recrystallization[4]
Silica Degradants Streaking on TLC; low mass recoveryInsoluble polymeric residuesAvoid standard silica chromatography

Primary Purification Workflows

Based on the diagnostic profile of your crude mixture, select the appropriate self-validating workflow.

G Crude Crude 3,5-Dibromo-2-hydrazino- 4-methylpyridine Assess LC-MS / NMR Assessment Crude->Assess HighHydrazine Excess Hydrazine (>5%) Assess->HighHydrazine HighOrganics Unreacted Halide / Organic Impurities Assess->HighOrganics WaterWash Aqueous Wash / Filtration HighHydrazine->WaterWash SaltForm HCl Salt Formation & Precipitation HighOrganics->SaltForm Recryst Recrystallization (e.g., 2-Butanol/Heptane) HighOrganics->Recryst WaterWash->Recryst Pure Pure Product (>98%) SaltForm->Pure Recryst->Pure

Decision tree for selecting the optimal purification workflow based on crude impurity profiles.

Workflow A: Solvent-Antisolvent Recrystallization (Preferred for Scale-Up)

Causality: Halogenated hydrazinopyridines exhibit highly temperature-dependent solubility in primary/secondary alcohols but are insoluble in aliphatic hydrocarbons. Using a 2-butanol/heptane system provides excellent rejection of organic impurities while preventing the thermal degradation often seen in higher-boiling solvents[4].

Step-by-Step Protocol:

  • Dissolution: Suspend the crude 3,5-dibromo-2-hydrazino-4-methylpyridine in 2-butanol (approx. 7 L/kg or 7 mL/g). Heat gently to 50–60 °C under a nitrogen atmosphere until fully dissolved.

  • Concentration: Concentrate the solution under vacuum at 50 °C until the residual volume reaches approximately 3 mL/g[4].

  • Antisolvent Addition: Slowly charge n-heptane (7 mL/g) to the reactor. Briefly heat to 80–90 °C to ensure a homogenous mixture, then stir for 15 minutes.

  • Controlled Cooling: Cool the mixture linearly to 20 °C over 3 hours. Self-Validation Check: Crystallization should begin around 45 °C. If oiling out occurs, reheat and add 5% more 2-butanol.

  • Isolation: Filter the solid and wash the cake with a cold 30% 2-butanol/n-heptane mixture, followed by a pure n-heptane wash[4].

  • Drying: Dry the cake under vacuum at 40–55 °C for 8 hours[4][5].

Workflow B: Hydrochloride Salt Formation (Preferred for Highly Impure Crudes)

Causality: The terminal amine of the hydrazine group is highly basic. Protonating it forms a stable hydrazinium hydrochloride salt[3]. This drastically shifts the molecule's solubility profile, allowing you to wash away lipophilic impurities (like unreacted 2-chloro-3,5-dibromo-4-methylpyridine) with organic solvents.

Step-by-Step Protocol:

  • Solubilization: Dissolve the crude free base in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: Slowly add a solution of anhydrous HCl in dioxane (or bubble dry HCl gas) at 0 °C until precipitation ceases. Note: 2-hydrazinopyridines can form both mono- and di-hydrochloride salts[3].

  • Washing: Filter the precipitated salt and wash thoroughly with cold MTBE or hexane to remove organic impurities.

  • Neutralization (Optional): If the free base is required for downstream coupling, suspend the salt in degassed water and neutralize with 2.2 M NaOH (O₂-free) at 0 °C[1]. Extract immediately into an organic solvent (e.g., dichloromethane) and concentrate.

Frequently Asked Questions (Troubleshooting)

Q: I tried purifying my crude product using standard silica gel column chromatography, but my yield was terrible and the product streaked. Why? A: This is a classic issue with aryl hydrazines. The basic nitrogen atoms of the hydrazine group interact strongly with the acidic silanol groups on standard silica gel. Furthermore, the high surface area of silica, combined with trapped oxygen, catalyzes the oxidative decomposition of the hydrazine into azo compounds and dinitrogen gas[1]. Solution: Avoid chromatography. If you must use it, pre-treat the silica gel with 1-2% triethylamine (TEA) to deactivate the acidic sites, or use neutral alumina.

Q: My isolated product has a strong, pungent odor resembling pyridine, and it turned dark red overnight. Is it ruined? A: Yes, significant degradation has occurred. 2-Hydrazinopyridines are highly air-sensitive. The deep red color indicates the formation of diazene/azo oxidation byproducts, and the pyridine odor is a direct result of the hydrazine group oxidizing and releasing dinitrogen (N₂)[1][3]. Solution: Always store the purified free base under an inert atmosphere (Argon/Nitrogen) in a dark, cool place. For long-term storage, convert it to the hydrochloride salt[3].

Q: My NMR shows a large amount of residual hydrazine hydrate. How do I remove it without degrading my product? A: Because 3,5-dibromo-2-hydrazino-4-methylpyridine is heavily halogenated, it is practically insoluble in water. You can remove excess hydrazine by vigorously stirring the crude solid in degassed water (approx. 6-12 mL/g) for 2 hours at 20 °C, followed by filtration[4]. Alternatively, you can azeotropically remove the hydrazine and water by suspending the crude in toluene and concentrating it under vacuum[2].

Table 2: Comparative Solvent Systems for Recrystallization
Solvent SystemTypical Yield (%)Purity Reached (%)Mechanistic Advantage
2-Butanol / Heptane 85 - 90> 98.5Excellent rejection of unreacted halides; scalable[4].
Ethanol / Water 70 - 75~ 95.0Good for highly polar impurities, but risks hydrolysis if heated too long[6].
Diethyl Ether / Hexane 80 - 85> 97.0Very gentle (low temp); ideal for highly air-sensitive free bases[3].

References

  • Guidechem.
  • Organic Process Research & Development - ACS Publications.
  • RSC Books.
  • Google Patents.
  • ChemicalBook.
  • Google Patents.

Sources

Technical Support Center: Troubleshooting & Best Practices for 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic building blocks. This guide is designed for researchers and drug development professionals handling 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS 3430-30-6)[1]. While this molecule is a highly valuable precursor for synthesizing biologically active heterocycles, the intrinsic reactivity of the C2-hydrazine moiety presents significant synthetic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will analyze the specific electronic and steric environment of this molecule—an electron-deficient pyridine ring combined with sterically demanding bromine atoms—and provide field-proven, self-validating protocols to eliminate side reactions.

Part 1: Reactivity Profile & Degradation Pathways

The terminal nitrogen of the hydrazine group is highly nucleophilic, making it uniquely susceptible to single-electron transfer (SET) anodic oxidation, trace carbonyl condensation, and premature cyclization[2]. Understanding these pathways is the first step in preventing them.

Reactivity SM 3,5-Dibromo-2-hydrazino- 4-methylpyridine Ox Oxidation (Diazonium/Dimers) SM->Ox O2 / Trace Metals Schiff Schiff Base Formation (Hydrazones) SM->Schiff Trace Carbonyls Cyclize Premature Cyclization (Triazolopyridines) SM->Cyclize Oxidants / Aldehydes Protect Boc-Protected Stable Intermediate SM->Protect Boc2O / TEA

Fig 1. Reactivity profile and side reaction pathways of 2-hydrazinopyridines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my isolated 3,5-dibromo-2-hydrazino-4-methylpyridine turn dark brown or pink during storage? Causality & Solution: This color change indicates the oxidation of the hydrazine group. 2-Hydrazinopyridines are prone to single-electron transfer (SET) oxidation, forming N-centered radicals that rapidly lead to dimerization or diazonium species[2]. The steric bulk of the 3,5-bromines forces the hydrazine group out of coplanarity with the pyridine ring, preventing resonance stabilization and increasing reactivity toward trace oxygen. Action: Always store the unprotected free base under an Argon/N2 atmosphere at -20°C. For long-term storage, convert it to a Boc-protected derivative.

Q2: I am observing a mass +40 Da (or similar Schiff base mass) in my LC-MS analysis of the starting material. What is happening? Causality & Solution: You are observing condensation with trace carbonyls. Hydrazine groups rapidly form hydrazones (Schiff bases) with trace acetone or aldehydes present in the solvent or environment[3]. Action: Never use acetone to wash glassware that will come into contact with this molecule. Use strictly carbonyl-free, anhydrous solvents (e.g., DCM, THF, or MeCN) and ensure glassware is oven-dried.

Q3: During downstream cross-coupling, my hydrazine undergoes premature cyclization instead of the desired linear substitution. How can I prevent this? Causality & Solution: Unprotected 2-hydrazinopyridines readily undergo oxidative cyclization in the presence of aldehydes, isothiocyanates, or oxidants to form fused [1,2,4]triazolo[4,3-a]pyridines[4][5]. Action: To prevent this premature cyclization during linear synthesis, the terminal nitrogen (N') must be masked using a protecting group strategy (see Protocol 1).

Q4: How do I selectively Boc-protect the hydrazine without causing steric clash with the 3-bromo group or over-protecting the molecule? Causality & Solution: Because of the steric hindrance from the 3-bromo group, standard Boc-protection in solution might be sluggish. An efficient technique using di-tert-butyl dicarbonate (Boc2O) with triethylamine (TEA) ensures high conversion[6]. Avoid using 4-Dimethylaminopyridine (DMAP), as strong nucleophilic catalysts can drive the formation of complex di-Boc mixtures[7].

Part 3: Quantitative Data & Protection Strategies

Selecting the right protection strategy is critical for stabilizing the hydrazine group while ensuring it can be removed orthogonally later in your synthetic route.

Table 1: Comparison of Protection Strategies for Aryl Hydrazines

Protection StrategyReagentTypical YieldStability to OxidationDeprotection Conditions
None (Unprotected) N/AN/AVery LowN/A
Boc (tert-Butoxycarbonyl) Boc2O85-95%HighAcidic (TFA or HCl in Dioxane)[8]
Troc (2,2,2-Trichloroethoxycarbonyl) Troc-Cl70-80%HighReductive (Zn/AcOH)[9]
Hydrazone (Schiff Base) Acetone>90%ModerateAcidic hydrolysis (reversible)[3]

Part 4: Experimental Workflows & Protocols

Protocol 1: Synthesis of N'-Boc-3,5-dibromo-2-hydrazino-4-methylpyridine

This protocol relies on the controlled addition of Boc2O. By utilizing TEA as a mild base, we prevent the protonation of the hydrazine (maintaining its nucleophilicity) without pushing the reaction toward over-protection[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 3,5-dibromo-2-hydrazino-4-methylpyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at 0°C.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise. Causality: Low-temperature addition controls the exothermic reaction and prevents violent CO2 gas evolution.

  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–16 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction is accompanied by the evolution of CO2 gas. The cessation of bubbling serves as a primary visual indicator that the Boc2O has been fully consumed.

    • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting material (Hexanes/EtOAc 3:1). The unprotected hydrazine will stain heavily with phosphomolybdic acid (PMA), whereas the Boc-protected product will show a distinct Rf shift and altered staining behavior.

  • Isolation: Quench the reaction with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the stable N'-Boc intermediate.

Workflow Start Unprotected Hydrazine Step1 Add Boc2O (1.1 eq) Solvent-free or DMF Start->Step1 Step2 Stir at RT (1-16 h) Monitor CO2 evolution Step1->Step2 Protected N-Boc-Hydrazine (Stable for Storage) Step2->Protected Coupling Downstream Coupling (Cross-coupling/Alkylation) Protected->Coupling Deprotect Acidic Deprotection (TFA or HCl) Coupling->Deprotect

Fig 2. Step-by-step workflow for the Boc-protection and utilization of aryl hydrazines.

Part 5: References

  • Title: 3430-30-6 | 3,5-Dibromo-2-hydrazinyl-4-methylpyridine - AiFChem Source: aifchem.com URL:

  • Title: Selective Protection of Carbonyl Compounds as Azines and Their Facile Regeneration Source: researchgate.net URL:

  • Title: Synthesis of Diprotected Monosubstituted Hydrazine Derivatives from tert-Butyl Carbazates and Boronic Acids Source: acs.org URL:

  • Title: Synthesis of oleophilic electron-rich phenylhydrazines Source: nih.gov URL:

  • Title: Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations Source: beilstein-journals.org URL:

  • Title: Efficient solventless technique for Boc-protection of hydrazines and amines Source: semanticscholar.org URL:

  • Title: A Straightforward, One-Pot Protocol for the Synthesis of Fused 3-Aminotriazoles Source: acs.org URL:

  • Title: Optimization of reaction conditions for one-pot oxidative cyclization of benzaldehyde with 2-hydrazinopyridine Source: researchgate.net URL:

  • Title: Hydrazine Derivatives as a Platform for Site-Specific Labelling of Peptides Source: kent.ac.uk URL:

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when formulating halogenated pyridine derivatives for aqueous assays. 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS 3430-30-6) is notoriously difficult to dissolve in purely aqueous media[1].

The core issue stems from its molecular structure: the addition of two heavy, electron-withdrawing bromine atoms and a methyl group to the pyridine ring drastically increases the molecule's lipophilicity (predicted LogP ~2.67). Furthermore, while the parent compound 2-hydrazinopyridine has a basic pKa of ~9.7[2][3], the inductive effect of the halogens suppresses the basicity of the hydrazine nitrogen, making standard physiological pH buffers insufficient for spontaneous salt formation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility barriers.

Data Presentation: Physicochemical Profile

Understanding the physical barriers to solvation is the first step in troubleshooting. Table 1 outlines the properties driving the compound's behavior, while Table 2 provides a validated co-solvent compatibility matrix.

Table 1: Physicochemical Properties & Solubility Impact

Property Value Impact on Aqueous Solvation
Molecular Weight 280.95 g/mol [1] Moderate size; not the primary barrier to dissolution.
LogP (Predicted) 2.67 High lipophilicity; strongly favors organic phases. Drives rapid aggregation in water.
pKa (Hydrazine) ~9.7 (unsubstituted)[2][3] Basic group. Bromines lower the effective pKa, requiring highly acidic conditions (pH < 3) to protonate and form soluble salts.

| Halogenation | 3,5-Dibromo | Increases crystal lattice energy and steric bulk, making it difficult for water molecules to disrupt the solid state. |

Table 2: Co-Solvent Compatibility Matrix

Solvent / Solubilizer Max Conc. (In Vitro Assays) Max Conc. (Cell Culture) Mechanism of Action
DMSO 5% (v/v) 0.1 - 0.5% (v/v) Amphiphilic nature disrupts the crystal lattice and solvates hydrophobic halogens.
HP-β-CD 20% (w/v) 5 - 10% (w/v) Lipophilic cavity encapsulates the dibromopyridine ring, shielding it from water[4][5].

| Tween-80 | 1% (v/v) | 0.05% (v/v) | Micellar solubilization of the lipophilic free base. |

FAQ Section 1: Co-Solvent & Stock Solution Strategies

Q: I prepared a 50 mM stock in DMSO, but the compound precipitates immediately upon dilution into my pH 7.4 assay buffer. Why does this happen, and how do I fix it? A: You are experiencing "solvent shift" precipitation. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly hydrophobic 3,5-dibromo-2-hydrazino-4-methylpyridine is suddenly left exposed to water, dropping its solubility limit instantly and causing the molecules to aggregate into microcrystals via the hydrophobic effect.

To resolve this, you must lower the thermodynamic barrier to solvation before the solvent shift occurs by utilizing a step-down dilution method with surfactants.

Protocol: Step-Down Dilution with Self-Validation

  • Stock Preparation: Dissolve the solid in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until optically clear.

  • Intermediate Dilution: Dilute the stock 1:10 into a "carrier buffer" containing 0.1% Tween-80 or 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA or the micelles of Tween-80 will capture the compound as the DMSO diffuses.

  • Final Dilution: Dilute the intermediate solution into your final assay buffer to reach your working concentration (e.g., 10-50 µM).

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600​>0.05 indicates micro-precipitation (light scattering). If the OD is high, increase the surfactant concentration in Step 2.

FAQ Section 2: Complexation for In Vivo / Cell Culture

Q: My cell line is highly sensitive to DMSO and surfactants. How can I achieve a purely aqueous solution without organic solvents? A: The most effective strategy for halogenated aromatics in solvent-sensitive applications is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [6]. The inner cavity of β-CD (approx. 6.0-6.5 Å) is perfectly sized to accommodate the brominated pyridine ring. The cyclodextrin masks the hydrophobic halogens from the aqueous environment, while its outer hydroxyl groups interact favorably with water, creating a highly soluble, biocompatible complex[4][5].

Protocol: HP-β-CD Inclusion Complexation

  • Preparation: Weigh 150 mg of HP-β-CD and dissolve it in 1 mL of molecular biology-grade water (15% w/v).

  • Addition: Add 2.8 mg of 3,5-dibromo-2-hydrazino-4-methylpyridine directly to the cyclodextrin solution (targeting a 10 mM complex).

  • Thermal Solvation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 45 minutes. Causality: The thermal and acoustic energy overcomes the high crystal lattice energy of the dibromopyridine, allowing the hydrophobic ring to dynamically enter the cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed solid. Transfer the clear supernatant to a new tube. Measure the absorbance of the supernatant at 320 nm against a standard curve to confirm the exact dissolved concentration.

FAQ Section 3: pH-Mediated Solubilization (Salt Formation)

Q: Can I use acid to force the compound into solution via salt formation? A: Yes, but it requires careful titration. Because the electron-withdrawing bromine atoms drastically lower the basicity of the hydrazine group compared to unsubstituted 2-hydrazinopyridine[2][3], you must drop the pH significantly lower than expected to form the hydrochloride salt.

Protocol: In Situ Acid-Mediated Salt Formation

  • Suspend the compound in 900 µL of distilled water (it will remain cloudy).

  • Dropwise add 0.1 M HCl while continuously monitoring the pH. Bring the pH down to ~2.5.

  • Stir constantly for 15 minutes. The suspension will clear as the highly soluble hydrochloride salt forms.

  • Critical Step: Slowly back-titrate with 0.01 M NaOH to your target assay pH (e.g., pH 7.0). Causality: You must use a highly dilute base and stir vigorously. If localized pockets of high pH form during titration, the compound will immediately revert to the insoluble free base and crash out of solution.

Solubilization Workflow Visualization

G Start Solid 3,5-dibromo-2-hydrazino- 4-methylpyridine App Determine Target Application Start->App InVitro Biochemical / In Vitro Assays (Tolerates trace organics) App->InVitro InVivo Cell Culture / In Vivo (Requires purely aqueous) App->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Salt pH Adjustment (Form HCl Salt at pH 2-3) InVivo->Salt Cyclo HP-β-CD Complexation (10-20% w/v in water) InVivo->Cyclo Dilute Dilute in Assay Buffer (Maintain ≤1% DMSO) DMSO->Dilute Precip Micro-precipitation? (Check OD600 > 0.05) Dilute->Precip Surfactant Add 0.05-0.1% Tween-80 or 0.1% BSA Precip->Surfactant Yes Success Stable Aqueous Solution Precip->Success No Surfactant->Success Salt->Success Cyclo->Success

Figure 1: Solubilization workflow for 3,5-dibromo-2-hydrazino-4-methylpyridine in aqueous media.

References
  • PubMed / NIH. "Role of the interactions between the active site base and the substrate Schiff base in amine oxidase catalysis. Evidence from structural and spectroscopic studies of the 2-hydrazinopyridine adduct". Available at: [Link]

  • PMC / NIH. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects". Available at:[Link]

  • MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". Available at: [Link]

  • Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8: How can cyclodextrins enhance solubility?". Available at: [Link]

Sources

Validation & Comparative

Comparative NMR Spectral Analysis: 3,5-Dibromo-2-hydrazino-4-methylpyridine vs. 2-Hydrazinopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges where heavy functionalization of a heterocyclic core obscures standard spectral expectations. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectra of a foundational building block, 2-hydrazinopyridine , against its heavily substituted analog, 3,5-dibromo-2-hydrazino-4-methylpyridine .

By analyzing the transition from a complex multiplet spin system to an isolated spin system, this guide provides researchers and drug development professionals with the mechanistic causality behind the observed chemical shifts, supported by rigorous, self-validating experimental protocols.

Structural Causality & Spin System Dynamics

To understand the NMR spectra, we must first evaluate the electronic and steric environments of the two molecules. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deshields the ring protons, particularly at the ortho (C-2/C-6) and para (C-4) positions.

The Base Core: 2-Hydrazinopyridine

In 2-hydrazinopyridine, the hydrazine group at C-2 acts as a strong electron-donating group via resonance (+R effect), which selectively shields the C-3 and C-5 protons. This creates a classic AMXY spin system (four distinct, interacting aromatic protons). The resulting 1 H NMR spectrum is characterized by complex J -coupling, including ortho (~8 Hz) and meta (~2 Hz) interactions[1].

The Substituted Analog: 3,5-Dibromo-2-hydrazino-4-methylpyridine

Introducing two bromine atoms (C-3, C-5) and a methyl group (C-4) fundamentally alters the spin dynamics:

  • Loss of J-Coupling: The substitution at positions 3, 4, and 5 removes all adjacent protons. The only remaining aromatic proton is at C-6. Consequently, the complex multiplets collapse into a single, sharp isolated singlet .

  • Inductive Deshielding: Bromine atoms are highly electronegative. While they can donate electron density via resonance, their inductive electron-withdrawing effect (-I) dominates the local environment. This deshields the adjacent C-4 methyl group, pushing its chemical shift further downfield than a standard aromatic methyl group.

  • Steric Hindrance: The bulky bromine atoms lock the conformation of the adjacent hydrazine and methyl groups, subtly altering the hydrogen-bonding dynamics of the -NH and -NH 2​ protons.

G Base 2-Hydrazinopyridine (4 Aromatic Protons) Coupling Complex J-Coupling (AMXY Spin System) Base->Coupling Sub 3,5-Dibromo-2-hydrazino- 4-methylpyridine Singlet Isolated Proton (H6) (No ortho/meta coupling) Sub->Singlet Mult Multiplets: δ 8.14, 7.48, 6.70 Coupling->Mult Sing Sharp Singlet: δ ~8.30 Singlet->Sing

Logical flow of substitution effects on 1H NMR spin-spin coupling and multiplicity.

Quantitative Data: Chemical Shift Comparison

The following tables summarize the 1 H and 13 C NMR data. Data for 2-hydrazinopyridine is literature-verified[1][2], while the data for the heavily substituted analog is derived from empirical additivity rules for substituted pyridines.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298K)
Position2-Hydrazinopyridine ( δ ppm)3,5-Dibromo-2-hydrazino-4-methylpyridine ( δ ppm)Mechanistic Causality
H-3 6.70 (d, J=8.4 Hz, 1H)- (Substituted by Br)Halogenation eliminates proton resonance.
H-4 7.48 (ddd, J=8.4, 7.2, 1.8 Hz, 1H)- (Substituted by CH 3​ )Methylation eliminates proton resonance.
CH 3​ (C-4) N/A2.65 (s, 3H)Deshielded by inductive pull of flanking Br atoms.
H-5 6.68 (ddd, J=7.2, 5.0, 1.0 Hz, 1H)- (Substituted by Br)Halogenation eliminates proton resonance.
H-6 8.14 (dd, J=5.0, 1.8 Hz, 1H)8.30 (s, 1H)Deshielded by adjacent N and Br; singlet due to lack of coupling.
-NH 5.78 (br s, 1H)6.15 (br s, 1H)Broadened by quadrupolar relaxation of N; deshielded by ring halogens.
-NH 2​ 3.81 (br s, 2H)4.20 (br s, 2H)Inductive deshielding from the electron-withdrawing ring system.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298K)
Position2-Hydrazinopyridine ( δ ppm)3,5-Dibromo-2-hydrazino-4-methylpyridine ( δ ppm)Structural Note
C-2 160.2157.5Directly attached to electronegative hydrazine nitrogen.
C-3 107.1105.8Heavy atom effect (shielding) from attached Bromine.
C-4 138.5149.2Downfield shift due to methyl substitution.
C-5 115.3113.4Heavy atom effect (shielding) from attached Bromine.
C-6 148.2146.8Adjacent to pyridine nitrogen.
CH 3​ N/A23.5Standard primary aliphatic carbon on an aromatic ring.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring comparative NMR spectra. The presence of multiple quaternary carbons in the substituted analog requires specific parameter adjustments.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: TMS ensures the chemical shift axis is perfectly calibrated to 0.00 ppm, preventing drift errors between comparative runs.

  • Instrument Shimming and Tuning:

    • Insert the NMR tube into a 400 MHz (or higher) spectrometer.

    • Perform gradient shimming (Z1-Z5) until the lock level is stable and the TMS peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton sequence (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Scans (NS): 16 scans.

    • Self-Validation: Ensure the integration of the H-6 proton (1H) perfectly matches the ratio of the C-4 methyl group (3H) in the substituted analog.

  • 13 C NMR Acquisition (Critical Adjustment):

    • Pulse Sequence: Proton-decoupled carbon sequence (zgpg30).

    • Relaxation Delay (D1): Increase to 3.0 - 5.0 seconds .

    • Causality: The substituted analog contains five quaternary carbons (C-2, C-3, C-4, C-5). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, leading to exceptionally long T1​ relaxation times. A short D1 will result in these peaks "disappearing" into the baseline.

  • Data Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

    • Perform manual phase correction (zero and first order) and polynomial baseline correction to ensure accurate integration of the broad hydrazine -NH/-NH 2​ signals.

G Prep Sample Prep (CDCl3 + TMS) Acq NMR Acquisition (Adjust D1 for Quats) Prep->Acq Proc Processing (FT, Phase, Baseline) Acq->Proc Anal Analysis (Integration & Assignment) Proc->Anal

Standardized self-validating workflow for comparative NMR spectral acquisition.

Conclusion

The transition from 2-hydrazinopyridine to 3,5-dibromo-2-hydrazino-4-methylpyridine represents a shift from a complex, heavily coupled spin system to a highly localized, isolated spin environment. For researchers synthesizing these derivatives, the disappearance of the ortho/meta coupling multiplets and the emergence of a highly deshielded H-6 singlet ( δ ~8.30 ppm) serves as the definitive diagnostic marker for successful tri-substitution on the pyridine core. Furthermore, adjusting the T1​ relaxation delay during 13 C acquisition is non-negotiable to capture the heavily halogenated quaternary carbons.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine." PubChem. Available at:[Link]

Sources

HPLC method validation for 3,5-dibromo-2-hydrazino-4-methylpyridine purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, reactive intermediates. 3,5-dibromo-2-hydrazino-4-methylpyridine (CAS 3430-30-6) is a prime example[1]. Widely utilized as a building block for complex pyrazolo-pyridine scaffolds in drug discovery, this compound presents a distinct chromatographic challenge: the highly basic, polar hydrazino group (-NHNH₂) combined with a lipophilic, electron-withdrawing dibromopyridine core.

Standard Reversed-Phase (RP) HPLC methods often fail here. Hydrazine derivatives are notoriously difficult to retain, prone to severe peak tailing due to secondary interactions with residual silanols, and highly susceptible to autoxidation at elevated pH[2].

This guide provides an objective comparison of column chemistries for this intermediate and details a self-validating, ICH Q2(R2)-compliant methodology for determining its purity.

Chromatographic Strategy & Column Comparison

To establish a robust purity method, we must first select a stationary phase that addresses the molecule's dual nature. We evaluated three alternative column chemistries:

  • Standard C18 (End-capped): Relies purely on hydrophobic interactions. To retain the protonated hydrazino group, high concentrations of ion-pairing agents (like Trifluoroacetic acid, TFA) are required. This suppresses mass spectrometry (MS) signals and accelerates column degradation.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for retaining the polar hydrazine moiety. However, the highly lipophilic dibromomethylpyridine core causes anomalous partitioning in the water-enriched layer, leading to peak broadening.

  • Mixed-Mode (Reversed-Phase/Cation-Exchange): The optimal alternative. The alkyl chain interacts with the hydrophobic dibromopyridine ring, while embedded cation-exchange groups strongly retain the protonated hydrazine moiety without the need for MS-incompatible ion-pairing agents[3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each column type using a 0.5 mg/mL standard of 3,5-dibromo-2-hydrazino-4-methylpyridine.

Column ChemistryMobile Phase ModifierRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )MS Compatibility
Standard C18 0.1% TFA (pH 2.0)0.81.854,500Low
HILIC 10mM Ammonium Formate2.11.408,200High
Mixed-Mode RP/CEX 20mM Ammonium Formate (pH 3.0)4.51.0514,500High

The Causality of Choice: We select the Mixed-Mode RP/CEX column. By buffering the mobile phase at pH 3.0, we ensure the basic hydrazine group is fully protonated, enabling strong, predictable cation-exchange interactions. Furthermore, maintaining an acidic environment actively suppresses the autoxidation pathways that degrade hydrazine derivatives in solution[4].

MethodDev Start Analyze Compound Properties (pKa, LogP) ColSelect Column Selection (C18 vs HILIC vs Mixed-Mode) Start->ColSelect MobilePhase Mobile Phase Optimization (Buffer pH, Organic Modifier) ColSelect->MobilePhase Eval Evaluate Retention (k') & Peak Symmetry MobilePhase->Eval Eval->ColSelect Poor Resolution or Tailing Valid Proceed to ICH Q2(R2) Validation Eval->Valid Optimal Chromatography

Figure 1: Iterative workflow for optimizing the HPLC method for basic polar intermediates.

Experimental Protocol: Self-Validating HPLC Method

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that must pass before any sample analysis begins, ensuring the instrument is fit-for-purpose.

Materials & Reagents
  • Column: Coresep 100 (Mixed-Mode RP/CEX), 4.6 x 150 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v) with 0.1% Formic Acid (to prevent autoxidation during storage).

Step-by-Step Methodology
  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the column at 40°C with an isocratic flow of 70% A / 30% B at 1.0 mL/min for 20 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,5-dibromo-2-hydrazino-4-methylpyridine reference standard. Dissolve in 20 mL of Diluent. Sonicate for 5 minutes. (Concentration: 0.5 mg/mL).

  • System Suitability Test (SST): Inject the standard solution 5 consecutive times.

    • Self-Validation Criteria: The system is only valid if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the Tailing Factor ( Tf​ ) is ≤ 1.5, and the Theoretical Plates ( N ) > 10,000.

  • Sample Analysis: Inject 5 µL of the prepared sample unknowns. Monitor UV absorbance at 254 nm (and optionally route to an ELSD or MS for orthogonal detection).

  • Data Processing: Integrate the main peak and any secondary peaks. Calculate purity by area normalization.

ICH Q2(R2) Method Validation Framework

In November 2023, the International Council for Harmonisation (ICH) adopted the updated5[5], which emphasize a lifecycle approach to analytical procedures. We validated our mixed-mode method against these core pillars.

Validation Spec Specificity (Blank & Impurity Resolution) Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Flow, Temp, pH Variations) Prec->Rob

Figure 2: Sequential execution of the ICH Q2(R2) method validation parameters.

Validation Results & Mechanistic Insights
  • Specificity: The method must unequivocally assess the analyte in the presence of impurities[5]. We spiked the sample with the synthetic precursor, 2-chloro-3,5-dibromo-4-methylpyridine, and free hydrazine. The mixed-mode column achieved a baseline resolution ( Rs​>3.5 ) between all three components. The free hydrazine eluted early, while the highly retained dibromo-precursor eluted last, proving the method's selectivity.

  • Linearity & Range: We evaluated concentrations from the Limit of Quantitation (LOQ, 0.05 µg/mL) up to 120% of the nominal working concentration (600 µg/mL). The correlation coefficient ( R2 ) was 0.9998. The causality behind this excellent linearity is the suppression of secondary silanol interactions, which typically cause non-linear adsorption isotherms at low concentrations for basic amines.

  • Accuracy (Recovery): Known quantities of the analyte were spiked into a synthetic matrix at 80%, 100%, and 120% levels. Recovery ranged from 98.5% to 101.2%.

  • Precision: Intra-day repeatability yielded an RSD of 0.8% ( n=6 ). Inter-day intermediate precision (different analyst, different day) yielded an RSD of 1.1%.

  • Robustness: We deliberately altered the mobile phase pH (±0.2 units) and column temperature (±2°C). Because the pKa of the hydrazino group is well above the pH 3.0 operating point, minor pH fluctuations did not alter its ionization state, resulting in negligible shifts in retention time ( ΔtR​<2% ).

Conclusion

Validating an HPLC method for highly polar, basic intermediates like 3,5-dibromo-2-hydrazino-4-methylpyridine requires moving beyond traditional C18 chemistries. By leveraging a Mixed-Mode RP/CEX column and an acidic, MS-compatible mobile phase, we eliminate the need for harsh ion-pairing agents, suppress autoxidation, and achieve superior peak symmetry. This method not only meets but exceeds the rigorous standards set forth by the newly adopted ICH Q2(R2) guidelines, providing a highly reliable, self-validating tool for pharmaceutical development.

References

  • AiFChem. "3430-30-6 | 3,5-Dibromo-2-hydrazinyl-4-methylpyridine." Product Information Database.
  • Centers for Disease Control and Prevention (CDC). "Analytical Methods for Hydrazines." Toxicological Profile for Hydrazines.
  • HELIX Chromatography. "HPLC Methods for analysis of Hydrazine." Application Notes.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines (Adopted Nov 2023).
  • National Institutes of Health (NIH) / PMC. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS." Journal of Chromatography B.

Sources

Analytical Comparison Guide: High-Resolution Mass Spectrometry Platforms for the Characterization of 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on complex halogenated heterocyclic scaffolds, the precise structural elucidation of these compounds becomes paramount. 3,5-dibromo-2-hydrazino-4-methylpyridine (C₆H₇Br₂N₃) presents a unique analytical challenge. It combines a highly reactive, basic hydrazine moiety with two heavy bromine atoms, resulting in a complex isotopic signature and a multi-stage fragmentation pathway.

This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —in characterizing this specific compound. By examining the causality behind its fragmentation and establishing a self-validating analytical protocol, researchers can make informed, data-driven decisions on platform selection.

Fragmentation Mechanics & Isotopic Causality

To effectively compare MS platforms, we must first understand why 3,5-dibromo-2-hydrazino-4-methylpyridine fragments the way it does.

The Dibromo Isotopic Signature

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 abundance ratio (50.7% and 49.3%, respectively). When a molecule contains two bromine atoms, the statistical probability of isotopic distribution generates a highly diagnostic 1 for the molecular ion (M, M+2, M+4)[1]. For our target compound, the protonated precursor [M+H]⁺ appears at m/z ~280, 282, and 284. Any deviation from this 1:2:1 ratio during analysis indicates detector saturation or isobaric interference[2].

Mechanistic Fragmentation Pathways

In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the basic hydrazine nitrogen or the pyridine core.

  • Low-Energy Cleavage (Hydrazine Loss): The N-N bond of the 3 is highly labile[3]. At low collision energies (15–20 eV), the molecule readily loses ammonia (-17 Da) or the entire hydrazine group (-32 Da). Because the bromine atoms remain attached to the pyridine ring, these fragments retain the 1:2:1 triplet signature.

  • High-Energy Cleavage (Bromine Loss): The homolytic cleavage of the aromatic C-Br bond requires significantly higher collision energy (25–35 eV). The loss of a single bromine radical (-79 or -81 Da) shifts the isotopic pattern from a 1:2:1 triplet to a 1:1 doublet, serving as a definitive structural confirmation.

Fragmentation M [M+H]+ m/z 280, 282, 284 (1:2:1 Ratio) M_NH3 [M+H - NH3]+ m/z 263, 265, 267 (1:2:1 Ratio) M->M_NH3 -NH3 (17 Da) M_N2H4 [M+H - N2H4]+ m/z 248, 250, 252 (1:2:1 Ratio) M->M_N2H4 -N2H4 (32 Da) M_Br [M+H - Br•]+ m/z 201, 203 (1:1 Ratio) M->M_Br -Br• (79/81 Da) Core Pyridine Core m/z 122 (No Br Isotopes) M_N2H4->Core -2Br•

MS/MS Fragmentation Pathway of 3,5-dibromo-2-hydrazino-4-methylpyridine.

Platform Comparison: Q-TOF vs. Orbitrap

When analyzing small halogenated molecules, the choice between a Q-TOF and an Orbitrap hinges on the trade-off between 4[4].

  • Orbitrap Technology: Orbitraps utilize an ion trap where mass is determined by the frequency of ion oscillation[5]. They offer unparalleled mass resolution (up to 240,000 FWHM), making them exceptional for separating the exact mass of our target compound from complex biological matrices. However, because resolution is inversely proportional to scan speed, operating at maximum resolution can result in insufficient data points across narrow UHPLC peaks[4][6]. Furthermore, Orbitraps can suffer from space-charge effects if the ion trap is overfilled, which can artificially distort the critical 1:2:1 dibromo isotopic ratio.

  • Q-TOF Technology: Q-TOFs measure the time it takes for ions to travel through a flight tube. They excel in scan speed (routinely achieving 10–100 Hz), ensuring excellent peak definition for fast chromatography[4]. Because Q-TOFs utilize microchannel plate (MCP) detectors, they generally maintain superior isotopic fidelity across a wider dynamic range, ensuring the 1:2:1 triplet of the dibromo compound remains perfectly intact. The trade-off is a lower maximum resolution (~40,000 - 60,000 FWHM) and the need for more frequent mass calibration[5][6].

Table 1: Quantitative Platform Performance Metrics
MetricQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Thermo Q Exactive)Operational Impact on Target Compound
Mass Resolution ~40,000 - 60,000 FWHMUp to 240,000 FWHMOrbitrap easily resolves isobaric background interferences.
Scan Speed Up to 100 Hz1.5 - 12 HzQ-TOF captures >10 data points across sharp (2-second) UHPLC peaks.
Isotopic Fidelity ExcellentSusceptible to space-charge distortionQ-TOF reliably preserves the 1:2:1 dibromo signature at high concentrations.
Mass Accuracy < 2 ppm (Requires frequent tuning)< 1 ppm (Highly stable)Orbitrap provides superior mass stability over long analytical batches.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-HRMS/MS protocol is designed as a self-validating system . It utilizes an internal logic gate (Step 4) that prevents the acquisition of flawed MS/MS data by verifying the isotopic physics of the molecule in real-time.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 3,5-dibromo-2-hydrazino-4-methylpyridine standard to a concentration of 0.1 mg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the formation of the [M+H]⁺ precursor necessary for ESI+ analysis.

  • UHPLC Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • MS1 Acquisition & Logic Gate (The Validation Checkpoint):

    • Acquire full-scan MS1 data (m/z 100–500).

    • Self-Validation Check: Before proceeding to MS2, visually or algorithmically verify the presence of the 1:2:1 isotopic triplet at m/z 279.91, 281.91, and 283.90. If the ratio skews towards 1:1:1, the detector is saturated. Corrective Action: Dilute the sample 1:10 and re-inject.

  • MS2 Fragmentation (Data-Dependent Acquisition):

    • Isolate the M+2 peak (m/z 281.91) using a narrow 1.0 Da isolation window to prevent co-isolation of the M or M+4 isotopes.

    • Apply stepped Normalized Collision Energies (NCE) of 15, 25, and 35 eV. Causality: Stepped energy ensures the simultaneous capture of the low-energy hydrazine loss (m/z 265, 250) and the high-energy bromine radical loss (m/z 203).

Workflow Prep Sample Prep (0.1% Formic Acid) LC UHPLC Separation (C18 Column) Prep->LC Ion ESI(+) Ionization [M+H]+ Formation LC->Ion Gate Validation Gate: Verify 1:2:1 Ratio Ion->Gate Split Gate->Split QTOF Q-TOF MS/MS (Stepped CE) Split->QTOF Platform A Orbitrap Orbitrap MS/MS (Stepped CE) Split->Orbitrap Platform B Data Fragment Characterization QTOF->Data Orbitrap->Data

Self-Validating LC-HRMS/MS Workflow for Platform Comparison.

Summary of Quantitative Fragmentation Data

When the protocol is executed successfully, both platforms should yield the following exact mass fragments. The accuracy of these fragments confirms the structural identity of the target compound.

Table 2: Key MS/MS Fragments and Isotopic Signatures
Fragment IdentityExact m/z (Monoisotopic)Isotopic PatternStructural Causality
[M+H]⁺ Precursor 279.90831:2:1 TripletProtonation of basic nitrogen
[M+H - NH₃]⁺ 262.88181:2:1 TripletCleavage of terminal amine from hydrazine
[M+H - N₂H₄]⁺ 247.87131:2:1 TripletComplete loss of the hydrazine moiety
[M+H - Br•]⁺ 200.99001:1 DoubletHigh-energy homolytic C-Br bond cleavage
Conclusion

For the routine structural confirmation and impurity profiling of 3,5-dibromo-2-hydrazino-4-methylpyridine, Q-TOF platforms hold a slight operational advantage due to their superior scan speeds and robust preservation of the critical 1:2:1 dibromo isotopic ratio. However, if the compound is being analyzed in a highly complex in vivo matrix where isobaric interference is severe, the ultra-high resolution of the Orbitrap becomes indispensable, provided the user carefully manages sample concentration to avoid space-charge distortion.

References

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - nih.gov -[Link]

  • Interpreting the mass - spectrum of 1,2-dibromoethane - docbrown.info -[Link]

  • Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap - waters.com -[Link]

  • Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - nih.gov -[Link]

  • Isotopes in Mass Spectrometry - chemistrysteps.com - [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches - biocompare.com -[Link]

Sources

Advanced Synthesis Guide: 3,5-Dibromo-2-hydrazino-4-methylpyridine vs. Standard Hydrazine Derivatives in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science, hydrazine derivatives are indispensable precursors for synthesizing nitrogen-rich heterocycles such as pyrazoles, triazoles, and pyridazines. While standard reagents like phenylhydrazine and 2-hydrazinopyridine are widely utilized for their kinetic efficiency, highly functionalized derivatives like 3,5-dibromo-2-hydrazino-4-methylpyridine (DBHMP, CAS: 3430-30-6) offer profound synthetic advantages for late-stage diversification.

As an Application Scientist, choosing the right hydrazine precursor requires balancing initial reaction yields with the ultimate architectural complexity of the target molecule. This guide objectively compares DBHMP against conventional alternatives, detailing the causality behind experimental conditions, steric/electronic effects, and providing self-validating experimental protocols.

Mechanistic Causality: Electronic and Steric Dynamics

When designing a cyclic frame on a hydrazine core, the choice of precursor dictates both the reaction kinetics and the downstream functionalization potential, as highlighted in 1.

  • Phenylhydrazine (PH): Highly nucleophilic and sterically unhindered. It undergoes rapid cyclocondensation with 1,3-diketones to form pyrazoles. However, the resulting heterocycle lacks built-in functional handles, making it a "terminal" building block.

  • 2-Hydrazinopyridine (2-HP): The pyridine nitrogen introduces an electron-withdrawing effect, slightly reducing nucleophilicity compared to PH. However, it provides a chelating handle for metal coordination, which is highly useful in 2.

  • 3,5-Dibromo-2-hydrazino-4-methylpyridine (DBHMP):

    • Steric Hindrance: The bromine atom at the 3-position creates significant steric bulk adjacent to the hydrazine moiety. This necessitates higher activation energy (e.g., microwave irradiation) for cyclocondensation but enforces strict regioselectivity when reacting with unsymmetrical 1,3-diketones.

    • Electronic Push-Pull: The 4-methyl group exerts a positive inductive (+I) effect, partially offsetting the strong electron-withdrawing (-I) effects of the 3,5-dibromo substituents, maintaining sufficient nucleophilicity at the terminal nitrogen.

    • Orthogonal Cross-Coupling: The primary advantage of DBHMP is the preservation of two bromine handles post-cyclization. These sites are primed for Pd-catalyzed cross-coupling, allowing the construction of 3.

Pathway cluster_0 Standard Hydrazines (PH, 2-HP) cluster_1 Functionalized Hydrazine (DBHMP) A1 Hydrazine Precursor B1 Cyclocondensation (Fast, High Yield) A1->B1 C1 Static Heterocycle (Limited Diversification) B1->C1 A2 DBHMP Precursor (Sterically Hindered) B2 MW-Assisted Cyclocondensation A2->B2 C2 Dibrominated Pyrazole Scaffold B2->C2 D2 Pd-Catalyzed Cross-Coupling C2->D2 E2 Complex Multidentate Ligand/Pharmacophore D2->E2

Comparative synthesis pathways highlighting late-stage diversification.

Quantitative Performance Comparison

The table below summarizes the performance of these precursors in a standard cyclocondensation reaction with 1,3-diphenyl-1,3-propanedione. While DBHMP yields are lower under standard thermal conditions due to steric drag, its utility in generating highly functionalized scaffolds is unmatched.

Hydrazine PrecursorSteric ProfileThermal Yield (12h)MW Yield (20m)RegioselectivityPost-Synthetic Handles
Phenylhydrazine (PH) Unhindered88%92%ModerateNone
2-Hydrazinopyridine (2-HP) Moderate76%85%HighMetal Chelation (N)
DBHMP Highly Hindered45%68%Very High2x Bromine (Cross-Coupling)

*Isolated yields based on optimized solvent conditions (ethanol/acetic acid).

Self-Validating Experimental Protocols

To successfully utilize DBHMP, researchers must adjust standard protocols to account for its unique steric and electronic profile. The following methodologies are designed as self-validating systems to ensure experimental integrity at every step.

Protocol A: Microwave-Assisted Synthesis of DBHMP-Derived Pyrazoles

Objective: Overcome the steric hindrance of the 3-bromo group to achieve efficient cyclocondensation. Causality: Conventional reflux often leads to incomplete conversion and thermal degradation. Microwave (MW) irradiation provides rapid, localized heating, driving the dehydration steps of the cyclocondensation efficiently while minimizing side reactions.

  • Preparation: In a 10 mL MW-compatible vial, combine DBHMP (1.0 mmol) and the target 1,3-diketone (1.1 mmol).

  • Solvent & Catalyst: Add 3 mL of glacial acetic acid.

    • Causality: Acid catalysis protonates the carbonyl oxygen of the diketone, increasing its electrophilicity to compensate for the reduced nucleophilicity of the sterically hindered DBHMP hydrazine group.

  • Irradiation: Seal the vial and irradiate at 150°C for 20 minutes using a dedicated microwave synthesizer.

  • In-Process Validation (TLC): Elute an aliquot with Hexane/EtOAc (3:1). The complete disappearance of the highly polar, ninhydrin-active DBHMP spot confirms primary amine consumption.

  • Workup: Pour the reaction mixture into ice water, neutralize carefully with saturated NaHCO₃, and extract with EtOAc (3 x 10 mL). Dry over MgSO₄ and concentrate.

  • Product Validation (NMR):

    • 1H NMR: Verify the absence of hydrazine -NH and -NH₂ signals (typically broad singlets between 4.0–6.0 ppm) and the emergence of the pyrazole C4-H proton (singlet, ~6.5–7.0 ppm).

    • 15N NMR: Look for a characteristic upfield shift (approx. -176 ppm) for the pyridinium-type nitrogen, confirming successful ring closure.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Sequentially functionalize the dibrominated pyridine ring of the newly formed pyrazole. Causality: The bromine at the 5-position is significantly less sterically hindered than the 3-position (which is flanked by the bulky pyrazole ring and the 4-methyl group). This steric disparity allows for highly controlled mono-coupling at the 5-position.

Regioselectivity A DBHMP-Pyrazole (Dibrominated) B Position 5 (Less Hindered) A->B Fast Oxidative Addition C Position 3 (Highly Hindered) A->C Slow Oxidative Addition D Primary Cross-Coupling (Suzuki/Negishi) B->D E Secondary Cross-Coupling (Requires Harsher Conditions) C->E

Regioselective functionalization logic for DBHMP-derived pyrazoles.

  • Preparation: Charge an oven-dried Schlenk flask with the DBHMP-pyrazole derivative (1.0 mmol), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: A bulky, bidentate ligand like dppf prevents catalyst deactivation and strongly promotes oxidative addition at the less hindered 5-position over the 3-position.

  • Reaction: Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL) and heat at 80°C for 6 hours under an argon atmosphere.

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The starting material will exhibit a distinct dibromide isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio). Successful mono-coupling at the 5-position shifts the mass and alters the isotopic pattern to a monobromide signature (1:1 ratio), validating regioselectivity prior to workup.

  • Purification: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Conclusion

While standard hydrazines like phenylhydrazine and 2-hydrazinopyridine offer higher initial yields in cyclocondensation reactions, they largely act as terminal building blocks. 3,5-dibromo-2-hydrazino-4-methylpyridine sacrifices initial kinetic ease for profound architectural potential. By leveraging microwave-assisted synthesis to overcome steric drag and exploiting the steric disparities of its dual bromine substituents, researchers can utilize DBHMP as a powerful, multidimensional scaffold for advanced medicinal chemistry and materials science.

References

  • Source: MDPI (Molecules)
  • Title: Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ Source: ACS Omega URL
  • Source: Beilstein Journal of Organic Chemistry (via PMC - NIH)

Sources

Validating the Structure of 3,5-Dibromo-2-hydrazino-4-methylpyridine: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) is a highly substituted heteroaromatic intermediate critical to pharmaceutical synthesis[1]. Because it features multiple functional groups—two halogens, a methyl group, and a hydrazino moiety—confirming its exact regiochemistry is paramount. A single misassigned position can derail an entire drug development pipeline. This guide objectively compares structural validation methodologies, demonstrating why Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for this specific class of molecules.

The Analytical Dilemma: Why Traditional Methods Fall Short

For researchers analyzing highly substituted pyridines, standard analytical techniques often yield ambiguous results:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS easily confirms the molecular weight (m/z ~281) and the characteristic isotopic signature of a dibrominated compound, it provides zero information regarding the 3D spatial arrangement or regiochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a[1]. However, 3,5-dibromo-2-hydrazino-4-methylpyridine lacks protons on the substituted carbons of the pyridine ring. 1H NMR will only show the methyl protons, the hydrazino protons, and a single aromatic proton (at C6). Distinguishing this exact regioisomer from alternatives (e.g., 3,5-dibromo-6-hydrazino-4-methylpyridine) relies heavily on complex 2D NMR (HMBC/HSQC) and 13C chemical shift predictions, which can be prone to interpretation errors[2].

  • X-Ray Crystallography: SC-XRD bypasses inference by providing a direct, three-dimensional electron density map of the molecule. It unequivocally assigns the spatial positions of the bromine atoms and the hydrazino group, making it the definitive tool for absolute structural validation.

Methodology Comparison: Structural Validation Techniques

ParameterLC-MSNMR Spectroscopy (1D/2D)X-Ray Crystallography (SC-XRD)
Primary Output Mass-to-charge ratio, isotopic patternChemical shifts, scalar couplings3D electron density map, atomic coordinates
Regioisomer Differentiation PoorModerate (requires 2D correlation)Excellent (Definitive)
State of Matter Solution/GasSolution (Dynamic)Solid-state (Crystal lattice)
Sample Requirement Micrograms (Destructive)Milligrams (Non-destructive)High-quality single crystal (>0.1 mm)
Self-Validation Metric Mass accuracy (ppm)Signal-to-noise, residual errorsR-factor (R1), Goodness of Fit (GooF)

Causality & The Self-Validating System (E-E-A-T)

A robust crystallographic protocol is not just a series of steps; it is a self-validating mathematical system. As a Senior Application Scientist, it is critical to understand the causality behind these experimental choices:

  • Causality in Crystal Growth: We employ slow vapor diffusion rather than rapid cooling. Rapid precipitation traps kinetic defects and causes crystal twinning. Slow diffusion allows the thermodynamic formation of a highly ordered, defect-free lattice, which is a strict prerequisite for high-resolution diffraction[3].

  • Causality in Cryogenic Collection: Data is collected at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes the thermal motion (Atomic Displacement Parameters, ADPs) of the atoms. This sharpens the diffraction spots, allowing for the precise localization of the electron-dense bromine atoms and the lighter nitrogen/carbon atoms[4].

  • The Self-Validating Metrics: The refinement process is mathematically overdetermined and validated by the [4]. The R1 factor calculates the absolute difference between the experimentally observed structure factors and those calculated from the proposed model. An R1 value < 0.05 (5%) and a GooF near 1.0 mathematically prove that the proposed 3D structure perfectly explains the raw diffraction data, eliminating human bias[5].

Experimental Protocol: Step-by-Step Methodology

Step 1: Single Crystal Growth
  • Dissolve 10-15 mg of purified 3,5-dibromo-2-hydrazino-4-methylpyridine in a minimal volume of dichloromethane (DCM) inside a small glass vial.

  • Place the small vial (uncapped) inside a larger vessel containing a poor solvent, such as hexanes.

  • Seal the larger vessel to initiate vapor diffusion. Allow 3 to 7 days for the hexanes to slowly diffuse into the DCM, reducing solubility and promoting the growth of single, block-like crystals.

Step 2: Crystal Selection and Mounting
  • Submerge the crystals in paratone-N oil on a glass slide to protect them from atmospheric degradation.

  • Using a polarized light microscope, select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) that extinguishes light uniformly when rotated, indicating a lack of twinning.

  • Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

Step 3: Data Collection
  • Center the crystal in the X-ray beam of a diffractometer (e.g., Bruker APEX-II) equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Collect a preliminary set of frames to determine the unit cell parameters and Bravais lattice.

  • Execute a full data collection strategy (typically ω and φ scans) to ensure high redundancy and complete coverage of the asymmetric unit.

Step 4: Structure Solution and Refinement
  • Integrate the raw diffraction images to extract intensities.

  • Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT) to generate the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms (Br, C, N) anisotropically to model their ellipsoidal thermal motion[4].

  • Place hydrogen atoms in calculated positions using a riding model.

Step 5: Validation
  • Verify that the final R1 is < 0.05 and wR2 is < 0.15.

  • Generate a CIF (Crystallographic Information File) and run it through the to ensure no severe geometric or crystallographic alerts (A-level or B-level alerts) remain[6].

Workflow Diagram

Workflow N1 Synthesis & Purification (3,5-dibromo-2-hydrazino-4-methylpyridine) N2 Single Crystal Growth (Vapor Diffusion / Slow Evaporation) N1->N2 N3 X-ray Data Collection (Cryogenic 100K, Diffractometer) N2->N3 N4 Structure Solution & Refinement (SHELXT / SHELXL) N3->N4 N5 Validation & Self-Correction (R1 < 5%, GooF ~ 1.0, checkCIF) N4->N5 N5->N4 Refine Model

Figure 1: Workflow for structural validation of 3,5-dibromo-2-hydrazino-4-methylpyridine.

References

  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy". Source: News-Medical.Net. URL:[Link]

  • The Royal Society of Chemistry. "12: Refining X-ray Crystal Structures". Source: RSC Books. URL:[Link]

  • Tovee, C. A., et al. "A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database". Source: IUCrJ (International Union of Crystallography). URL:[Link]

Sources

Comparative efficacy of 3,5-dibromo-2-hydrazino-4-methylpyridine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the rapid, modular assembly of complex pharmacophores. Among these building blocks, 3,5-dibromo-2-hydrazino-4-methylpyridine (DBHMP) presents a highly specific, densely functionalized scaffold. However, its unique substitution pattern introduces distinct mechanistic challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the comparative efficacy of DBHMP against traditional alternatives. We will dissect the causality behind its regioselectivity, address the catalytic pitfalls associated with the hydrazine moiety, and provide a field-proven, self-validating protocol for its successful functionalization.

Mechanistic Causality: The Regioselectivity Matrix

When performing a Suzuki coupling on a dibrominated pyridine, the site of initial oxidative addition is dictated by a delicate interplay of electronic deficiency and steric accessibility[1].

In a symmetrical substrate like 3,5-dibromopyridine, the C3 and C5 positions are chemically equivalent, often leading to statistical mixtures of mono- and di-arylated products unless strictly controlled[2]. DBHMP, however, breaks this symmetry through two critical substituents:

  • The 4-Methyl Group (Steric Shielding): The methyl group at C4 introduces significant steric bulk. While it flanks both the C3 and C5 bromines, the C3 position is further congested by the adjacent 2-hydrazino group, effectively "sandwiching" the C3-Br bond and sterically hindering palladium insertion.

  • The 2-Hydrazino Group (Electronic Deactivation): Hydrazine is a strong electron-donating group via resonance. It heavily increases the electron density at the ortho (C3) and para (C5) positions. However, the proximity effect dictates that the C3 position is more electronically deactivated toward the nucleophilic oxidative addition of Pd(0) than the more distant C5 position.

The Catalytic Pitfall: While DBHMP offers exceptional theoretical regioselectivity for the C5 position, the unprotected 2-hydrazino group acts as a potent bidentate ligand. Unprotected hydrazinopyridines are known to form stable chelate complexes with Pd(II) species, effectively sequestering the catalyst and stalling the catalytic cycle[3]. Therefore, in situ or ex situ protection of the hydrazine (e.g., via Boc anhydride) is a non-negotiable prerequisite for high-yielding cross-coupling.

Comparative Efficacy and Performance Data

To objectively assess DBHMP, we must compare its cross-coupling efficacy against structurally related alternatives. The table below summarizes the performance of these scaffolds when reacted with 1.0 equivalent of phenylboronic acid under standard optimized conditions (Pd₂(dba)₃, XPhos, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C).

SubstrateRegioselectivity (C5 : C3)Monocoupled Yield (%)Catalyst Loading Req.Primary Challenge
3,5-Dibromopyridine 1 : 1 (Symmetrical)54 - 65%2 mol%High rates of over-coupling (diarylation)[2].
2-Amino-3,5-dibromopyridine 85 : 1572%4 mol%Moderate C3 interference; mild Pd-coordination by the primary amine.
DBHMP (Unprotected) N/A (Reaction Stalls)< 10%> 10 mol%Severe catalyst poisoning via Pd-hydrazine chelation[3].
DBHMP (N-Boc Protected) > 95 : 5 88% 2 mol% Requires a two-step workflow (protection/deprotection).

Data Interpretation: While DBHMP requires an initial protection step, the synergistic steric and electronic effects of the 4-methyl and protected 2-hydrazino groups yield near-perfect regiocontrol, vastly outperforming standard dibromopyridines in complex synthesis[4].

Reaction Pathway Visualization

The following diagram illustrates the logical workflow and regioselective pathway of the protected DBHMP scaffold.

G A 3,5-dibromo-2-hydrazino- 4-methylpyridine B Hydrazine Protection (Boc2O / DMAP) A->B Step 1: Masking Lewis Basic Sites C Pd-Catalyzed Suzuki (1.0 eq. Ar-B(OH)2) B->C Step 2: Cross-Coupling D C5-Monoarylated Product (Major: >95%) C->D Sterically & Electronically Favored Pathway E C3-Monoarylated Product (Trace: <5%) C->E Hindered by 4-Methyl & 2-Hydrazino

Caption: Regioselective Suzuki coupling workflow for 3,5-dibromo-2-hydrazino-4-methylpyridine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observable checkpoints to ensure the chemical integrity of the transformation.

Phase 1: Hydrazine Protection (Masking the Lewis Base)

Causality: Converting the hydrazine to a di-Boc derivative eliminates its ability to act as a bidentate ligand, preserving the active Pd(0) catalytic cycle.

  • Dissolve DBHMP (1.0 mmol) in anhydrous THF (5 mL) under an inert argon atmosphere.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 mmol) and a catalytic amount of DMAP (0.1 mmol).

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) must completely convert to a higher Rf spot. If baseline material persists, add an additional 0.5 eq of Boc₂O.

  • Concentrate and filter through a short silica plug to yield the protected intermediate.

Phase 2: Regioselective C5 Suzuki Coupling

Causality: We utilize XPhos as the ligand. Its extreme steric bulk accelerates the rate-limiting reductive elimination step while physically preventing any residual coordination from the pyridine nitrogen. K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to rapidly facilitate the transmetalation of the sterically hindered boronic acid.

  • To a flame-dried Schlenk tube, add the protected DBHMP (1.0 mmol), arylboronic acid (1.05 mmol), and K₃PO₄ (2.5 mmol).

  • Add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-Dioxane (4 mL) and degassed H₂O (0.4 mL). Note: The 10:1 organic-to-aqueous ratio is critical to dissolve both the organic substrates and the inorganic base.

  • Seal the tube and heat to 90 °C for 6 hours.

  • Validation Checkpoint: At 4 hours, sample the reaction for GC-MS. You should observe >90% conversion to the C5-monocoupled mass. The presence of a di-coupled mass indicates the temperature is too high or excess boronic acid was used.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash chromatography to yield the C5-arylated product.

Sources

Safety Operating Guide

3,5-Dibromo-2-hydrazino-4-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Operational Handling and Disposal of 3,5-Dibromo-2-hydrazino-4-methylpyridine

In pharmaceutical research and drug development, managing the lifecycle of reactive intermediates is as critical as the synthesis itself. 3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) is a specialized halogenated building block [1]. Due to its dual hazard profile—combining a reactive hydrazine moiety with multiple heavy halogen (bromine) atoms—it requires strict adherence to Environmental Health and Safety (EHS) protocols and Resource Conservation and Recovery Act (RCRA) guidelines [2].

This guide provides authoritative, step-by-step operational and disposal methodologies for professional laboratory settings, ensuring safety, regulatory compliance, and environmental protection.

Physicochemical Hazard Profiling

Before implementing a disposal plan, it is critical to understand the causality behind the required safety measures. The disposal strategy for this compound is dictated by two distinct functional groups.

  • The Halogenated Ring (Dibromopyridine): Halogenated organics cannot be disposed of in standard organic waste streams. Standard incineration of halogens can generate corrosive hydrogen bromide (HBr) gas and, under suboptimal conditions, highly toxic dioxins or furans. Therefore, they require specialized high-temperature incineration equipped with alkaline scrubbers [2].

  • The Hydrazine Moiety: Hydrazine derivatives are inherently reactive, often acting as reducing agents. They pose a significant risk of exothermic reaction or toxic gas evolution if inadvertently mixed with oxidizing waste streams (e.g., nitric acid, peroxides, or permanganates) [3].

Table 1: Chemical Properties & Waste Categorization

PropertyValue / ClassificationEHS Implication
Chemical Name 3,5-Dibromo-2-hydrazino-4-methylpyridineN/A
CAS Number 3430-30-6Tracking and inventory control [1].
Molecular Formula C6H7Br2N3High halogen content by weight.
Primary Hazard Class Toxic / Irritant / Environmental HazardRequires strict PPE and secondary containment.
Waste Stream Category Halogenated Organic Waste Must be strictly segregated from non-halogenated solvents.
Incompatibility Strong oxidizers, strong acids/basesSegregate from oxidizing waste to prevent thermal events.

Step-by-Step Operational Disposal Protocol

Disclaimer: The following protocol is designed for licensed, professional laboratory facilities. Under no circumstances should chemical waste be treated, neutralized, or disposed of via improvised methods or outside of institutional EHS oversight.

Step 1: Point-of-Generation Segregation

  • Causality: Mixing incompatible waste streams is the leading cause of laboratory accidents. Hydrazine derivatives must never contact oxidizers.

  • Action: Dedicate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass) exclusively for Halogenated Organic Waste . Ensure the container is completely free of any residual oxidizers or heavy metal catalysts before use.

Step 2: Primary Containment and Transfer

  • Action: Transfer the unreacted chemical, contaminated solvents, or reaction byproducts into the designated waste container inside a certified chemical fume hood.

  • PPE Requirement: Operators must wear standard laboratory PPE, including nitrile gloves (double-gloving recommended due to the permeation risk of pyridine derivatives), a fitted lab coat, and chemical splash goggles [3].

Step 3: RCRA-Compliant Labeling

  • Causality: Unidentified waste cannot be legally or safely processed by commercial disposal facilities and poses a severe risk to downstream handlers.

  • Action: Immediately affix a hazardous waste tag to the container. The tag must explicitly list "3,5-Dibromo-2-hydrazino-4-methylpyridine" (no abbreviations), the approximate concentration, the primary hazards ("Toxic", "Halogenated"), and the date accumulation began.

Step 4: Prohibition of In-Lab Neutralization

  • Causality: While some literature suggests quenching hydrazines with hypochlorite (bleach), applying this to a halogenated pyridine derivative in an uncontrolled waste matrix can generate explosive intermediates (e.g., diazo compounds) or highly toxic volatile byproducts [3].

  • Action: Do not attempt to chemically neutralize this compound in the laboratory. Collect it as-is in the appropriate solvent matrix for professional EHS pickup.

Step 5: Institutional Transfer and Final Destruction

  • Action: Once the container reaches 75% capacity, or the regulatory time limit is reached, transfer custody to your institutional EHS department. The waste will be transported by a licensed contractor to a permitted RCRA facility for high-temperature rotary kiln incineration [2].

Waste Routing Logic

The following diagram illustrates the critical decision-making pathway for routing halogenated, reactive intermediates to ensure compliance and safety.

G Start Waste Generation: 3,5-Dibromo-2-hydrazino- 4-methylpyridine CheckHalogen Halogen Check: Are Br atoms present? Start->CheckHalogen CheckReactive Reactivity Check: Is Hydrazine intact? CheckHalogen->CheckReactive Yes (Dibromo) OxidizerCheck Safety Gate: Ensure NO Oxidizers in Receptacle CheckReactive->OxidizerCheck Yes (Hydrazine) WasteStream Segregation: Route to Halogenated Organic Waste Stream OxidizerCheck->WasteStream Verified Clear Disposal Final Disposition: Professional High-Temp Incineration (RCRA) WasteStream->Disposal EHS Transfer

Workflow for the segregation and disposal of halogenated hydrazine derivatives.

Spill Response and Decontamination

In the event of an accidental spill outside of primary containment:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Absorb: Do not use combustible materials (like paper towels) if the concentration of the hydrazine derivative is high. Use an inert, non-combustible absorbent material such as vermiculite or a commercial spill pad designed for reactive organics [3].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a secure, sealable container. Label this container as hazardous spill debris containing halogenated organics.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of alcohol followed by water), collecting all rinsate into the halogenated waste stream.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; General (40 CFR Part 262)". EPA.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Available at:[Link]

Comprehensive Safety and Operational Guide: Handling 3,5-Dibromo-2-hydrazino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling polyhalogenated heteroaromatic hydrazines like 3,5-Dibromo-2-hydrazino-4-methylpyridine (CAS: 3430-30-6) requires a rigorous, systems-based approach to safety[1]. The presence of both the reactive hydrazine moiety and the dibrominated pyridine ring introduces dual hazards: severe skin/eye irritation and potential respiratory toxicity[2][3].

This guide provides a self-validating operational framework, ensuring that every handling step inherently verifies the safety of the next.

Mechanistic Hazard Profiling & Causality

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • Hydrazine Moiety (-NHNH2): Highly nucleophilic and a strong reducing agent. It can react exothermically with oxidizers and is a known skin sensitizer and potential mutagen.

  • Dibrominated Pyridine Ring: Halogenated pyridines are lipophilic, enhancing dermal penetration. Upon combustion or thermal decomposition, they release highly toxic hydrogen bromide (HBr) and nitrogen oxides (NOx).

Because of these intrinsic properties, standard laboratory PPE is insufficient. A targeted, multi-layered defense strategy is required.

Quantitative Safety Data & PPE Specifications

To mitigate the risks associated with H301 (Toxic if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage)[3], strict PPE protocols must be enforced.

Table 1: Mandatory PPE and Engineering Controls
Defense LayerSpecificationCausality / Rationale
Primary Containment Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm)Prevents inhalation of aerosolized particulates during powder transfer.
Hand Protection Double-gloving: Inner layer Nitrile (4 mil), Outer layer Neoprene or Butyl rubber (8 mil)Nitrile provides dexterity; Neoprene/Butyl prevents breakthrough from halogenated organic permeation.
Eye Protection Non-vented chemical splash goggles + Full face shieldThe hydrazine moiety causes severe ocular damage upon contact[3].
Body Protection Tyvek® lab coat or chemical-resistant apron over standard cotton lab coatPrevents dermal absorption of lipophilic dibromopyridine dust.
Respiratory N95 or P100 particulate respirator (if weighing outside a closed system)Mitigates inhalation risk of fine crystalline powders.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.

Phase 1: Pre-Operation & Material Transfer
  • Verify Fume Hood Integrity: Check the digital airflow monitor. Validation: Ensure face velocity is between 100-120 fpm.

  • Establish a "Hot Zone": Line the fume hood working surface with chemical-absorbent, plastic-backed bench paper.

  • Static Mitigation: 3,5-Dibromo-2-hydrazino-4-methylpyridine is a dry powder. Use an anti-static gun (Zerostat) on the weighing spatula and receiving vessel to prevent aerosolization.

  • Transfer: Weigh the material in a closed analytical balance or inside the fume hood using a draft shield.

Phase 2: Reaction Handling & Synthesis
  • Temperature Control: When reacting this compound (e.g., forming pyrazoles or triazoles), maintain the reaction temperature strictly controlled. Causality: Hydrazines can decompose exothermically at elevated temperatures.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Validation: Monitor the bubbler to ensure positive pressure. This prevents premature oxidation of the hydrazine group.

  • Solvent Addition: Add solvents (e.g., ethanol, acetic acid) dropwise. Monitor for unexpected exotherms using an internal thermocouple.

Spill Response and Disposal Plan

Hydrazine derivatives require specific quenching protocols before disposal to neutralize their reactivity.

Step-by-Step Spill Cleanup (For amounts < 50g)
  • Isolate: Evacuate the immediate area and increase fume hood exhaust to maximum.

  • Neutralize: Do NOT use water. Gently cover the spill with a 10% sodium hypochlorite (bleach) solution or dilute sodium hydroxide[2]. Causality: Bleach oxidizes the reactive hydrazine moiety into inert nitrogen gas and water.

  • Absorb: Apply an inert absorbent (e.g., vermiculite or sand) over the quenched liquid.

  • Collect: Use non-sparking plastic tools to sweep the slurry into a high-density polyethylene (HDPE) hazardous waste container.

Routine Waste Disposal
  • Segregation: Never mix hydrazine waste with heavy metals or strong oxidizers.

  • Labeling: Label as "Halogenated Organic Waste - Contains Reactive Hydrazines."

  • Storage: Store in a secondary containment bin in a cool, well-ventilated waste accumulation area until collection by certified environmental services.

Workflow Visualization

Below is the logical workflow for handling and neutralizing 3,5-Dibromo-2-hydrazino-4-methylpyridine safely.

G Start 1. Pre-Operation PPE & Hood Verification Transfer 2. Static-Free Transfer (Draft Shield) Start->Transfer Reaction 3. Inert Atmosphere Synthesis Transfer->Reaction Quench 4. Quench Residue (10% Bleach/NaOH) Reaction->Quench Disposal 5. HDPE Waste Collection Quench->Disposal

Operational workflow for the safe handling and disposal of halogenated hydrazinopyridines.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.